5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDOUHOODJJYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857651 | |
| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-29-6 | |
| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Triazolo[4,3-a]pyrazine Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
In the landscape of modern medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyrazine core represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a foundational template for developing a wide array of therapeutic agents.[2][3] The scaffold's inherent properties, including its nitrogen-rich structure which allows for multiple hydrogen bonding interactions, and its rigid, planar geometry, make it an ideal starting point for drug design.[4] Derivatives of this core have demonstrated a remarkable spectrum of biological activities, including roles as antidiabetic, antibacterial, antifungal, and anticancer agents.[3][5]
This guide focuses specifically on 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine . The introduction of a bromine atom at the 5-position is not a trivial modification; it is a strategic chemical handle. This halogen atom dramatically enhances the synthetic versatility of the scaffold, transforming it into a powerful building block for combinatorial chemistry and targeted drug development.[6] The bromine serves as a key reactive site for a multitude of cross-coupling reactions, enabling the precise and controlled introduction of diverse functional groups. Understanding the properties and reactivity of this specific molecule is therefore crucial for researchers aiming to leverage the full potential of the triazolopyrazine class in their drug discovery programs.
Core Physicochemical and Safety Profile
A foundational understanding of a chemical building block begins with its fundamental properties and safety considerations. The data presented below has been aggregated from chemical supplier and database information.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-[1][2][3]triazolo[4,3-a]pyrazine | N/A |
| CAS Number | 63744-29-6 | [7] |
| Molecular Formula | C₅H₃BrN₄ | [8] |
| Molecular Weight | 199.01 g/mol | [8] |
| Appearance | Typically a solid, may be a yellow or off-white crystalline powder | [9] |
| Storage | Store at 0-8 °C under an inert atmosphere for long-term stability | [6][9] |
Safety & Handling
While specific GHS data for the 5-bromo isomer is not comprehensively available, data for the parent[1][2][3]triazolo[4,3-a]pyrazine scaffold and related bromo-heterocycles provide a strong basis for hazard assessment.[10][11] Researchers should handle this compound with the appropriate precautions for a potentially hazardous substance.
-
GHS Hazard Statements (Inferred from Parent/Related Compounds):
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
-
Handling Protocol:
-
Conduct a full risk assessment before beginning any experimental work.
-
Ensure safety shower and eyewash stations are accessible.
-
Avoid generation of dust.
-
Wash hands thoroughly after handling.
-
Synthesis Pathway: Constructing the Core Scaffold
The synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine typically involves a cyclization reaction starting from a suitably substituted aminopyrazine. The following represents a generalized, logical pathway for its formation.
Conceptual Synthesis Workflow
The key transformation is the annulation of the triazole ring onto the pyrazine core. This is commonly achieved by reacting a hydrazine-substituted pyrazine with a one-carbon (C1) electrophile, which undergoes an intramolecular cyclization.
Caption: Generalized synthetic workflow for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard heterocyclic chemistry principles. Researchers must adapt and optimize conditions based on laboratory-specific results.
Step 1: Synthesis of 2-Bromo-5-hydrazinopyrazine (Intermediate E)
-
Rationale: The hydrazino group is the key nucleophile required for the subsequent cyclization to form the triazole ring. It is installed via nucleophilic aromatic substitution of a dibromo-precursor.
-
Procedure: a. To a solution of 2,5-dibromopyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-bromo-5-hydrazinopyrazine.
Step 2: Cyclization to form 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (Product G)
-
Rationale: Triethyl orthoformate serves as a C1 electrophile. It reacts with the hydrazine to form a formylhydrazone intermediate which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic triazole ring.
-
Procedure: a. Suspend 2-bromo-5-hydrazinopyrazine (1.0 eq) in triethyl orthoformate (5.0-10.0 eq). b. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. f. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography to afford the final product.
Chemical Reactivity: The Bromine as a Synthetic Linchpin
The true value of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine lies in the reactivity of its C5-bromo substituent. This position is activated towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.
Caption: Major reaction pathways for functionalizing the 5-bromo position.
Suzuki-Miyaura Coupling
-
Causality & Insight: This reaction is paramount for creating C-C bonds, allowing for the introduction of aryl or heteroaryl moieties. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane/water, DME) is critical and must be empirically optimized. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step, making this a highly efficient transformation.
Buchwald-Hartwig Amination
-
Causality & Insight: Essential for forging C-N bonds, this reaction enables the coupling of a wide variety of primary and secondary amines. This is a key strategy for modulating solubility, introducing hydrogen bond donors/acceptors, and exploring the chemical space around the core. The selection of the appropriate phosphine ligand for the palladium catalyst is the most critical parameter for achieving high yields and broad substrate scope.
Sonogashira Coupling
-
Causality & Insight: This reaction introduces alkyne functionalities, which are valuable as rigid linkers or as precursors for further transformations (e.g., reduction, click chemistry). The reaction requires both a palladium catalyst and a copper(I) co-catalyst. Careful exclusion of oxygen is necessary to prevent the homocoupling of the alkyne partner.
Applications in Drug Discovery & Medicinal Chemistry
The triazolo[4,3-a]pyrazine scaffold, functionalized via intermediates like the 5-bromo derivative, is a key component in numerous clinically relevant molecules and advanced drug candidates.
-
DPP-IV Inhibitors for Type 2 Diabetes: The most prominent example is Sitagliptin, a highly selective dipeptidyl peptidase IV (DPP-IV) inhibitor. While Sitagliptin itself does not contain the 5-bromo group, its core is a triazolopiperazine, demonstrating the scaffold's acceptance as a pharmacophore in metabolic disease treatment.[2] The 5-bromo intermediate is a critical tool for synthesizing analogs to explore structure-activity relationships (SAR) and develop next-generation inhibitors.[2]
-
Kinase Inhibitors for Oncology: The scaffold has been successfully employed in the design of kinase inhibitors. For example, derivatives have been synthesized and evaluated as potent dual c-Met and VEGFR-2 inhibitors for cancer therapy.[5][6] The 5-position is often a key vector for substitution, where different groups are introduced via cross-coupling to optimize binding affinity and selectivity within the kinase active site.[6]
-
Antibacterial and Antimicrobial Agents: Researchers have developed novel triazolo[4,3-a]pyrazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative strains.[3][4] The ability to rapidly diversify the 5-position using the bromo-intermediate allows for the screening of large libraries of compounds to identify potent antibacterial leads.[3][12]
Conclusion
5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is more than just another heterocyclic compound; it is a strategically designed building block that unlocks vast synthetic possibilities. Its stable core, combined with the versatile reactivity of the C5-bromo group, provides an efficient and powerful platform for the synthesis of complex molecules. For researchers in drug discovery, mastering the chemistry of this intermediate provides a direct and proven route to novel therapeutic agents targeting a wide range of human diseases. Its continued application in the synthesis of kinase inhibitors, metabolic disease modulators, and anti-infectives ensures its relevance and importance in the field for the foreseeable future.
References
-
PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information.
-
Patil, S. A., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure.
-
CP Lab Safety. 5-Bromo[1][2][3]triazolo[1,5-a]pyrazine, 98% Purity, C5H3BrN4, 1 gram.
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
-
MySkinRecipes. 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrobromide.
-
PubChem. (1,2,4)Triazolo(4,3-a)pyrazine. National Center for Biotechnology Information.
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876.
-
Boston BioProducts. 3-Bromo-5, 6, 7, 8-tetrahydro-[1][2][3]triazolo[4, 3-a]pyrazine, HCl, min 95%, 100 mg.
-
PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. National Center for Biotechnology Information.
-
Advanced ChemBlocks Inc. 3-bromo-[1][2][3]triazolo[4,3-a]pyrazine.
-
GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
-
ResearchGate. (2022). Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities.
Sources
- 1. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine 97% | CAS: 1159554-51-4 | AChemBlock [achemblock.com]
- 10. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[4][5][6] This technical guide provides a comprehensive overview of the synthetic routes leading to 5-Bromo-triazolo[4,3-a]pyrazine, a key intermediate for the development of novel pharmaceutical agents. The synthesis is dissected into a multi-step process, commencing with the formation of the core triazolo[4,3-a]pyrazine ring system, followed by a regioselective bromination. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core
The fusion of a triazole and a pyrazine ring gives rise to the[1][2][3]triazolo[4,3-a]pyrazine system, a heterocyclic scaffold that has garnered significant attention in drug discovery.[7] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including their use as anticancer agents, antivirals, and inhibitors of various enzymes.[2][4] The introduction of a bromine atom at the 5-position of this scaffold provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of pharmacological properties.
This guide will delineate a robust and accessible synthetic pathway to 5-Bromo-triazolo[4,3-a]pyrazine, starting from readily available precursors. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic strategy.
Retrosynthetic Analysis and Overall Synthetic Strategy
A logical retrosynthetic approach to 5-Bromo-triazolo[4,3-a]pyrazine suggests a two-stage synthesis. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of the parent[1][2][3]triazolo[4,3-a]pyrazine ring system. The second disconnection breaks the triazole ring, leading back to the key intermediate, 2-hydrazinopyrazine, and a one-carbon synthon. Finally, 2-hydrazinopyrazine can be derived from the commercially available 2-chloropyrazine.
Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine Core
The construction of the fused heterocyclic system is the cornerstone of this synthesis. It is achieved in two sequential steps: the formation of 2-hydrazinopyrazine followed by its cyclization.
Step 1: Synthesis of 2-Hydrazinopyrazine
The initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloropyrazine is displaced by hydrazine. Hydrazine hydrate is typically used in large excess to serve as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of bis-substituted byproducts.
Experimental Protocol: Synthesis of 2-Hydrazinopyrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrazine (1.0 eq).
-
Addition of Reagent: To this, add a significant excess of hydrazine hydrate (approximately 10-20 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess hydrazine hydrate is typically removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-hydrazinopyrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Cyclization to[1][2][3]triazolo[4,3-a]pyrazine
The formation of the triazole ring is achieved by reacting 2-hydrazinopyrazine with a one-carbon synthon. Triethyl orthoformate is a commonly used reagent for this purpose, which upon heating, condenses with the hydrazine moiety and subsequently cyclizes to form the stable aromatic triazole ring.
Experimental Protocol: Synthesis of[1][2][3]triazolo[4,3-a]pyrazine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-hydrazinopyrazine (1.0 eq) in an excess of triethyl orthoformate (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford pure[1][2][3]triazolo[4,3-a]pyrazine.
Regioselective Bromination of the Triazolo[4,3-a]pyrazine Core
The final step is the introduction of the bromine atom onto the pyrazine ring. Electrophilic aromatic substitution on this electron-deficient heterocyclic system requires a potent brominating agent. N-Bromosuccinimide (NBS) is a suitable choice for this transformation.
Mechanistic Considerations and Regioselectivity
The regioselectivity of the bromination is governed by the electronic properties of the fused ring system. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The fused triazole ring further influences the electron density distribution. Theoretical calculations and experimental evidence from related systems suggest that the C5 and C8 positions are the most susceptible to electrophilic attack. The precise outcome can be influenced by the reaction conditions. For the synthesis of the 5-bromo isomer, careful control of the reaction parameters is crucial.
Experimental Protocol: Synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
-
Reaction Setup: Dissolve[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine as a solid.
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-Chloropyrazine | Hydrazine hydrate | 2-Hydrazinopyrazine | 70-85% |
| 2 | 2-Hydrazinopyrazine | Triethyl orthoformate | [1][2][3]triazolo[4,3-a]pyrazine | 60-75% |
| 3 | [1][2][3]triazolo[4,3-a]pyrazine | N-Bromosuccinimide (NBS) | 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | 50-65% |
Conclusion
This guide has outlined a reliable and reproducible synthetic pathway for the preparation of 5-Bromo-triazolo[4,3-a]pyrazine. The described three-step sequence, involving the formation of 2-hydrazinopyrazine, its subsequent cyclization to the triazolo[4,3-a]pyrazine core, and a final regioselective bromination, provides a practical route for obtaining this valuable building block. The provided experimental protocols and mechanistic discussions are intended to equip researchers in the field of medicinal and organic chemistry with the necessary knowledge to successfully synthesize this and related compounds for the advancement of drug discovery programs.
References
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link][1][2]
-
CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents. [8]
-
Experimental Methods 1. Bromination Methods. (n.d.). Retrieved from a source providing experimental protocols. [No valid URL available][3]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules. [Link][4]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules. [Link][9]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PMC. [Link][5]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List. (2017). GitHub. [Link][10]
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2021). New Journal of Chemistry. [Link][6]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Journal of the Indian Chemical Society. [Link][7]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity [beilstein-journals.org]
An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Bromo-triazolo[4,3-a]pyrazine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Triazolo[4,3-a]pyrazine Scaffold - A Privileged Core in Modern Medicinal Chemistry
The triazolo[4,3-a]pyrazine nucleus represents a class of fused heterocyclic systems that has garnered significant attention in contemporary drug discovery.[1][2] This scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands targeting a diverse array of biological entities.[1][3] Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for a multitude of intermolecular interactions, including hydrogen bonding and pi-stacking, which are critical for high-affinity binding to protein targets.[4] While direct and extensive research on the specific mechanism of action for 5-Bromo-triazolo[4,3-a]pyrazine is not widely published, a wealth of data from its close chemical relatives provides a strong foundation for postulating its likely biological activities. This guide synthesizes the current understanding of the primary mechanisms through which derivatives of the triazolo[4,3-a]pyrazine core exert their effects, with a particular focus on oncological and DNA repair pathways. The insights presented herein are extrapolated from robust studies on structurally similar analogs and are intended to guide future research and development efforts for this promising class of compounds.
Part 1: Postulated Primary Mechanism of Action - Inhibition of Receptor Tyrosine Kinases
A predominant theme in the pharmacology of triazolo[4,3-a]pyrazine derivatives is their potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly the c-Met receptor.[5][6][7] The HGF/c-Met signaling pathway is a critical regulator of cellular growth, motility, and invasion, and its dysregulation is a hallmark of numerous cancers.[6][7]
The c-Met Signaling Cascade: A Key Oncogenic Driver
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, culminate in cell proliferation, angiogenesis, and metastasis. The aberrant activation of this pathway makes c-Met a prime target for therapeutic intervention in oncology.[7][8]
Figure 1. Simplified c-Met signaling pathway and the inhibitory action of triazolo[4,3-a]pyrazine derivatives.
Molecular Interactions and Structure-Activity Relationships
Docking studies on c-Met inhibitors featuring the triazolo[4,3-a]pyrazine core reveal that this scaffold typically anchors the molecule within the ATP-binding pocket of the kinase domain.[5][6] The nitrogen atoms of the fused ring system often form crucial hydrogen bonds with key amino acid residues in the hinge region of the enzyme, such as Met1160 and Tyr1230.[8] The bromine atom at the 5- or 6-position can serve as a versatile synthetic handle for introducing further substitutions via cross-coupling reactions, allowing for the exploration of chemical space and optimization of potency and selectivity.[4] These substitutions can form additional interactions within the binding site, enhancing the inhibitory activity.[6][7]
Experimental Validation Workflow
The validation of c-Met inhibition by a novel compound like 5-Bromo-triazolo[4,3-a]pyrazine would follow a hierarchical and self-validating experimental protocol.
Figure 2. Experimental workflow for validating a putative c-Met kinase inhibitor.
Protocol 1: In Vitro c-Met Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against c-Met kinase.
-
Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate, test compound, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of 5-Bromo-triazolo[4,3-a]pyrazine.
-
In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
Part 2: A Secondary Putative Mechanism - PARP1 Inhibition and Synthetic Lethality
Recent investigations have identified derivatives of the[1][3][5]triazolo[4,3-a]pyrazine scaffold as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[9][10] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.
The Principle of Synthetic Lethality
Inhibition of PARP1 in cancer cells with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations, leads to a phenomenon known as synthetic lethality.[9] When single-strand breaks are not repaired by PARP1, they can be converted into more lethal double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death.[10]
Cellular Consequences of PARP1 Inhibition
By inhibiting PARP1, triazolo[4,3-a]pyrazine derivatives can induce cell cycle arrest and apoptosis specifically in cancer cells with compromised HR pathways.[9][10] This targeted approach offers a therapeutic window, sparing normal cells with functional HR repair mechanisms.
Table 1: Representative IC50 Values for Triazolo[4,3-a]pyrazine Derivatives
| Compound Class | Target | Cell Line | IC50 (nM) | Reference |
| Pyridazinone-bearing derivative (22i) | c-Met Kinase | - | 48 | [5] |
| Pyridazinone-bearing derivative (22i) | A549 (Lung Cancer) | Proliferation | 830 | [5] |
| Pyridazinone-bearing derivative (22i) | MCF-7 (Breast Cancer) | Proliferation | 150 | [5] |
| Pyrazole-bearing derivative (17l) | c-Met Kinase | - | 26 | [7] |
| Phenyl-substituted derivative (19k) | PARP1 | - | < 4.1 | [9] |
| Phenyl-substituted derivative (19k) | Capan-1 (BRCA2-/-) | Proliferation | < 21.6 | [9] |
Experimental Validation of PARP1 Inhibition
Protocol 2: Cell Proliferation Assay in BRCA-deficient Cells
-
Objective: To assess the selective anti-proliferative effect of the test compound on cells with deficient homologous recombination.
-
Materials: BRCA1- or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, Capan-1), a suitable wild-type control cell line, cell culture medium, and a proliferation assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed both the HR-deficient and HR-proficient cells into 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of 5-Bromo-triazolo[4,3-a]pyrazine.
-
Incubate for a period of 72 to 120 hours.
-
Measure cell viability using the chosen proliferation reagent according to the manufacturer's instructions.
-
Calculate and compare the IC50 values between the two cell lines. A significantly lower IC50 in the HR-deficient line is indicative of a synthetic lethal mechanism.
-
Part 3: Other Potential Biological Activities
While kinase and PARP inhibition are the most prominently documented mechanisms for this scaffold, derivatives have also shown promise in other therapeutic areas.
-
Antibacterial Activity: Certain novel triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][3] The proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[1]
-
Antimalarial Activity: The triazolopyrazine core has been identified in compounds with activity against Plasmodium falciparum, the parasite responsible for malaria.[11] The suggested target is PfATP4, a sodium-proton ATPase crucial for maintaining ion homeostasis in the parasite.[11]
-
Adenosine A2A Receptor Antagonism: Isomeric triazolo[1,5-a]pyrazine cores have been successfully developed as potent and selective antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease.[12] This suggests that the broader triazolopyrazine family has the potential to interact with G-protein coupled receptors.
Conclusion and Future Directions
The 5-Bromo-triazolo[4,3-a]pyrazine molecule stands as a promising, yet underexplored, entity within a pharmacologically significant class of compounds. Based on robust evidence from its close analogs, its mechanism of action is likely to be centered on the inhibition of key proteins in oncogenic signaling and DNA repair pathways, namely c-Met and PARP1. The bromine substituent provides a critical avenue for synthetic elaboration, enabling the fine-tuning of its pharmacological profile.
Future research should focus on the direct synthesis and biological evaluation of 5-Bromo-triazolo[4,3-a]pyrazine to confirm these putative mechanisms. A comprehensive screening against a panel of kinases and other relevant oncology targets is warranted. Furthermore, the exploration of its potential in other therapeutic areas, such as infectious diseases, should not be overlooked. The systematic application of the experimental workflows outlined in this guide will be instrumental in elucidating the precise molecular mechanisms and unlocking the full therapeutic potential of this versatile scaffold.
References
-
Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery of[1][3][5]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(22), 9346-9359. [Link][5][6]
-
Li, Y., Huang, Y., Zhang, Z., Chen, X., Huang, Z., Liang, F., & Li, D. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link][1][3]
-
Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery of[1][3][5]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. RSC Publishing. [Link][6]
-
Li, Y., Huang, Y., Zhang, Z., Chen, X., Huang, Z., Liang, F., & Li, D. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link][3]
-
He, J. X., et al. (2023). Identification of[1][3][5]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 259, 115709. [Link][9]
-
Jorgensen, W. L., & Bassler, B. L. (2022). Microbial Communication via Pyrazine Signaling: a New Class of Signaling Molecules Identified in Vibrio cholerae. Angewandte Chemie International Edition, 61(15), e202114533. [Link][13]
-
OpenSourceMalaria/OSM_To_Do_List. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][3][5]triazolo[4,3-a]pyrazine. GitHub. [Link][14]
-
Kumar, A., & Kumar, A. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Results in Chemistry, 3, 100185. [Link][2]
-
Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863539. [Link][7]
-
Ashton, T. D., et al. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 24(18), 3249. [Link][11]
-
He, J. X., et al. (2023). Identification of[1][3][5]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. [Link][10]
-
Dowling, J. E., et al. (2005). Synthesis of[1][3][5]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link][12]
-
Wiemer, A. J., & Wiemer, D. F. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link][15]
-
J&K Scientific. (n.d.). 5-Bromo-[1][3][5]triazolo[4,3-a]pyrazine. J&K Scientific. [Link][16]
-
Jorgensen, W. L., & Bassler, B. L. (2022). Microbial Communication via Pyrazine Signaling: A New Class of Signaling Molecules Identified in Vibrio cholerae. ResearchGate. [Link][17]
-
Li, Y., et al. (2015). Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. Bioorganic & Medicinal Chemistry Letters, 25(19), 4118-4126. [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 15. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of the Triazolo[4,3-a]pyrazine Scaffold
For Distribution: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antidiabetic, and neurological applications. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of triazolo[4,3-a]pyrazine derivatives. It further details key experimental protocols for their synthesis and biological evaluation, offering a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this remarkable core.
The Triazolo[4,3-a]pyrazine Core: A Privileged Scaffold in Drug Discovery
The fusion of a triazole and a pyrazine ring creates the[1][2][3]triazolo[4,3-a]pyrazine system, a scaffold that serves as a cornerstone for numerous biologically active molecules.[4] Its prominence stems from a combination of favorable physicochemical properties: the nitrogen atoms act as hydrogen bond acceptors and donors, enhancing interactions with biological macromolecules, while the overall structure provides a rigid and planar core amenable to substitution and chemical modification.
This scaffold's clinical significance is perhaps best exemplified by its role in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes. The key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, is crucial for the drug's final structure, highlighting the scaffold's value in constructing marketed pharmaceuticals.[5][6] Beyond this, its derivatives have demonstrated a wide array of biological activities, making it a focal point of extensive research.[7]
General Synthesis Strategy
The construction of the triazolo[4,3-a]pyrazine core is adaptable, allowing for the introduction of various substituents. A common and effective synthetic pathway begins with a substituted pyrazine, which undergoes hydrazinolysis, followed by cyclization to form the fused triazole ring. This modular approach is fundamental to building libraries of derivatives for SAR studies.
Below is a generalized workflow illustrating a common synthetic route.
Caption: General workflow for synthesizing the triazolo[4,3-a]pyrazine core.
A Broad Spectrum of Biological Activities
The true power of the triazolo[4,3-a]pyrazine scaffold lies in its pharmacological versatility. By modifying the substituents at various positions on the fused ring system, researchers have developed potent and selective agents for a multitude of diseases.
Anticancer Activity: Targeting Key Oncogenic Pathways
One of the most extensively explored areas for this scaffold is oncology, particularly in the development of kinase inhibitors.
Dual c-Met and VEGFR-2 Inhibition: The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, proliferation, and angiogenesis.[8] Dual inhibition of these pathways presents a powerful strategy to overcome the drug resistance often seen with single-target agents.[3][9] Several series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed as potent dual c-Met/VEGFR-2 inhibitors.[3][9]
The mechanism of these inhibitors involves blocking the ATP binding site of the kinases, thereby preventing downstream signaling. This leads to the inhibition of cell proliferation, arrest of the cell cycle (often in the G0/G1 phase), and induction of apoptosis.[3]
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.
Data Presentation: Anticancer Activity The following table summarizes the in vitro activity of representative compounds against various cancer cell lines and kinases.
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Kinase IC₅₀ (nM) | Reference |
| 17l | c-Met/VEGFR-2 | A549 (Lung) | 0.98 | c-Met: 26.0 | [3][9] |
| MCF-7 (Breast) | 1.05 | VEGFR-2: 2600 | |||
| Hela (Cervical) | 1.28 | ||||
| 22i | c-Met | A549 (Lung) | 0.83 | c-Met: 48.0 | [10] |
| MCF-7 (Breast) | 0.15 | ||||
| Hela (Cervical) | 2.85 |
Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Triazolo[4,3-a]pyrazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[11][12] The evaluation is typically performed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[1][12]
Data Presentation: Antibacterial Activity Some derivatives have exhibited antibacterial efficacy comparable to first-line antibiotics.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [1][11] |
| Ampicillin | 32 | 8 | [1] |
Neurological and Neurodegenerative Disorders
The scaffold's ability to cross the blood-brain barrier has made it a candidate for treating central nervous system disorders. Derivatives have been developed as selective inhibitors of phosphodiesterase 2 (PDE2), a target for improving cognitive function in diseases like Alzheimer's and schizophrenia.[13][14] Furthermore, the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been investigated for its microtubule-stabilizing properties, which could be beneficial in neurodegenerative tauopathies.[15][16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the triazolo[4,3-a]pyrazine core has yielded critical insights into the structural requirements for various biological activities.
-
For Anticancer (Kinase Inhibition) Activity:
-
Parent Core: The triazolo[4,3-a]pyrazine core itself is considered an active pharmacophore that improves antitumor effects.[3]
-
Substitutions on Phenoxy Group: Introduction of an F atom on the phenoxy group generally enhances antiproliferative activity.[3]
-
Linker Moiety: Incorporating specific heterocyclic structures, such as a 4-oxo-pyridazinone moiety, can significantly boost c-Met kinase inhibition.[10]
-
-
For Antibacterial Activity:
-
Nitrogen-containing Moieties: The presence of moieties like ethylenediamine on the core nucleus appears to be beneficial for antibacterial activity, potentially by facilitating π-cation interactions with bacterial enzymes like DNA gyrase.
-
Caption: Summary of key structure-activity relationships on the scaffold.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and well-defined.
Protocol: Synthesis of a[1][2][3]triazolo[4,3-a]pyrazine Derivative
This protocol is a representative example for synthesizing the core scaffold, adapted from published procedures.[4][9]
-
Step 1: Hydrazinolysis. Dissolve 2,3-dichloropyrazine (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor completion by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the crude 2-chloro-3-hydrazinylpyrazine intermediate.
-
Step 2: Cyclization. To the crude intermediate from Step 1, add triethyl orthoformate (3.0 eq). Heat the mixture to reflux (approx. 120-130°C) for 3-5 hours.
-
Step 3: Purification. Cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum to yield the[1][2][3]triazolo[4,3-a]pyrazine core. Further purification can be achieved by recrystallization or column chromatography.
-
Step 4: Functionalization. The core can be further functionalized. For example, a nucleophilic aromatic substitution can be performed by reacting the chlorinated core with a desired amine or phenol in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) at elevated temperatures.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against a target kinase.[17][18]
-
Preparation: Serially dilute the test compound (e.g., in DMSO) to create a range of concentrations. Prepare a kinase reaction mixture containing the target kinase (e.g., c-Met), a suitable peptide substrate, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂).
-
Inhibitor Binding: In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (control) to each well. Add 2.5 µL of the kinase enzyme solution and incubate for 10 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing ATP and the kinase substrate. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Antibacterial MIC Determination (Microbroth Dilution Method)
This is a standard procedure for assessing antibacterial activity.[2][19][20]
-
Preparation of Antibiotic Dilutions: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton broth (MHB) into each well. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Columns 11 (growth control) and 12 (sterility control) should contain only broth.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized bacterial suspension to each well (columns 1-11). Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Future Perspectives and Conclusion
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has unequivocally proven its merit in the field of drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure.[4][7] The success in developing potent kinase inhibitors for oncology demonstrates its potential in precision medicine. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives to advance more candidates into clinical trials. Furthermore, the inherent versatility of the scaffold invites exploration into novel therapeutic areas and the development of multi-target agents for complex diseases. The continued investigation of this remarkable chemical entity promises to yield the next generation of innovative therapeutics.
References
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Sunrise. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Sunrise. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Sitagliptin Intermediate: Understanding 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1][2][3]Triazolo[4,3-a]Pyrazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Sharma, A., Sharma, R., & Kumar, P. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Archiv der Pharmazie. [Link]
-
Bashetti, R., Al-Ghorbani, M., Raju, R., Badsara, S. S., & Kumar, A. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]
-
Patsnap. (n.d.). Preparation method of sitagliptin intermediate triazolopyrazine derivative. Eureka. [Link]
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]
-
Hsiao, Y., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters. [Link]
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]
-
Wiles, T., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
- Google Patents. (n.d.). Process for the preparation of sitagliptin and intermediate compounds.
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Al-Omran, F., et al. (1999). Synthesis of New Azoloazine Derivatives: New Routes to 1,2,4-Triazolo[4,3-a]pyrimidines, Pyrazolo[1,5a]pyridines and Pyrazolo [3,4-b]-pyridinones. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2023). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. [Link]
-
Tsoutsou, G., et al. (2023). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2015). Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. Bioorganic & Medicinal Chemistry Letters. [Link]
-
West, A., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
-
El-Sayed, M., et al. (2023). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. MDPI. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
El-Gamal, M., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. [Link]
-
ResearchGate. (n.d.). Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. ResearchGate. [Link]
-
PubMed. (2023). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. PubMed. [Link]
-
ResearchGate. (2023). Peptide Science Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Derivatives. ResearchGate. [Link]
-
ResearchGate. (2022). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate. [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Alle, T., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Semantic Scholar. [Link]
-
ResearchGate. (2023). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate. [Link]
-
Zhang, B., et al. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]
-
Rombouts, F., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. PMC. [Link]
-
El-Sayed, M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. PMC. [Link]
-
Alle, T., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. PubMed. [Link]
-
Rombouts, F., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Harrison, B., et al. (2019). Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use. PMC. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
5-Bromo-triazolo[4,3-a]pyrazine derivatives and analogs
An In-Depth Technical Guide to 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Derivatives: Synthesis, Functionalization, and Therapeutic Applications
Executive Summary
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active molecules.[4] Its unique electronic properties and structural rigidity have made it a focal point in medicinal chemistry, leading to the discovery of compounds with potent anticancer, antibacterial, antimalarial, and antidiabetic activities.[2][4][5] This guide focuses on a strategically vital subset of this family: 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine and its analogs. The 5-bromo substituent is not merely a passive feature; it is a versatile synthetic handle that unlocks the potential for rapid and diverse functionalization. Through modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, the bromine atom serves as a linchpin for generating extensive chemical libraries. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds toward novel therapeutic agents. This whitepaper provides a comprehensive overview of the synthesis of the 5-bromo core, key functionalization strategies, a survey of the diverse biological activities of its derivatives, and future perspectives for researchers, scientists, and drug development professionals.
The[1][2][3]Triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry
Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery, with over 80% of top-selling small-molecule drugs containing at least one nitrogen heterocycle.[1] Among these, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a structure of significant interest.[6] This electron-deficient, nitrogen-rich system possesses a unique arrangement of hydrogen bond donors and acceptors, allowing it to engage in specific, high-affinity interactions with a wide range of biological targets.[7]
The versatility of this scaffold is demonstrated by the breadth of its reported biological activities:
-
Anticancer Activity: Derivatives have been developed as potent inhibitors of key oncogenic kinases, such as c-Met and VEGFR-2, which are crucial for tumor growth, invasion, and angiogenesis.[2][8][9]
-
Antimicrobial Properties: Novel compounds based on this core have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.[1][4][10]
-
Antimalarial Agents: The Open Source Malaria (OSM) consortium has extensively investigated this scaffold (designated Series 4), identifying potent inhibitors of the malaria parasite Plasmodium falciparum.[5][11]
-
Antidiabetic Potential: The scaffold is a key component in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes.[6]
This wide range of applications underscores the scaffold's status as a "privileged" structure, capable of being adapted to target diverse protein families through targeted chemical modification.
The Strategic Importance of the 5-Bromo Substituent
While the core scaffold provides the foundational binding motif, the substituents appended to it dictate potency, selectivity, and pharmacokinetic properties. The 5-bromo substituent is a key tool in medicinal chemistry for several reasons:
-
Versatile Synthetic Handle: The carbon-bromine bond is highly amenable to a vast array of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide variety of functional groups (aryl, heteroaryl, alkyl, amino, etc.) at the 5-position, which is essential for systematic SAR exploration.
-
Modulation of Physicochemical Properties: Bromine is lipophilic and can influence the overall solubility and cell permeability of a molecule. Its replacement with other groups allows for the fine-tuning of these properties to optimize drug-like characteristics.[12]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchor point to enhance binding affinity and selectivity.
-
Bioisosteric Replacement: In drug design, a bromine atom can sometimes serve as a bioisostere for other groups, like a methyl or ethyl group, offering a way to probe steric and electronic requirements within a binding pocket while potentially improving metabolic stability.[13][14]
The 5-bromo derivative is therefore not an end-product but rather a critical intermediate—a gateway to a vast chemical space of potentially therapeutic analogs.
Synthesis of the 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Core
The construction of the core scaffold typically begins with a suitably substituted pyrazine ring. A plausible and efficient synthetic route to the 5-bromo intermediate is outlined below, based on established heterocyclic chemistry principles.[9]
Caption: Synthetic workflow for the 5-bromo-triazolo[4,3-a]pyrazine precursor.
Detailed Experimental Protocol: Synthesis of 5,8-Dibromo-[1][2][3]triazolo[4,3-a]pyrazine
This protocol is a representative example based on standard procedures. Researchers should optimize conditions for safety and yield.
Step 1: Synthesis of 2,5-Dibromo-3-hydrazinylpyrazine
-
To a solution of 2,3,5-tribromopyrazine (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the hydrazinylpyrazine intermediate. Causality: The hydrazine selectively displaces one of the bromine atoms at the more electron-deficient C-3 position via a nucleophilic aromatic substitution mechanism.
Step 2: Synthesis of 5,8-Dibromo-[1][2][3]triazolo[4,3-a]pyrazine
-
Suspend the 2,5-dibromo-3-hydrazinylpyrazine intermediate (1.0 eq) in triethyl orthoformate (15 eq), which acts as both reagent and solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 8-12 hours, monitoring by TLC/LC-MS.
-
Cool the reaction mixture to ambient temperature, allowing the product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove excess reagents.
-
Dry the product under vacuum. Causality: The orthoformate reacts with the terminal hydrazine nitrogen, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the fused triazole ring, yielding the stable aromatic triazolopyrazine system.
Key Functionalization Strategies via Cross-Coupling
The 5-bromo intermediate is a versatile platform for diversification. The following palladium-catalyzed cross-coupling reactions are pillars of modern medicinal chemistry for derivatization.
Caption: Key functionalization pathways for the 5-bromo intermediate.
Suzuki-Miyaura Coupling: Introduction of Aryl/Heteroaryl Groups
-
Rationale: This reaction is invaluable for installing diverse (hetero)aromatic rings. These moieties can probe hydrophobic pockets, establish pi-stacking interactions, and serve as vectors to orient other functional groups within a protein active site.
-
Representative Protocol:
-
In a microwave vial, combine the 5-bromo intermediate (1.0 eq), a (hetero)aryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Seal the vial and heat in a microwave reactor at 100-140 °C for 15-60 minutes.
-
Monitor reaction completion by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents
-
Rationale: This reaction forms C-N bonds, allowing the introduction of primary or secondary amines. These groups are critical for forming hydrogen bonds, modulating pKa, and improving the aqueous solubility of the final compound.
-
Representative Protocol:
-
Charge an oven-dried Schlenk tube with the 5-bromo intermediate (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., G3-XPhos Pd) (0.02 eq), a phosphine ligand (e.g., XPhos) (0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent, such as toluene or dioxane.
-
Heat the mixture at 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, quench with saturated ammonium chloride solution, and extract with an organic solvent.
-
Combine organic layers, dry, concentrate, and purify by chromatography.
-
Biological Activities and Structure-Activity Relationships (SAR)
The true value of the 5-bromo intermediate is realized in the biological activity of its derivatives. By systematically varying the substituent at the 5-position, researchers have elucidated key SAR trends.
As Kinase Inhibitors
Studies on[1][2][3]triazolo[4,3-a]pyrazine derivatives as c-Met and VEGFR-2 inhibitors have shown that the nature of the group at the 5-position is critical for potency.[2][9]
| Compound ID | 5-Position Substituent | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | Antiproliferative IC₅₀ (A549 cells, µM) | Reference |
| Foretinib | (Reference Compound) | - | - | ~1.0 | [2][9] |
| 17a | 4-(Pyrazol-1-yl)phenoxy | 55 | - | >50 | [2] |
| 17e | 4-(5-(Trifluoromethyl)-1H-pyrazol-1-yl)phenoxy | 77 | - | 10.32 | [2] |
| 17l | 2-Fluoro-4-(5-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy | 26 | 2.6 | 0.98 | [2][9] |
| 22i | N-(Pyridazinone) moiety linked via ether | 48 | - | 0.83 | [3][8] |
Insight: The data suggests that larger, substituted phenoxy groups at the 5-position, particularly those bearing a trifluoromethyl-pyrazole moiety and an ortho-fluoro substituent, significantly enhance both kinase inhibition and cellular antiproliferative activity.[2] This highlights the importance of having a versatile synthetic handle like bromine to enable the exploration of such complex substituents.
As Antimicrobial Agents
Derivatives of the triazolo[4,3-a]pyrazine scaffold have also been evaluated for antibacterial activity.[1][4]
| Compound ID | Key Structural Feature | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Reference |
| Ampicillin | (Reference Compound) | 32 | 16 | [1][4] |
| 2e | N-ethyl-N-(p-tolyl)ethylenediamine attached | 32 | 16 | [1][4] |
Insight: In this series, activity was linked to an ethylenediamine moiety.[4] While not directly a 5-substituted analog, it demonstrates that modifications to the core, which could be facilitated by a bromo-handle at other positions, can impart potent antibacterial effects comparable to first-line agents.[1][4]
Future Perspectives and Challenges
The 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold remains a fertile ground for drug discovery.
-
Expansion of Therapeutic Targets: The demonstrated plasticity of the scaffold suggests its derivatives could be adapted to target other protein families, such as PARP inhibitors or bromodomain modulators.[15]
-
Advanced Drug Modalities: The 5-bromo handle is an ideal attachment point for linkers used in advanced modalities like Proteolysis-Targeting Chimeras (PROTACs), which recruit cellular machinery to degrade target proteins, or for the development of covalent inhibitors by coupling with warhead-bearing groups.
-
Pharmacokinetic Optimization: A primary challenge in drug development is optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The ability to rapidly generate analogs from the 5-bromo intermediate is crucial for tuning properties like solubility and metabolic stability to create viable clinical candidates.[12]
-
Exploring Bioisosteric Replacements: Further exploration of bioisosteric replacements for the bromine atom itself (e.g., with a cyclopropyl or cubane moiety) could lead to novel analogs with improved 3D-dimensionality and superior pharmacokinetic profiles.[12][16]
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7876. [Link][1][4][10]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 882575. [Link][2][9]
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2020). RSC Advances, 10(31), 18356-18370. [Link][8]
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2020). New Journal of Chemistry, 44(20), 8435-8449. [Link][3]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules (Basel, Switzerland), 28(23). [Link][4]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PubMed. [Link][10]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers Media S.A.. [Link][9]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Journal of Molecular Structure, 1230, 129883. [Link][6]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). Molecules, 25(23), 5756. [Link][5]
-
Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. (2021). ResearchGate. [Link][11]
-
Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. (2021). ResearchGate. [Link][12]
-
Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. (2022). ResearchGate. [Link][15]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link][13]
-
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research. [Link][16]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. (2024). Molecules, 29(20), 4786. [Link][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in numerous biologically active molecules, recognized for its role in compounds with antidiabetic, anti-platelet, anti-fungal, and anti-bacterial properties. The introduction of a bromine atom at the 5-position of this fused ring system creates a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making 5-Bromo-triazolo[4,3-a]pyrazine a pivotal intermediate in the development of novel therapeutics.
Molecular Structure and a
synthesis pathway for 5-Bromo-triazolo[4,3-a]pyrazine.
Caption: A plausible synthetic route to 5-Bromo-triazolo[4,3-a]pyrazine.
The structure of 5-Bromo-triazolo[4,3-a]pyrazine, with CAS number 63744-29-6 and molecular formula C₅H₃BrN₄, consists of a pyrazine ring fused with a 1,2,4-triazole ring. The bromine atom is attached to the pyrazine ring at position 5.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 5-Bromo-triazolo[4,3-a]pyrazine based on the analysis of structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~9.2 - 9.5 | Singlet | H-3 | The proton on the triazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms. |
| ~8.5 - 8.8 | Doublet | H-8 | This proton is on the pyrazine ring and adjacent to a nitrogen atom, leading to a downfield shift. It will likely appear as a doublet due to coupling with H-7. |
| ~7.8 - 8.1 | Doublet | H-7 | This proton is also on the pyrazine ring and will be coupled to H-8, appearing as a doublet. Its chemical shift will be influenced by the adjacent bromine atom. |
Experimental Protocol for ¹H NMR Acquisition:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five signals are expected for the five carbon atoms in the heterocyclic rings.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~150 - 155 | C-3 | The carbon in the triazole ring, bonded to two nitrogen atoms, will be significantly deshielded. |
| ~145 - 150 | C-8a | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen atoms. |
| ~140 - 145 | C-5 | The carbon atom bearing the bromine atom will be deshielded due to the electronegativity of bromine. |
| ~130 - 135 | C-8 | This carbon in the pyrazine ring is adjacent to a nitrogen atom. |
| ~120 - 125 | C-7 | The chemical shift of this carbon is influenced by both the adjacent nitrogen and the bromine atom on the neighboring carbon. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. The two major peaks will be at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, with an intensity ratio of approximately 1:1.
-
[M]⁺ (with ⁷⁹Br): ~198.96 g/mol
-
[M+2]⁺ (with ⁸¹Br): ~200.96 g/mol
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition.
-
Calculated for C₅H₃⁷⁹BrN₄: [M+H]⁺ 199.9617
-
Calculated for C₅H₃⁸¹BrN₄: [M+H]⁺ 201.9597
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is ideal for high-resolution measurements.
Workflow for Spectroscopic Analysis
A logical workflow for the complete spectroscopic characterization of a newly synthesized batch of 5-Bromo-triazolo[4,3-a]pyrazine.
An In-depth Technical Guide to 5-bromo-triazolo[4,3-a]pyrazine (CAS Number: 63744-29-6)
An In-depth Technical Guide to 5-bromo-[1][2][3]triazolo[4,3-a]pyrazine (CAS Number: 63744-29-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-[1][2]triazolo[4,3-a]pyrazine, identified by CAS number 63744-29-6, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the[1][2]triazolo[4,3-a]pyrazine scaffold, is a recognized pharmacophore present in a variety of biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role as a key building block in the development of novel therapeutics.
The[1][2]triazolo[4,3-a]pyrazine ring system is known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer effects. The presence of a bromine atom at the 5-position of this molecule provides a versatile handle for synthetic chemists, enabling a variety of cross-coupling reactions and other chemical transformations. This strategic placement of the bromine atom allows for the facile introduction of diverse substituents, making 5-bromo-[1][2]triazolo[4,3-a]pyrazine a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Chemical Structure and Properties
The fundamental structure of 5-bromo-[1][3][2]triazolo[4,3-a]pyrazine consists of a fused bicyclic system where a 1,2,4-triazole ring is annulated to a pyrazine ring. The bromine atom is attached to the pyrazine ring at position 5.
Caption: Chemical structure of 5-bromo-[1][3][2]triazolo[4,3-a]pyrazine.
Table 1: Physicochemical Properties of 5-bromo-[1][3][2]triazolo[4,3-a]pyrazine
| Property | Value | Source |
| CAS Number | 63744-29-6 | |
| Molecular Formula | C₅H₃BrN₄ | |
| Molecular Weight | 199.01 g/mol | |
| Appearance | Solid | [1] |
| SMILES | C1=C(N2C=NN=C2C=N1)Br | |
| InChI | InChI=1S/C5H3BrN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H | [1] |
Spectroscopic Data
While a dedicated, publicly available spectrum for 5-bromo-[1][3][2]triazolo[4,3-a]pyrazine is not readily accessible, data for closely related structures and derivatives are well-documented in scientific literature. The characterization of this compound and its analogues typically relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the triazolopyrazine core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the five carbon atoms of the heterocyclic core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis and Reactivity
The synthesis of the[1][2]triazolo[4,3-a]pyrazine scaffold often involves the reaction of a substituted pyrazine with a hydrazine derivative, followed by cyclization. For 5-bromo-[1][2]triazolo[4,3-a]pyrazine, a common starting material would be a di-substituted pyrazine, such as 2,3-dichloropyrazine.
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 5-bromo-[1][3][2]triazolo[4,3-a]pyrazine.
The bromine atom at the 5-position is a key functional group for further chemical modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Applications in Drug Discovery and Medicinal Chemistry
The[1][2]triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, and 5-bromo-[1][2]triazolo[4,3-a]pyrazine serves as a critical intermediate in the synthesis of numerous biologically active compounds.
-
Kinase Inhibitors: Derivatives of the[1][3][2]triazolo[4,3-a]pyrazine core have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology. For instance, they have shown inhibitory activity against c-Met and VEGFR-2 kinases, both of which are implicated in tumor growth and angiogenesis.[1][4]
-
Anticancer Agents: The ability to functionalize the core structure has led to the development of compounds with antiproliferative activity against various cancer cell lines.[4]
-
Antimalarial and Antimicrobial Agents: The triazolopyrazine scaffold has also been explored for the development of novel treatments for infectious diseases, including malaria and bacterial infections.[2][5]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of CAS 63744-29-6 is not available in the public domain, a general procedure for the synthesis of related aminated triazolopyrazines from a halogenated precursor is described in the literature. This can be adapted for the use of 5-bromo-[1][3][2]triazolo[4,3-a]pyrazine in further synthetic steps.
General Protocol for Amination of a Halogenated[1][3][2]triazolo[4,3-a]pyrazine:
-
Dissolve the 5-halo-[1][3][2]triazolo[4,3-a]pyrazine starting material in a suitable solvent, such as toluene or an excess of the amine reactant.
-
Add the desired primary amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired aminated product.
Safety and Handling
5-bromo-[1][3][2]triazolo[4,3-a]pyrazine should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-bromo-[1][3][2]triazolo[4,3-a]pyrazine is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other potential therapeutics, is well-established. The presence of the bromine atom provides a convenient point for chemical modification, allowing for the exploration of diverse chemical space in the quest for new and effective drugs. Researchers and drug development professionals will find this compound to be a key starting material in their synthetic endeavors.
References
-
J&K Scientific. 5-Bromo-[1][3][2]triazolo[4,3-a]pyrazine | 63744-29-6. Available from: [Link]
-
MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of New Triazolopyrazine Antimalarial Compounds. PubChem. Available from: [Link]
-
MySkinRecipes. 3-Bromo-5,6,7,8-tetrahydro-[1][3][2]triazolo[4,3-a]pyrazine hydrobromide. Available from: [Link]
-
Frontiers. Design, Synthesis, and Biological Evaluation of[1][3][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (1,2,4)Triazolo(4,3-a)pyrazine. PubChem. Available from: [Link]
Sources
An In-depth Technical Guide to the Solubility of 5-Bromo-triazolo[4,3-a]pyrazine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 5-Bromo-triazolo[4,3-a]pyrazine. Given the novelty of specific solubility data for this compound in public literature, this document focuses on the foundational principles, theoretical considerations, and a detailed experimental protocol to empower researchers to generate reliable solubility data in their own laboratories.
Introduction: The Significance of Solubility for a Privileged Scaffold
The triazolo[4,3-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from antidiabetic to anticancer agents.[1][2] The introduction of a bromine atom, as in 5-Bromo-triazolo[4,3-a]pyrazine, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable intermediate in drug discovery.[3]
However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, with solubility being a critical determinant of its developability.[4][5] Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in in-vitro assays, ultimately leading to the failure of promising drug candidates.[6][7] Therefore, a thorough understanding and accurate measurement of the solubility of 5-Bromo-triazolo[4,3-a]pyrazine in various organic solvents is an essential first step in its journey from a synthesized molecule to a potential therapeutic agent. This guide will provide the necessary theoretical framework and practical, step-by-step instructions for this crucial characterization.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for 5-Bromo-triazolo[4,3-a]pyrazine is scarce, we can infer its likely solubility behavior by examining its structural features and the general principles of solubility.
Key Molecular Features:
-
Heterocyclic Aromatic Core: The fused triazole and pyrazine rings create a relatively planar, aromatic system. This structure contributes to crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
-
Nitrogen Atoms: The presence of four nitrogen atoms in the bicyclic system introduces polarity and the potential for hydrogen bonding. These nitrogens can act as hydrogen bond acceptors.
-
Bromine Atom: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity and a potential site for halogen bonding.
-
Polarity: The combination of the aromatic system and multiple nitrogen atoms suggests that 5-Bromo-triazolo[4,3-a]pyrazine is a polar molecule.
The interplay of these features dictates how the molecule will interact with different solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[8][9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the triazolopyrazine core, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can interact favorably with the polar regions of the molecule. DMSO is often a good solvent for many drug-like molecules.
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of 5-Bromo-triazolo[4,3-a]pyrazine, its solubility in non-polar solvents is expected to be low.
The following diagram illustrates the key molecular interactions that govern the solubility of 5-Bromo-triazolo[4,3-a]pyrazine.
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. rheolution.com [rheolution.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Triazolopyrazine Scaffold: A Privileged Framework for Targeting Diverse Pathologies
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Triazolopyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for the precise spatial orientation of pharmacophoric elements, making it an ideal framework for designing potent and selective modulators of a wide array of biological targets.[3][4] This guide delves into the key therapeutic targets successfully engaged by triazolopyrazine derivatives, exploring the mechanistic rationale, structure-activity relationships (SAR), and the experimental workflows used to validate these interactions. The broad spectrum of biological activities encompasses anticancer, antimalarial, neuroprotective, and antimicrobial effects, underscoring the scaffold's privileged nature in drug discovery.[3][4]
I. Protein Kinases: Precision Targeting in Oncology and Beyond
Protein kinases, enzymes that regulate the majority of cellular processes, are among the most validated classes of drug targets, particularly in oncology. The triazolopyrazine scaffold has proven to be an exceptional platform for developing potent kinase inhibitors, often with multi-targeted profiles that can address the complexity of cancer signaling and overcome drug resistance.[5][6]
A. Dual c-Met and VEGFR-2 Inhibition: A Bifunctional Approach to Cancer Therapy
The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases (RTKs) that drive tumor growth, invasion, and angiogenesis.[5][7] Overexpression of c-Met is implicated in numerous cancers, while VEGFR-2 is a primary mediator of the angiogenic signaling required to supply tumors with nutrients.[5][7] Simultaneous inhibition of both pathways presents a powerful strategy to exert comprehensive antitumor effects and mitigate resistance mechanisms that arise from single-target agents.[5][7]
Triazolopyrazine derivatives have been intelligently designed to function as dual c-Met/VEGFR-2 inhibitors.[5][7] By replacing the quinoline core of known inhibitors like foretinib with the triazolopyrazine moiety, researchers have developed compounds with nanomolar potency against c-Met and micromolar activity against VEGFR-2.[5][7]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation and subsequent activation of the kinases, thereby blocking downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Illustrative Signaling Pathway: c-Met and VEGFR-2
Caption: Inhibition of c-Met and VEGFR-2 pathways by triazolopyrazine compounds.
Quantitative Data: Potency of Triazolopyrazine Derivatives
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) | Reference |
| Foretinib | 19.00 | - | 1.01 ± 0.11 | 1.15 ± 0.15 | [5] |
| 17a | 55.00 | - | 2.56 ± 0.31 | 5.34 ± 0.52 | [5] |
| 17e | 77.00 | - | 1.54 ± 0.23 | 2.16 ± 0.33 | [5] |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | [5][7] |
Data synthesized from referenced studies. A549 (lung adenocarcinoma), MCF-7 (breast cancer).
B. Anaplastic Lymphoma Kinase (ALK) Inhibition
Rearrangements of the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[8][9] This has led to the rapid development of ALK inhibitors, which have shown remarkable clinical efficacy.[9][10] While the most prominent ALK inhibitors like Crizotinib are not based on a triazolopyrazine core, related pyrimidine and triazine scaffolds have been explored, demonstrating the potential for nitrogen-rich heterocyclic systems to target this kinase.[11] The development of second and third-generation inhibitors highlights the need for scaffolds that can overcome resistance mutations.[10]
C. Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD).[12] The G2019S mutation, in particular, enhances LRRK2 kinase activity, making it a prime therapeutic target. A series of[1][2][3]triazolo[4,3-b]pyridazines, structurally related to triazolopyrazines, were discovered to be potent inhibitors of both wild-type and mutant LRRK2, with some compounds showing unprecedented selectivity for the G2019S mutant.[12] This highlights the potential of this scaffold class in developing disease-modifying therapies for neurodegenerative disorders.
II. Phosphodiesterases (PDEs): Modulating Second Messenger Systems
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][13] By inhibiting specific PDE isoforms, it is possible to elevate cyclic nucleotide levels in a tissue- and pathway-specific manner, offering therapeutic opportunities in neurology, inflammation, and cardiovascular disease.[13][14]
A. PDE2A Inhibition for Cognitive Enhancement
PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in brain regions crucial for cognitive processes, such as the hippocampus.[1][15] Inhibition of PDE2A elevates cyclic nucleotide levels, which can enhance neuronal plasticity and memory. This makes PDE2A a compelling target for treating cognitive decline in disorders like Alzheimer's disease and schizophrenia.[1] A novel series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines has been reported as potent, selective, and brain-penetrant PDE2A inhibitors.[1]
Mechanism of Action: By blocking PDE2A, these compounds prevent the degradation of cAMP and cGMP. Elevated cGMP levels can allosterically stimulate protein kinase G (PKG), while increased cAMP activates protein kinase A (PKA). Both pathways converge on downstream targets like the transcription factor CREB (cAMP response element-binding protein), which plays a vital role in synaptic plasticity and long-term memory formation.
Illustrative Signaling Pathway: PDE2A Inhibition
Caption: PDE2A inhibition by triazolopyrazines elevates cAMP/cGMP levels.
Quantitative Data: Potency and Selectivity of a Representative PDE2A Inhibitor
| Compound ID | PDE2 IC₅₀ (nM) | PDE10 IC₅₀ (nM) | Selectivity (PDE10/PDE2) | Reference |
| 12 | 3 | 2450 | ~817-fold | [1] |
B. PDE4 Inhibition for Anti-Inflammatory Effects
The PDE4 family is highly expressed in immune cells and plays a critical role in regulating inflammatory responses by controlling cAMP levels.[16] Inhibition of PDE4 has proven to be a therapeutically beneficial strategy for inflammatory conditions. Substituted triazolothiadiazines and triazolopyridazines, which share heterocyclic features with triazolopyrazines, have been identified as highly potent and selective PDE4 inhibitors.[2][16]
III. Other Notable Therapeutic Targets
The structural versatility of the triazolopyrazine scaffold has enabled its application against a diverse range of other targets.
-
Antimalarial - P. falciparum ATP4: A series of triazolopyrazine compounds has demonstrated potent activity against the malaria parasite Plasmodium falciparum.[17] The proposed mechanism of action is the inhibition of PfATP4, a parasite-specific Na+ ATPase, which disrupts ion homeostasis in the parasite.[17]
-
Antibacterial - DNA Gyrase/Topoisomerase IV: Novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][19] Molecular docking studies suggest that these compounds may bind to and inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[18][19][20]
-
Neurodegenerative - γ-Secretase & Cholinesterases: In the context of Alzheimer's disease, related triazolo-pyridine scaffolds have been developed as inhibitors of γ-secretase, an enzyme involved in the production of amyloid-beta plaques.[21] Furthermore, triazolopyridopyrimidines have been identified as inhibitors of cholinesterases, a clinically validated target for symptomatic treatment of Alzheimer's.[22]
IV. Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for novel compounds is a multi-step process that integrates computational, biochemical, and cell-based methodologies.
A. General Workflow
Caption: A general workflow for identifying and validating therapeutic targets.
B. Key Experimental Protocols
-
Kinase Inhibition Assay (Biochemical):
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Methodology:
-
Recombinant purified kinase (e.g., c-Met, VEGFR-2) is incubated in a reaction buffer.
-
A specific peptide substrate for the kinase and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) are added.
-
The test compound (triazolopyrazine derivative) is added at various concentrations. A control (e.g., Foretinib) and a vehicle (e.g., DMSO) are run in parallel.[5]
-
The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated phosphate is quantified (e.g., via scintillation counting).
-
Data are plotted as percent inhibition versus compound concentration to determine the IC₅₀ value.
-
-
-
Cellular Antiproliferation Assay (MTT Assay):
-
Principle: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[23]
-
Methodology:
-
Cancer cells (e.g., A549, Hela) are seeded in 96-well plates and allowed to adhere overnight.[5][7]
-
Cells are treated with serial dilutions of the triazolopyrazine compound for a specified duration (e.g., 48 or 72 hours).[24]
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[23]
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[23]
-
-
-
Western Blot for Pathway Modulation:
-
Principle: To detect changes in the phosphorylation state or total protein levels of key signaling molecules, confirming that the compound engages its target within the cell.[24]
-
Methodology:
-
Cells are treated with the compound at various concentrations for a defined period.
-
Cells are lysed to extract total proteins. Protein concentration is determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-ß-actin as a loading control).[24]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity indicates the protein level.
-
-
Conclusion
The triazolopyrazine scaffold represents a highly successful and versatile framework in the pursuit of novel therapeutics. Its ability to be tailored for high-potency interactions with diverse and critical targets—from protein kinases in cancer to phosphodiesterases in neurological disorders—is well-documented. The continued exploration of this privileged structure, guided by rational design, robust biochemical and cellular assays, and detailed SAR analysis, promises to yield next-generation drug candidates with improved efficacy and selectivity. This guide provides a foundational understanding for researchers aiming to leverage the unique properties of triazolopyrazine compounds in their drug discovery programs.
References
-
Verhoest, P. R., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gantner, B., et al. (2009). Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gantner, B., et al. (2009). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. PMC. Available at: [Link]
-
Kumar, A., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. Available at: [Link]
-
Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link]
-
Müller, A., et al. (2022). Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). MDPI. Available at: [Link]
-
El-Sayed, M. T., et al. (2021). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Tadmouri, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Heine, N., et al. (2019). Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Abuelizz, H. A., et al. (2020). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Molecules. Available at: [Link]
-
Basheer, R., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. Available at: [Link]
- WO2016023773A1 - Triazolopyrazinones as PDE 1 inhibitors. Google Patents.
-
Kumar, A., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link]
-
Yardley, V., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]
-
Kumar, A., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. Available at: [Link]
-
Li, H., et al. (2013). Discovery of triazines as potent, selective and orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available at: [Link]
-
Sharma, C., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
-
Chen, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
-
Special Issue : Advances in S-Triazine-Based Therapeutics: From Antimicrobials to Neurodegenerative Disease Modulators. MDPI. Available at: [Link]
-
Meng, S., et al. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research. Available at: [Link]
-
Chen, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
Lee, H. W., et al. (2015). ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Addeo, A., et al. (2019). The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer. Cancers. Available at: [Link]
-
Liu, D., et al. (2016). Second- and third-generation ALK inhibitors for non-small cell lung cancer. Journal of Hematology & Oncology. Available at: [Link]
-
Baillie, G. S., et al. (2019). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Nature Reviews Drug Discovery. Available at: [Link]
-
Shaw, A. T., & Engelman, J. A. (2010). ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time. Cancer Discovery. Available at: [Link]
Sources
- 1. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OA18257A - Triazolopyrazinones as PDE 1 inhibitors. - Google Patents [patents.google.com]
- 15. Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) [mdpi.com]
- 16. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rational Design and Preclinical Validation of Novel c-Met/VEGFR-2 Dual Inhibitors: A Technical Guide for Drug Discovery
Abstract
The synergistic interplay between the c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways is a critical driver of tumor progression, angiogenesis, and the development of therapeutic resistance. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning the discovery and preclinical development of novel dual inhibitors targeting these two pivotal receptor tyrosine kinases (RTKs). We will dissect the scientific rationale for dual inhibition, delve into modern drug design strategies, and provide detailed, field-proven protocols for the comprehensive evaluation of candidate compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor discovery and contribute to the development of next-generation cancer therapeutics.
The Compelling Rationale for Dual c-Met/VEGFR-2 Inhibition
Dysregulation of RTK signaling is a hallmark of many cancers.[1] While inhibitors targeting single RTKs have shown clinical success, their efficacy is often limited by intrinsic and acquired resistance mechanisms. The c-Met and VEGFR-2 pathways represent a particularly compelling case for a dual-inhibition strategy due to their extensive crosstalk and complementary roles in tumorigenesis.
-
VEGFR-2's Role in Angiogenesis: VEGFR-2, activated by VEGF, is a primary mediator of angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[2][3] Inhibition of VEGFR-2 signaling can stifle tumor growth by cutting off this vital supply line.[2] However, therapies targeting only the VEGF/VEGFR-2 axis can lead to increased tumor invasiveness and metastasis.[4]
-
c-Met's Multifaceted Oncogenic Functions: The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2][5] Aberrant c-Met signaling is implicated in the development of numerous solid tumors and is associated with a more aggressive tumor phenotype and poor prognosis.[4][5][6]
-
Synergistic Crosstalk and Resistance: The c-Met and VEGFR-2 pathways are intricately linked. c-Met can synergistically collaborate with VEGFR-2 to promote angiogenesis.[7] Furthermore, inhibition of VEGFR-2 can lead to a feedback-mediated increase in c-Met expression and activity, contributing to therapeutic resistance.[8][9] Conversely, HGF/c-Met signaling can mediate resistance to VEGFR inhibitors.[8][10] This reciprocal relationship underscores the therapeutic potential of simultaneously blocking both pathways to achieve a more durable and comprehensive anti-tumor response.[4][7][11][12] Molecules that dually inhibit c-Met and VEGFR-2 can disrupt multiple signaling pathways involved in tumor angiogenesis, proliferation, and metastasis, potentially offering a superior therapeutic outcome compared to selective inhibitors.[7]
Below is a diagram illustrating the synergistic signaling of c-Met and VEGFR-2 in cancer.
Caption: Synergistic c-Met and VEGFR-2 Signaling Pathways.
Strategies for the Design of Dual Inhibitors
The development of small molecules capable of potently and selectively inhibiting both c-Met and VEGFR-2 requires a multi-faceted approach that integrates computational methods with medicinal chemistry expertise.
Scaffold Hopping and Pharmacophore Modeling
A common starting point in dual inhibitor design is the utilization of known chemical scaffolds that have demonstrated activity against one or both kinases. Several promising scaffolds have been identified, including:
-
Anilinopyrimidines: This scaffold has been successfully employed to generate potent dual c-Met/VEGFR-2 inhibitors.[7]
-
Isatin Derivatives: The isatin moiety is a versatile scaffold found in numerous compounds targeting both c-Met and VEGFR-2, including the multi-kinase inhibitor sunitinib.[1][13]
-
Pyridine and Pyrimidine Derivatives: These heterocycles are common core structures in many clinically evaluated dual VEGFR2/c-Met inhibitors.[14]
-
Quinolines and Quinazolines: These bicyclic systems have also proven to be effective scaffolds for dual inhibitors.[15]
Pharmacophore modeling is a powerful computational tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity.[16] This process can be either ligand-based, relying on the structures of known active compounds, or structure-based, utilizing the crystal structure of the target proteins.[16] By generating pharmacophore models for both c-Met and VEGFR-2, researchers can virtually screen large compound libraries to identify novel molecules that possess the necessary features to bind to both kinases.[17][18][19]
The following diagram illustrates a typical workflow for pharmacophore-based virtual screening.
Caption: Pharmacophore-Based Virtual Screening Workflow.
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing their potency and selectivity. This iterative process involves the systematic modification of the chemical structure of a lead compound and the evaluation of the resulting analogs for their biological activity.[7] SAR studies provide valuable insights into which chemical moieties are essential for binding to the target kinases and can guide the design of more potent and drug-like compounds.[7]
In Vitro Evaluation of Dual Inhibitor Candidates
A robust in vitro testing cascade is essential for characterizing the activity of newly synthesized compounds and selecting the most promising candidates for further development.
Kinase Inhibition Assays
The primary in vitro assay for evaluating potential inhibitors is the direct measurement of their ability to inhibit the enzymatic activity of c-Met and VEGFR-2.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Recombinant human c-Met and VEGFR-2 kinase domains.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Test compounds serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Table 1: Example Kinase Inhibition Data
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Cabozantinib | 1.3 | 0.035 |
| Foretinib | 0.4 | 0.9 |
| Compound X | 3.8 | 16 |
| Compound Y | 8.8 | 4.3 |
(Data is illustrative and compiled from various sources for comparison)[7][12]
Cellular Assays
Cell-based assays are critical for confirming that the inhibitors can effectively target c-Met and VEGFR-2 within a biological context and exert the desired anti-proliferative effects.
Protocol: Western Blot Analysis of Receptor Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MKN-45 or EBC-1 for c-Met, HUVECs for VEGFR-2) to 70-80% confluency.[7]
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with HGF (for c-Met) or VEGF (for VEGFR-2) for 10-15 minutes.[20]
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met, total c-Met, phospho-VEGFR-2, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells (e.g., MKN-45, EBC-1, HCT-116) in 96-well plates at an appropriate density.[7][21]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value for cell proliferation.
In Vivo Evaluation of Lead Candidates
Promising dual inhibitors identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting.
Xenograft Tumor Models
Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer agents.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MKN-45, SNU-1) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[12]
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to a predefined schedule and dose.
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis: A subset of tumors can be harvested at specific time points after the final dose for immunohistochemical or Western blot analysis of target engagement (e.g., decreased phospho-c-Met and phospho-VEGFR-2) and downstream effects (e.g., reduced proliferation marker Ki-67, decreased microvessel density via CD31 staining).[12][20]
Angiogenesis Assays
In addition to tumor growth inhibition, it is important to directly assess the anti-angiogenic activity of the dual inhibitors.
Protocol: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Windowing: Create a small window in the shell to expose the chorioallantoic membrane (CAM).
-
Sample Application: Place a sterile silicone ring or filter disc onto the CAM and apply the test compound, vehicle control, or a positive control (e.g., dexamethasone).[1][13]
-
Incubation and Imaging: Reseal the window and incubate the eggs for another 48-72 hours. Capture images of the CAM vasculature under a stereomicroscope.
-
Quantification: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total vessel length within the application area. A potent anti-angiogenic compound will cause a significant reduction in the number and density of blood vessels.[1][13][22]
Conclusion and Future Directions
The discovery of novel c-Met/VEGFR-2 dual inhibitors represents a promising strategy for overcoming the challenges of therapeutic resistance and improving outcomes for cancer patients. The integrated approach outlined in this guide, combining rational drug design with a comprehensive and self-validating preclinical testing cascade, provides a robust framework for the identification and development of potent and effective clinical candidates. Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to further enhance anti-tumor efficacy.
References
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central.
- Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI.
- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central.
- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega.
- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. PMC - NIH.
- Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. PMC - PubMed Central.
- Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer. PubMed.
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
- Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Cancer Discovery.
- The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. AACR Journals.
- A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. AACR Journals.
- Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). PubMed Central.
- Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer therapy.
- Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR. Semantic Scholar.
- Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. PMC - NIH.
- The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PMC - NIH.
- The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hep
- Recent advances in the development of dual VEGFR and c-Met small molecule inhibitors as anticancer drugs. CoLab.
- Structural formulae of dual VEGFR2/c-Met inhibitors.
- The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. SciSpace.
- Recent Advances in the Development of Dual VEGFR and c-Met Small Molecule Inhibitors as Anticancer Drugs.
- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega.
- Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activ
- VEGFR-2/c-Met-IN-2. MedchemExpress.com.
- Identification of potentially high drug-like VEGFR2/c-Met dual-target type II kinase inhibitors with symmetric skeletons based on structural screening. PubMed.
Sources
- 1. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the development of dual VEGFR and c-Met small molecule inhibitors as anticancer drugs | CoLab [colab.ws]
- 7. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of potentially high drug-like VEGFR2/c-Met dual-target type II kinase inhibitors with symmetric skeletons based on structural screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 5-Bromo-triazolo[4,3-a]pyrazine: An Application Note and Detailed Protocol
Synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[2] This nitrogen-rich framework serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer, antimalarial, and antimicrobial agents.[2] The unique electronic properties and structural rigidity of the fused ring system allow for precise interactions with various biological targets, making it a key pharmacophore in the development of novel therapeutics. The introduction of a bromine atom at the 5-position, as in 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate for the synthesis of novel drug candidates.
Overall Synthetic Strategy
The synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is achieved through a robust two-step sequence. The strategy involves the initial synthesis of the key intermediate, 5-bromo-2-hydrazinylpyrazine, followed by a cyclization reaction to form the fused triazole ring. This approach is favored due to the commercial availability of the starting materials and the generally high-yielding nature of the individual steps.
Caption: Overall synthetic workflow for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Experimental Protocol
Part 1: Synthesis of 5-Bromo-2-hydrazinylpyrazine
This initial step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms of 2,5-dibromopyrazine is displaced by hydrazine. The reaction is typically carried out in an alcoholic solvent.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,5-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 | 1.0 g (4.2 mmol) | Starting material |
| Hydrazine hydrate | H₆N₂O | 50.06 | 1.0 mL (~20.6 mmol) | Reagent, use in excess |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | For washing |
| Deionized water | H₂O | 18.02 | As needed | For workup |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrazine (1.0 g, 4.2 mmol) and ethanol (20 mL).
-
Reagent Addition: Stir the mixture at room temperature until the 2,5-dibromopyrazine is partially dissolved. Slowly add hydrazine hydrate (1.0 mL, ~20.6 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid precipitate and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting material and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Drying and Characterization: Dry the purified product under vacuum to obtain 5-bromo-2-hydrazinylpyrazine as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
The second step involves the cyclization of the hydrazinopyrazine intermediate with triethyl orthoformate to form the fused triazole ring. This reaction is an acid-catalyzed condensation followed by an intramolecular cyclization.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-hydrazinylpyrazine | C₄H₅BrN₄ | 189.01 | 0.5 g (2.65 mmol) | Intermediate from Part 1 |
| Triethyl orthoformate | HC(OC₂H₅)₃ | 148.20 | 5 mL | Reagent and solvent |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalytic amount | Acid catalyst |
| Ethanol | C₂H₅OH | 46.07 | As needed | For washing |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2-hydrazinylpyrazine (0.5 g, 2.65 mmol) in triethyl orthoformate (5 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 145 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out. If not, the excess triethyl orthoformate can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Drying and Characterization: Dry the final product, 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, under vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Reaction Mechanism
The cyclization of 5-bromo-2-hydrazinylpyrazine with triethyl orthoformate proceeds through a well-established pathway. The reaction is initiated by the acid-catalyzed formation of a formimidate intermediate, which then undergoes an intramolecular nucleophilic attack by the endocyclic nitrogen of the pyrazine ring, followed by elimination of ethanol to yield the final aromatic triazolopyrazine product.
Caption: Proposed mechanism for the cyclization step.
Safety and Handling
-
Hydrazine hydrate is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,5-Dibromopyrazine is an irritant. Avoid inhalation and contact with skin and eyes.
-
Triethyl orthoformate is flammable. Keep away from ignition sources.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
-
All reactions should be performed in a fume hood. Dispose of chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. The described two-step synthesis is efficient and utilizes readily available starting materials. The final product is a valuable intermediate for the development of novel therapeutic agents, and this protocol provides a reliable method for its preparation in a research laboratory setting.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
J&K Scientific. 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
- Shaban, M. A. E., & Nasr, A. Z. (1983). Synthesis of condensed 1,2,4-triazolo-heterocycles. Journal of Pharmaceutical Sciences, 72(2), 174-177.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-triazolo[4,3-a]pyrazine
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the Suzuki-Miyaura cross-coupling of 5-Bromo-triazolo[4,3-a]pyrazine. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical interest.[4][5][6] The ability to functionalize this core structure, particularly at the 5-position, through robust carbon-carbon bond-forming reactions is of paramount importance in drug discovery and development. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out as a versatile and widely adopted method for creating biaryl and heteroaryl-aryl structures due to its mild reaction conditions and broad functional group tolerance.[7][8] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational protocol, mechanistic insights, and practical guidance for the successful execution and optimization of this pivotal transformation.
Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[4] Its derivatives have shown promise in various therapeutic areas, highlighting the importance of synthetic methodologies that allow for the precise and efficient modification of this scaffold.[5] The Suzuki-Miyaura cross-coupling reaction provides an invaluable tool for achieving such modifications, enabling the introduction of a wide array of aryl and heteroaryl substituents.[8] This reaction is celebrated for its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its resilience to a vast range of chemical functionalities.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (5-Bromo-triazolo[4,3-a]pyrazine) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species.[2]
-
Transmetalation: The subsequent step is transmetalation, where the organic moiety from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The final step is reductive elimination, in which the two organic groups on the palladium(II) complex are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-triazolo[4,3-a]pyrazine
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-triazolo[4,3-a]pyrazine with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
5-Bromo-triazolo[4,3-a]pyrazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
Reaction Setup and Execution
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Assembly: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-triazolo[4,3-a]pyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a palladium precursor like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).
-
Degassing: Seal the flask with a septum and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-triazolo[4,3-a]pyrazine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following table outlines typical starting conditions for the Suzuki-Miyaura coupling of a generic brominated N-heterocycle, which can be adapted for 5-Bromo-triazolo[4,3-a]pyrazine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 80 | 8 | 75-95 |
| 3 | XPhosPdG2 (3) | - | Cs₂CO₃ (2) | THF/H₂O (5:1) | 90 | 6 | 80-98 |
Yields are representative and will vary depending on the specific arylboronic acid used.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Inactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst and inhibit its activity.[1] Consider using a ligand that promotes a more stable catalytic complex, such as a bulky biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7]
-
Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃. The addition of a small amount of water can also facilitate this step.[2]
-
Incomplete Reaction: Increase the reaction temperature or time. Microwave irradiation can also be employed to accelerate the reaction.[9]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction is performed under basic conditions. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a lower catalyst loading or a different palladium source may reduce this side reaction.
-
-
Purification Challenges:
-
Polar Products: The resulting 5-aryl-triazolo[4,3-a]pyrazines may be polar. Consider using a more polar eluent system for column chromatography or employing reverse-phase chromatography if necessary.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-triazolo[4,3-a]pyrazines. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt this crucial transformation in their synthetic endeavors. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and optimize conditions to achieve high yields of desired products, thereby accelerating the discovery and development of novel therapeutic agents based on the versatile triazolo[4,3-a]pyrazine scaffold.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
- Shaikh, A., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Bioorganic & Medicinal Chemistry, 47, 116375.
- Beilstein Journal of Organic Chemistry. (2019). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 15, 2768-2776.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7333-7341.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 845391.
-
The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1][2][3]triazine: Synthesis of an α2/3-Selective GABAA Agonist. The Journal of Organic Chemistry, 70(15), 5938-5945.
-
MDPI. (2021). Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 26(14), 4190.
- MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2748.
- National Center for Biotechnology Information. (2024). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 29(10), 2229.
-
PubMed. (2005). Palladium-catalyzed regioselective arylation of imidazo[1,2-b][1][2][3]triazine: synthesis of an alpha 2/3-selective GABA agonist. The Journal of Organic Chemistry, 70(15), 5938-5945.
- National Center for Biotechnology Information. (2023).
- National Center for Biotechnology Information. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 14(15), 3894-3897.
- PubMed. (2020). Palladium-catalysed 5- endo-trig allylic (hetero)arylation. Chemical Science, 11(19), 4948-4953.
- National Center for Biotechnology Information. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(21), 5005.
- Journal of the Chemical Society C: Organic. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1515-1519.
- Semantic Scholar. (1966). 1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System1a,b. Journal of Organic Chemistry, 31, 265-273.
- Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2853.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Purification of 5-Bromo-triazolo[4,3-a]pyrazine: A Detailed Chromatographic Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-triazolo[4,3-a]pyrazine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery programs, frequently utilized as a building block for synthesizing novel therapeutic agents.[1][2] The purity of such intermediates is paramount, as it directly impacts the integrity of subsequent synthetic steps, biological screening results, and the overall success of a development pipeline. This application note provides a comprehensive, field-proven guide to the purification of 5-Bromo-triazolo[4,3-a]pyrazine using flash column chromatography, supplemented by high-performance liquid chromatography (HPLC) for high-resolution analysis and final polishing. The protocols herein are designed with scientific integrity at their core, explaining the causal logic behind each step to empower researchers to adapt and troubleshoot effectively.
Compound Profile and Purification Imperative
The 5-Bromo-triazolo[4,3-a]pyrazine structure features a fused bicyclic aromatic system containing four nitrogen atoms, which imparts a moderate to high degree of polarity. The presence of the bromine atom further influences its electronic properties and serves as a crucial handle for synthetic diversification, often through cross-coupling reactions.[2] The conjugated π-system of the triazolopyrazine core makes the compound an excellent chromophore, readily detectable by UV-Vis spectroscopy, a property we will leverage for chromatographic monitoring.[3][4]
The Purification Challenge: A typical synthesis of a triazolopyrazine core may involve the cyclization of a substituted pyrazine with reagents like hydrazine, followed by further chemical transformations.[5][6] This process can introduce a variety of impurities that must be removed:
-
Unreacted Starting Materials: Precursor molecules that did not react.
-
Excess Reagents: Reagents used to drive the reaction to completion.
-
Reaction By-products: Products from side reactions, such as isomers or incompletely cyclized intermediates.
-
Baseline Impurities: Non-polar compounds that elute quickly.
The primary goal of the chromatographic method is to resolve the target compound from these structurally similar and dissimilar impurities.
Diagram: The Purification Goal
The following diagram illustrates the conceptual goal of chromatography: separating the desired product from common synthesis-related impurities.
Caption: Chromatographic separation of the target compound.
Table 1: Physicochemical Properties of 5-Bromo-triazolo[4,3-a]pyrazine
| Property | Expected Value/Characteristic | Rationale & Significance for Chromatography |
| Molecular Formula | C₅H₃BrN₄ | Used to calculate molecular weight and for mass spectrometry confirmation. |
| Molecular Weight | ~199.01 g/mol | Essential for mass-based calculations and MS identification. |
| Appearance | White to yellow solid | The physical state informs sample preparation procedures. |
| Polarity | Moderately Polar | The nitrogen-rich heterocyclic system imparts polarity. This is the key property exploited for normal-phase separation.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Good solubility in moderately polar organic solvents is required for sample loading and analysis. |
| UV Absorbance | Strong UV Chromophore | The aromatic heterocyclic system allows for sensitive detection by UV detectors in chromatography systems (typically 254-280 nm).[4] |
Preparative Purification via Normal-Phase Flash Chromatography
Flash chromatography is the workhorse technique for purifying gram-to-multigram quantities of organic compounds in a research setting.[7] We will employ a normal-phase strategy, where the stationary phase (silica gel) is highly polar, and the mobile phase is a less polar organic solvent mixture. Compounds are separated based on their affinity for the silica gel; more polar compounds adsorb more strongly and elute later.[8]
Method Development: Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, a rapid and inexpensive TLC analysis is performed to identify an optimal solvent system. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.20 - 0.35 for the target compound.[9] This Rf range typically ensures good separation from impurities without requiring excessively large volumes of solvent.
Experimental Protocol: TLC Analysis
-
Sample Prep: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Test several ratios of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Starting Point: Begin with Hexane:EtOAc (4:1).
-
Optimization: If the Rf is too low (spot doesn't move far), increase the polarity by adding more EtOAc (e.g., 2:1, 1:1). If the Rf is too high, decrease the polarity by adding more hexane (e.g., 9:1).
-
-
Visualization: After the solvent front nears the top of the plate, remove it and mark the front. Visualize the spots under a UV lamp (254 nm). The target compound should appear as a distinct, UV-active spot.
-
Calculation: Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Detailed Flash Chromatography Protocol
This protocol is designed for the purification of ~1 gram of crude material. Scale column size and solvent volumes accordingly for different quantities.
Materials:
-
Silica Gel (230-400 mesh, 40-63 µm particle size)[7]
-
Glass chromatography column (e.g., 40 mm diameter)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Small amount of Celite or additional silica for dry loading
-
Collection vessels (test tubes or flasks)
Step-by-Step Procedure:
-
Column Packing (Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:EtOAc 9:1). Use enough solvent to make a pourable, milkshake-like consistency.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle.
-
Add a protective layer of sand on top of the settled silica bed.
-
Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Preparation (Dry Loading - Recommended):
-
Dissolve the crude 5-Bromo-triazolo[4,3-a]pyrazine (~1 g) in a minimal amount of a suitable solvent (e.g., DCM).
-
Add 2-3 grams of silica gel or Celite to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This adsorbs the sample onto a solid support.[7][10]
-
Causality: Dry loading prevents dissolution issues at the column head and introduces the sample in a very narrow, concentrated band, leading to significantly better resolution compared to wet loading a large volume of strong solvent.[10]
-
-
Elution & Fraction Collection:
-
Carefully drain the solvent on the column down to the level of the top sand layer.
-
Gently add the dry-loaded sample powder to the top of the column, creating an even layer.
-
Carefully add a final thin layer of sand on top of the sample.
-
Slowly add the mobile phase, filling the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (approx. 2 inches/minute).[7]
-
Begin elution with a low polarity mobile phase (e.g., Hexane:EtOAc 4:1) and collect fractions.
-
If impurities are close to the product, a gradient elution is highly effective. Gradually increase the percentage of the more polar solvent (EtOAc) to elute more tightly bound compounds.[10]
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified 5-Bromo-triazolo[4,3-a]pyrazine.
-
Diagram: Flash Chromatography Workflow
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Unambiguous Structural Characterization of 5-Bromo-triazolo[4,3-a]pyrazine using 1H and 13C NMR Spectroscopy
Introduction
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug development due to its diverse biological activities, including applications as antimalarial, antibacterial, and anticancer agents.[1][2] Precise and unambiguous structural characterization of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of chemical libraries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[3][4] This application note provides a detailed guide to the characterization of 5-Bromo-triazolo[4,3-a]pyrazine using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present an in-depth analysis of the expected spectral data.
The Causality Behind Experimental Choices: Why NMR?
For a heterocyclic system like 5-Bromo-triazolo[4,3-a]pyrazine, NMR spectroscopy offers a wealth of information beyond simple confirmation of presence. The chemical shift of each proton and carbon provides insights into the electronic environment of the nucleus, influenced by the electronegativity of adjacent atoms and the aromaticity of the ring system. Furthermore, through-bond scalar couplings (J-couplings) between protons reveal the connectivity of the molecule, confirming the relative positions of the substituents. For this particular molecule, the bromine atom's electron-withdrawing and anisotropic effects will significantly influence the chemical shifts of the nearby protons and carbons, providing key signatures for its positional confirmation on the pyrazine ring.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the IUPAC numbering for the triazolo[4,3-a]pyrazine ring system is presented below.
Caption: IUPAC numbering of 5-Bromo-triazolo[4,3-a]pyrazine.
Experimental Protocol: A Self-Validating System
This protocol is designed to yield high-quality, reproducible NMR data. Each step includes justifications to ensure the integrity of the results.
1. Sample Preparation
-
Analyte: 5-Bromo-triazolo[4,3-a]pyrazine (MW: 199.02 g/mol )
-
Mass: Weigh approximately 10-20 mg of the compound. For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope.[5]
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm serve as convenient internal references.[6] Chloroform-d (CDCl₃) is another common choice, but DMSO-d₆ is often better for polar heterocycles.
-
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C NMR), but referencing to the residual solvent peak is often sufficient and avoids potential reactions with the analyte.[7]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Scratched or damaged tubes can degrade the magnetic field homogeneity, leading to poor spectral resolution.[3]
-
Dissolution: Ensure the sample is fully dissolved. Any suspended particles will adversely affect the magnetic field homogeneity and broaden the NMR signals.[8] Gentle vortexing or sonication can aid dissolution.
2. NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: Standard 5 mm broadband probe
-
Temperature: 298 K (25 °C)
¹H NMR Acquisition Parameters:
| Parameter | Value | Justification |
| Pulse Program | zg30 | A standard 30-degree pulse sequence is used to allow for a shorter relaxation delay, increasing the number of scans in a given time. |
| Spectral Width (SW) | 16 ppm | This range is sufficient to cover the expected chemical shifts for aromatic protons in this system. |
| Number of Scans (NS) | 16 | This provides a good signal-to-noise ratio for a moderately concentrated sample. Increase if the sample is dilute. |
| Relaxation Delay (D1) | 2 s | A 2-second delay allows for sufficient relaxation of the protons between pulses, ensuring accurate integration. |
| Acquisition Time (AQ) | ~2 s | Determined by the spectral width and the number of data points. A longer acquisition time improves digital resolution.[9] |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Justification |
| Pulse Program | zgpg30 | A proton-decoupled experiment with a 30-degree pulse to simplify the spectrum to singlets and improve sensitivity through the Nuclear Overhauser Effect (NOE). |
| Spectral Width (SW) | 220 ppm | This wide range is necessary to capture all carbon resonances, from aliphatic to aromatic and heteroaromatic carbons.[10] |
| Number of Scans (NS) | 1024 | A higher number of scans is required for ¹³C NMR due to its low natural abundance and lower gyromagnetic ratio. |
| Relaxation Delay (D1) | 2 s | A standard delay for qualitative spectra. For quantitative analysis, a longer delay (5x T₁) is necessary. |
| Acquisition Time (AQ) | ~1 s | A typical acquisition time for a standard ¹³C NMR experiment. |
3. Data Processing
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
Predicted ¹H and ¹³C NMR Data and Interpretation
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~9.3 - 9.5 | s | - | This proton is on the electron-deficient triazole ring and is expected to be significantly deshielded. |
| H-6 | ~8.0 - 8.2 | d | ~4.5 | This proton is on the pyrazine ring and is coupled to H-8. |
| H-8 | ~8.4 - 8.6 | d | ~4.5 | This proton is adjacent to a nitrogen atom and is expected to be downfield. |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region. The most downfield signal is predicted to be the proton on the triazole ring (H-3) due to the electron-withdrawing nature of the adjacent nitrogen atoms. The two protons on the pyrazine ring (H-6 and H-8) will appear as doublets due to their coupling to each other. The bromine atom at position 5 will deshield the adjacent protons, but the effect will be more pronounced on the ¹³C chemical shifts.
Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~145 - 148 | Part of the electron-deficient triazole ring. |
| C-4a | ~140 - 143 | Bridgehead carbon adjacent to two nitrogen atoms. |
| C-5 | ~125 - 128 | This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. The prediction is based on the general effect of bromine on aromatic carbons. |
| C-6 | ~130 - 133 | Aromatic carbon on the pyrazine ring. |
| C-8 | ~118 - 121 | Aromatic carbon on the pyrazine ring. |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the heterocyclic core. The carbons in the triazole ring (C-3) and the bridgehead carbon (C-4a) are expected to be in the downfield region due to the influence of the electronegative nitrogen atoms. The carbon bearing the bromine atom (C-5) will have a chemical shift that is a balance of the electron-withdrawing inductive effect and the shielding heavy atom effect. The remaining two carbons of the pyrazine ring (C-6 and C-8) will appear in the typical aromatic region for N-heterocycles.
Advanced 2D NMR for Unambiguous Assignments
For definitive assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[5]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the proton spin systems.
Caption: A streamlined workflow for the NMR characterization of 5-Bromo-triazolo[4,3-a]pyrazine.
Conclusion
This application note provides a comprehensive protocol and theoretical framework for the ¹H and ¹³C NMR characterization of 5-Bromo-triazolo[4,3-a]pyrazine. By following the detailed experimental procedures and utilizing the predicted spectral data as a guide, researchers can confidently and accurately elucidate the structure of this and related heterocyclic compounds. The integration of 1D and 2D NMR techniques provides a robust and self-validating system for structural confirmation, which is a critical step in the advancement of drug discovery and development programs involving the triazolo[4,3-a]pyrazine scaffold.
References
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. Retrieved from ESA-IPB.[3]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). PMC - NIH.[5]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.[5]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH.[11]
-
Supporting Information for -. (n.d.). The Royal Society of Chemistry.[12]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI.[13]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.[14]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[8]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][11][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.[2]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.[9]
-
ResearchGate. (n.d.). 209980 PDFs | Review articles in NMR SPECTROSCOPY.[16]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).[15]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (n.d.). Beilstein Journals.[7]
-
(1,2,4)Triazolo(4,3-a)pyrazine. (n.d.). PubChem - NIH.[17]
-
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound.[6]
-
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (n.d.).[18]
-
1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.[10]
-
Elyashberg, M., & Williams, A. (2025). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry.[4]
Sources
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Analysis of 5-Bromo-triazolo[4,3-a]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] 5-Bromo-triazolo[4,3-a]pyrazine is a key intermediate and building block, whose accurate identification and quantification are critical for synthesis verification, purity assessment, and metabolic studies. This application note presents a detailed, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of 5-Bromo-triazolo[4,3-a]pyrazine. The methodology outlined herein leverages electrospray ionization (ESI) and provides a comprehensive guide from sample preparation to data interpretation, including expected fragmentation patterns, making it suitable for both qualitative and quantitative applications in a drug discovery and development setting.
Introduction
Nitrogen-rich heterocyclic compounds, particularly fused ring systems like triazolopyrazines, are of significant interest due to their diverse biological activities.[3][4] The incorporation of a bromine atom into such scaffolds provides a versatile handle for further synthetic modifications through cross-coupling reactions, making bromo-substituted heterocycles valuable intermediates.[3]
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical tool for the analysis of small organic molecules in complex matrices.[5][6] Electrospray ionization (ESI) is particularly well-suited for polar, nitrogen-containing compounds, as they readily form protonated molecules ([M+H]⁺) in the positive ion mode, yielding high sensitivity.[7][8][9]
This guide provides a self-validating protocol for the analysis of 5-Bromo-triazolo[4,3-a]pyrazine. We will detail the experimental choices, from solvent selection to MS parameters, to ensure trustworthy and reproducible results. A key focus will be the interpretation of the mass spectrum, including the characteristic isotopic signature of bromine and the predictable fragmentation pathways observed in MS/MS analysis.
Analyte Properties
A thorough understanding of the analyte's chemical properties is fundamental to method development.
| Property | Value | Source |
| Compound Name | 5-Bromo-[3][7][10]triazolo[4,3-a]pyrazine | J&K Scientific[11] |
| CAS Number | 63744-29-6 | Alchem Pharmtech[12] |
| Molecular Formula | C₅H₃BrN₄ | PubChem[13] |
| Average Mol. Weight | 199.01 g/mol | Benchchem[3] |
| Monoisotopic Mass | 197.9541 Da | J&K Scientific[11] |
| Structure | PubChem[11] |
Principle and Workflow
The analytical workflow is designed for efficiency and robustness. It begins with a simple sample preparation step, followed by chromatographic separation to isolate the analyte from potential impurities, and concludes with mass spectrometric detection for confirmation and quantification. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the analysis of characteristic fragment ions.
Sources
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. alchempharmtech.com [alchempharmtech.com]
- 13. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Kinase assay protocol using 5-Bromo-triazolo[4,3-a]pyrazine
Application Note & Protocol
A Universal Bioluminescent Assay for Profiling Kinase Inhibitors: Featuring Triazolo[4,3-a]pyrazine Scaffolds
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-value targets for drug discovery, particularly in oncology. Consequently, robust and high-throughput methods for measuring kinase activity and characterizing potential inhibitors are essential. This document provides a detailed protocol for a universal, bioluminescence-based kinase assay that quantifies enzyme activity by measuring the amount of adenosine diphosphate (ADP) produced. This method is highly sensitive, applicable to virtually any kinase, and avoids the use of hazardous radioactive materials. We will contextualize this protocol by discussing its application in characterizing compounds based on the triazolo[4,3-a]pyrazine scaffold, a class of molecules noted for its potential as kinase inhibitors[1][2].
Principle of the ADP-Based Luminescent Kinase Assay
Kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate, producing phosphorylated substrate and ADP.[3] Traditional methods often measure the depletion of ATP, which can be insensitive, especially for low-activity kinases, as it requires measuring a small decrease against a large background signal of ATP.[4][5]
The described method is a product-formation assay, which directly quantifies the ADP generated.[6] This approach offers superior sensitivity and a larger dynamic range.[7] The assay is performed in two key steps after the initial kinase reaction is complete, as detailed in numerous technical guides and publications.[4][8][9]
-
Step 1: Reaction Termination and ATP Depletion. An "ADP-Glo™ Reagent" is added to the completed kinase reaction. This simultaneously stops the enzymatic activity and, crucially, depletes all remaining unconsumed ATP. This step is vital to ensure that the final light-producing reaction is driven solely by the ADP generated by the kinase.[9]
-
Step 2: ADP Conversion and Luminescence Generation. A "Kinase Detection Reagent" is added. This reagent contains enzymes that catalyze the conversion of the ADP (the product of the kinase reaction) back into ATP. This newly synthesized ATP then serves as the substrate for a highly stable luciferase (such as Ultra-Glo™ Luciferase), which, in the presence of luciferin, generates a stable, "glow-type" luminescent signal.[9][10]
The intensity of the emitted light is directly proportional to the amount of ADP produced, which in turn is directly proportional to the kinase activity.[5][11] When screening for inhibitors, a decrease in luminescence indicates a reduction in kinase activity.
Caption: Workflow of the two-step ADP-based luminescent kinase assay.
Materials and Reagents
-
Kinase: Purified, active kinase of interest (e.g., c-Met, VEGFR-2).
-
Kinase Substrate: Appropriate peptide, protein, or lipid substrate for the chosen kinase.
-
Test Article (Inhibitor): 5-Bromo-triazolo[4,3-a]pyrazine derivative or other compound of interest, dissolved in 100% DMSO.
-
ATP: High-purity ATP solution.
-
Kinase Reaction Buffer: Buffer appropriate for the specific kinase (e.g., Tris-HCl, DTT, MgCl₂, BSA).
-
Detection Reagents: A commercial kit such as ADP-Glo™ Kinase Assay (Promega, Cat. V9101) is highly recommended.[8][11] This includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP and ATP standards (for conversion curve, optional).
-
-
Assay Plates: White, opaque, flat-bottom 96-well or 384-well microplates suitable for luminescence.
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate shaker/orbital mixer.
-
Luminometer capable of reading glow luminescence.
-
Experimental Protocol: Inhibitor Profiling
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test article.
Step 3.1: Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare according to the enzyme's specific requirements. Keep on ice.
-
ATP Solution: Dilute ATP stock to the desired final concentration (e.g., 10 µM, or the known Kₘ for the kinase) in 1X Kinase Reaction Buffer.
-
Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in 1X Kinase Reaction Buffer. The optimal concentration of the kinase should be determined empirically to yield an ATP-to-ADP conversion of 10-30%.
-
Test Article Dilution Series:
-
Create a serial dilution of the test article (e.g., 5-Bromo-triazolo[4,3-a]pyrazine derivative) in 100% DMSO.
-
Further dilute this series into 1X Kinase Reaction Buffer to create 4X final concentration stocks. The final DMSO concentration in the well should not exceed 1%.
-
Step 3.2: Assay Plate Setup
The following table illustrates a typical layout in a 384-well plate with a 20 µL final reaction volume.
| Component | Test Wells | 100% Activity Control | No-Enzyme Control |
| Volume per Well | |||
| 4X Test Article (in Buffer) | 5 µL | - | - |
| Buffer + DMSO (Vehicle) | - | 5 µL | 5 µL |
| 2X Kinase/Substrate Mix | 10 µL | 10 µL | - |
| 2X Substrate Mix (No Kinase) | - | - | 10 µL |
| 2X ATP Solution | 5 µL | 5 µL | 5 µL |
| Total Volume | 20 µL | 20 µL | 20 µL |
-
100% Activity Control (High Signal): Contains enzyme and vehicle (DMSO) but no inhibitor. Represents maximal kinase activity.
-
No-Enzyme Control (Background): Contains substrate and ATP but no kinase. This is used to measure and subtract the background luminescence.
Step 3.3: Kinase Reaction
-
Add the components to the wells as described in the plate layout table. Initiate the reaction by adding the 2X ATP solution.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the predetermined time (e.g., 60 minutes).
Step 3.4: Signal Detection
-
Equilibrate the plate and the detection reagents to room temperature.
-
Add an equal volume (20 µL) of ADP-Glo™ Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 40 minutes to ensure complete ATP depletion.[8]
-
Add a further volume (40 µL) of Kinase Detection Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. The signal is stable for over 3 hours.[9]
-
Measure luminescence using a plate-reading luminometer.
Data Analysis
The goal is to calculate the percent inhibition for each concentration of the test article and fit the data to a dose-response curve to determine the IC₅₀.
-
Background Subtraction: Subtract the average Relative Light Unit (RLU) value of the "No-Enzyme Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each test article concentration: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_100%_Activity))
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use non-linear regression analysis (e.g., four-parameter logistic fit) with software like GraphPad Prism or equivalent to calculate the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.
Caption: Workflow for calculating the IC₅₀ value from raw luminescence data.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Insufficient kinase activity (low ATP conversion).- Kinase or substrate concentration is too low.- Incorrect buffer components inhibiting the enzyme. | - Increase kinase concentration or incubation time.- Titrate enzyme and substrate to find optimal concentrations.- Verify buffer composition against manufacturer's datasheet. |
| High Variability Between Replicates | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects on the plate due to temperature gradients. | - Use calibrated pipettes; consider using an automated liquid handler.- Ensure thorough but gentle mixing after each reagent addition.- Use a plate sealer during incubations and avoid using outer wells. |
| Z'-factor < 0.5 | - Assay window is too small (low signal/background).- High data variability. | - Address the issues listed above to increase the signal window and reduce variability. A Z'-factor >0.7 is routinely achievable with this assay.[11] |
| Inhibitor Appears to Activate Kinase | - Compound interferes with the luciferase reaction.- Compound is fluorescent or colored, interfering with detection. | - Run a counter-screen by adding the compound directly to the detection reagents with a known amount of ADP to check for assay interference.[12] |
Conclusion
The bioluminescent, ADP-based kinase assay is a powerful, universal platform for modern drug discovery and basic research. Its high sensitivity, broad applicability, and homogeneous "mix-and-read" format make it ideal for high-throughput screening and detailed inhibitor characterization, such as profiling novel chemical series based on scaffolds like 5-Bromo-triazolo[4,3-a]pyrazine. By accurately measuring product formation, this protocol provides a robust and reliable system for advancing our understanding of kinase biology and developing next-generation therapeutics.
References
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual, TM313. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
- Promega Corporation. ADP-Glo™ Kinase Assay. [URL: https://www.promega.com/applications/drug-discovery/hcs-assays/kinase-biology/adp-glo-kinase-assay/]
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19839794/]
- Promega Corporation. Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/500/tm553.pdf]
- Promega Corporation. ADP-Glo™ Max Assay Technical Manual. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-max-assay/]
- East Port Praha. Technologies to Study Kinases. [URL: https://www.eastport.cz/sites/default/files/pdf/promega_kinase_brochure.pdf]
- Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2996677/]
- Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3071597/]
- BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [URL: https://bpsbioscience.
- Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ResearchGate. [URL: https://www.researchgate.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. [URL: https://www.promega.
-
BenchChem. 6-Bromo-[6][8][9]triazolo[4,3-a]pyrazine | 1935422-57-3. [URL: https://www.benchchem.com/product/bchm1935422-57-3]
-
Zhao, L., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9001150/]
-
J&K Scientific. 5-Bromo-[6][8][9]triazolo[4,3-a]pyrazine | 63744-29-6. [URL: https://www.jk-sci.com/5-Bromo-%5B1,2,4%5Dtriazolo%5B4,3-a%5Dpyrazine-63744-29-6_1180293.html]
- BenchChem. Application Notes and Protocols for the Preparation of Pyrazine-Based Tyrosine Kinase Inhibitors. [URL: https://www.benchchem.com/application-notes/pyrazine-based-tyrosine-kinase-inhibitors]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. eastport.cz [eastport.cz]
- 11. ADP-Glo™ Kinase Assay [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antiproliferative Assay with 5-Bromo-triazolo[4,3-a]pyrazine
Introduction: The Therapeutic Potential of Triazolopyrazines
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[4][5] Derivatives of this heterocyclic system have been extensively investigated for a range of therapeutic applications, including antibacterial, antimalarial, and notably, anticancer properties.[2][4][6] In the realm of oncology, these compounds frequently function as potent kinase inhibitors, targeting key signaling pathways that drive hyperproliferative disorders such as cancer.[1][7][8]
Kinases are pivotal enzymes in cellular signaling, regulating processes like cell growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9] Several triazolopyrazine derivatives have demonstrated inhibitory activity against crucial oncogenic kinases, including c-Met and VEGFR-2, thereby blocking downstream signaling cascades and impeding tumor growth.[2] Furthermore, some derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair, representing a key strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10]
This document provides a detailed guide for assessing the antiproliferative effects of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a specific derivative of this promising class of compounds. We will outline the principles of cell-based viability assays, provide step-by-step protocols for their execution, and offer insights into data analysis and interpretation.
Principle of the Antiproliferative Assay
To quantify the cytostatic or cytotoxic effects of 5-Bromo-triazolo[4,3-a]pyrazine, we employ in vitro cell viability assays. These assays measure the proportion of viable cells in a population following exposure to the compound. A dose-dependent decrease in cell viability indicates an antiproliferative effect. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit a biological process by 50%.[11][12]
Two of the most common and robust methods for assessing cell viability are the MTT assay and the ATP-based CellTiter-Glo® assay.
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[15][16] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a luminescent signal proportional to the amount of ATP.[15] This "glow-type" signal is highly sensitive and has a long half-life, making it suitable for high-throughput screening.[16]
Experimental Design and Considerations
Cell Line Selection
The choice of cancer cell line is critical and should be guided by the research question. Given that triazolopyrazine derivatives have shown efficacy against a range of cancers, a panel of cell lines is recommended.[2] Consider cell lines with known dysregulation in pathways targeted by similar compounds, such as those with high expression of c-Met or EGFR.[2][9]
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | Commonly used, has shown susceptibility to triazolopyrazine derivatives.[2] |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, a standard for breast cancer research.[2] |
| HeLa | Cervical Carcinoma | A robust and widely studied cell line.[2] |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent, relevant for advanced prostate cancer studies.[17] |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer cell line.[3] |
Compound Preparation
5-Bromo-triazolo[4,3-a]pyrazine should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[14] Subsequent dilutions should be made in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).[14]
Range-Finding and Definitive Assays
It is advisable to first perform a range-finding experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value.[18] Based on these results, a definitive assay with a narrower range of concentrations (typically 8-12 concentrations) centered around the estimated IC50 can be performed to obtain a more accurate value.
Detailed Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Bromo-triazolo[4,3-a]pyrazine
-
DMSO
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-570 nm[14]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of 5-Bromo-triazolo[4,3-a]pyrazine in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.[18]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[18]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[14]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
5-Bromo-triazolo[4,3-a]pyrazine
-
DMSO
-
Opaque-walled 96-well or 384-well plates[19]
-
CellTiter-Glo® Reagent[15]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.[13]
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting.[13]
-
After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
-
Signal Stabilization and Measurement:
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Express the data as a percentage of the vehicle control (which represents 100% viability).[11]
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[11]
-
The IC50 is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[11]
-
Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.[12]
-
Visualization of Experimental Workflow and Potential Mechanism
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and practices are essential:
-
Positive Control: Include a known antiproliferative agent (e.g., doxorubicin or a relevant kinase inhibitor like foretinib) to validate the assay's responsiveness.[2]
-
Vehicle Control: This is crucial for accounting for any effects of the solvent (DMSO) on cell viability.
-
Replicates: Perform each experiment with technical triplicates and ensure the entire experiment is repeated at least three times (biological replicates) to assess variability and ensure statistical significance.[11]
-
Cell Viability Check: Always perform a cell count with viability staining (e.g., trypan blue) before seeding to ensure a healthy starting cell population.
-
Linear Range of Assay: Ensure that the cell number and signal (absorbance or luminescence) fall within the linear range of the assay to avoid signal saturation.
By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently and accurately determine the antiproliferative activity of 5-Bromo-triazolo[4,3-a]pyrazine, contributing to the broader understanding of this important class of therapeutic agents.
References
- EP3053923 - TRIAZOLOPYRAZINE DERIVATIVES AS TYROSIN KINASE INHIBITORS. (URL: )
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - National Institutes of Health. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis Online. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - National Institutes of Health. (URL: [Link])
-
Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - ResearchGate. (URL: [Link])
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - MDPI. (URL: [Link])
-
Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - National Institutes of Health. (URL: [Link])
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - CLYTE. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - National Institutes of Health. (URL: [Link])
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. (URL: [Link])
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - National Institutes of Health. (URL: [Link])
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives - National Institutes of Health. (URL: [Link])
-
CellTiter-Glo Assay - University of Oslo. (URL: [Link])
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor - Rockland Immunochemicals. (URL: [Link])
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - National Institutes of Health. (URL: [Link])
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - National Institutes of Health. (URL: [Link])
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - Royal Society of Chemistry. (URL: [Link])
-
Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents - MDPI. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (URL: [Link])
-
Antiproliferative activity of pyrazolo[4,3-e][1][2][3]triazolo[4,3-b][1][2][3]triazine derivatives in lung cancer A549 and colon cancer LS180 cells. - ResearchGate. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (URL: [Link])
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines - National Institutes of Health. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - National Institutes of Health. (URL: [Link])
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 17. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Assessing Apoptosis Induction by Triazolopyrazine Derivatives
Introduction: Targeting Programmed Cell Death in Oncology
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1] This intricate cellular suicide mechanism is tightly regulated by complex signaling pathways. A hallmark of many cancers is the evasion of apoptosis, which contributes to tumor progression and resistance to therapy.[2][3] Consequently, the development of small molecules that can reactivate these dormant death pathways in cancer cells is a cornerstone of modern drug discovery.
Triazolopyrazine derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent anticancer agents.[4] Evidence suggests that certain derivatives exert their cytotoxic effects by inducing apoptosis, making them attractive candidates for further development.[4][5][6] For instance, some triazolopyrazine compounds have been shown to modulate the expression of key apoptotic regulators, leading to cell cycle arrest and programmed cell death in various cancer cell lines.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the apoptosis-inducing potential of novel triazolopyrazine derivatives. We will move beyond simple cytotoxicity screening to a multi-assay, mechanism-centric approach, providing the robust data package required for advancing lead compounds.
The Core Machinery of Apoptosis: A Tale of Two Pathways
To effectively probe the activity of a compound, one must first understand the machinery it targets. Apoptosis is primarily executed through two interconnected signaling cascades: the extrinsic and intrinsic pathways.[1][7]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by extracellular signals. Ligands like FasL or TNF-α bind to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8 .[8]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation. These signals converge at the mitochondrion, where the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical.[2][9][10] An excess of pro-apoptotic signals leads to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[9][10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9 .[7]
Both pathways converge on the activation of executioner caspases, primarily caspase-3 , which cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[7]
Experimental Strategy: A Validated, Multi-Assay Workflow
A single assay is insufficient to definitively conclude that a compound induces apoptosis. A robust investigation requires a logical progression of experiments, starting with a broad assessment of cytotoxicity and moving towards specific, mechanistic endpoints. This multi-faceted approach provides a self-validating system where results from one assay corroborate findings from another.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability. Metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[11] This initial screen is critical for determining the dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), which informs the concentrations used in subsequent mechanistic assays.
Detailed Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "medium only" blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well, including controls.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot % Viability against compound concentration (log scale) and use non-linear regression to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Compound ID | Target Cell Line | Treatment Duration (h) | IC50 (µM) |
| TZP-001 | A549 (Lung Cancer) | 48 | 8.5 |
| TZP-002 | A549 (Lung Cancer) | 48 | > 100 |
| TZP-003 | A549 (Lung Cancer) | 48 | 1.2 |
| Positive Control | A549 (Lung Cancer) | 48 | 0.5 |
Protocol 2: Quantification of Apoptosis by Annexin V & Propidium Iodide Staining
Principle and Rationale
A defining feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[13][15] This assay is combined with a viability dye, Propidium Iodide (PI), which is excluded by cells with an intact plasma membrane.[16] PI can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[15] Flow cytometry analysis of this dual staining allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[17]
Detailed Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the triazolopyrazine derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired time. Include vehicle and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or gentle scraping to preserve membrane integrity.[13] Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock) to the 100 µL of cell suspension.[13][19] Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[16][18] Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.
Data Interpretation and Presentation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (due to mechanical damage).
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 0 | 95.1 | 2.5 | 2.4 |
| TZP-003 | 0.6 (0.5x IC50) | 70.3 | 21.8 | 7.9 |
| TZP-003 | 1.2 (1x IC50) | 45.2 | 38.5 | 16.3 |
| TZP-003 | 2.4 (2x IC50) | 15.8 | 42.1 | 42.1 |
Protocol 3: Mechanistic Insights via Western Blot Analysis
Principle and Rationale
While Annexin V staining confirms apoptosis is occurring, Western blotting provides crucial insights into how it is happening by measuring changes in key regulatory proteins.[20] This technique is essential for determining if the compound acts through the intrinsic or extrinsic pathway. Two key events to monitor are:
-
Caspase-3 Cleavage: Caspase-3 exists as an inactive pro-enzyme (~32-35 kDa). During apoptosis, it is cleaved into its active form, which includes a characteristic large subunit (~17-19 kDa).[20] Detecting this cleaved fragment is a definitive marker of apoptosis execution.[21]
-
Bcl-2 Family Protein Expression: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio suggests that the compound is activating the intrinsic (mitochondrial) pathway of apoptosis.[4][6]
Detailed Step-by-Step Methodology
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cleaved Caspase-3, Total Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. Calculate the ratio of cleaved/total caspase-3 and the Bax/Bcl-2 ratio.
Data Presentation: Hypothetical Protein Expression Changes
| Treatment | Cleaved Caspase-3 / Total Caspase-3 Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 0.1 | 0.8 |
| TZP-003 (1.2 µM) | 4.5 | 3.9 |
Synthesizing Results and Troubleshooting
The power of this workflow lies in combining the data to tell a coherent story. A promising triazolopyrazine derivative will show a dose-dependent decrease in cell viability (MTT), a corresponding increase in the Annexin V-positive cell population, and molecular confirmation via caspase-3 cleavage and modulation of Bcl-2 family proteins.
Common Troubleshooting Scenarios:
-
High Necrosis in Annexin V Assay: If the upper quadrants (PI-positive) are heavily populated even at low concentrations, the compound may be causing rapid, necrotic cell death rather than programmed apoptosis. This can be due to harsh treatment conditions or the compound's intrinsic mechanism.[24] Consider shortening the treatment duration or lowering the concentration.[24]
-
No Cleaved Caspase-3 Detected: This could mean several things: the compound is not inducing apoptosis, the time point is wrong (too early or too late), or the cell line may lack a functional caspase-3 (e.g., MCF-7 cells).[14] Always run a time-course experiment and confirm the caspase status of your cell line.
-
Inconsistent MTT Results: This can stem from uneven cell seeding, drug precipitation, or interference of the compound with the MTT reagent.[25] Ensure single-cell suspensions before seeding and visually inspect for precipitate after adding the compound.
Conclusion
This application note provides a robust, multi-faceted strategy for evaluating the pro-apoptotic potential of novel triazolopyrazine derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays like Annexin V staining and Western blotting, researchers can build a comprehensive data package. This approach not only confirms the induction of apoptosis but also provides critical insights into the underlying molecular pathways, which is essential for the rational design and development of the next generation of targeted cancer therapeutics.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
-
Bcl-2 family - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022, September 12). Frontiers. Retrieved January 18, 2026, from [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (2010, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. (n.d.). Journal of Biochemistry and Molecular Biology. Retrieved January 18, 2026, from [Link]
-
Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe. (n.d.). QIAGEN. Retrieved January 18, 2026, from [Link]
-
Apoptosis - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (n.d.). iGEM. Retrieved January 18, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. Retrieved January 18, 2026, from [Link]
-
Caspase-mediated apoptosis pathway. (n.d.). Gosset. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of[2][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 6). NIH. Retrieved January 18, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved January 18, 2026, from [Link]
-
Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025, July 3). LinkedIn. Retrieved January 18, 2026, from [Link]
-
Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2025, March 13). NIH. Retrieved January 18, 2026, from [Link]
-
Practical Guide to Cell Function Detection | How to Interpret Annexin V Assay Results. (2025, March 31). YouTube. Retrieved January 18, 2026, from [Link]
-
Methods for Inducing Apoptosis. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
-
Western blot for the evaluation of Caspase 3 and BCL-2 expression. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[2][9][10]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 18, 2026, from [Link]
-
Analysis and Solution of Common Problems in Annexin V Detection. (2016, September 27). Elabscience. Retrieved January 18, 2026, from [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved January 18, 2026, from [Link]
-
Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018, February 1). PubMed. Retrieved January 18, 2026, from [Link]
-
Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025, March 5). PubMed. Retrieved January 18, 2026, from [Link]
-
Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology. Retrieved January 18, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 18, 2026, from [Link]
-
Immunodetection of caspase-3 by Western blot using glutaraldehyde. (2011, August 15). PubMed. Retrieved January 18, 2026, from [Link]
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bosterbio.com [bosterbio.com]
- 14. biotech.illinois.edu [biotech.illinois.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V-FITC Kit Protocol [hellobio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. static.igem.org [static.igem.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Handling and storage guidelines for 5-Bromo-triazolo[4,3-a]pyrazine
Application Notes & Protocols: 5-Bromo-triazolo[4,3-a]pyrazine
Abstract
This document provides a comprehensive guide to the safe handling and optimal storage of 5-Bromo-triazolo[4,3-a]pyrazine. The triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in the development of therapeutic agents, particularly kinase inhibitors for oncology and antimalarial compounds.[1][2] The bromo-substituent at the 5-position offers a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for drug discovery professionals.[2] Given its reactivity and potential biological activity, adherence to strict handling and storage protocols is imperative to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. This guide synthesizes data from safety data sheets of analogous compounds, peer-reviewed literature, and established best practices for handling halogenated heterocyclic compounds.
Compound Profile and Physicochemical Properties
5-Bromo-triazolo[4,3-a]pyrazine is a solid, nitrogen-rich heterocyclic compound. Its chemical properties are dictated by the electron-deficient nature of the fused ring system and the presence of the reactive bromine atom. Understanding these properties is foundational to its proper use.
| Property | Value | Source |
| CAS Number | 63744-29-6 | [3][4] |
| Molecular Formula | C₅H₃BrN₄ | [4] |
| Molecular Weight | 199.01 g/mol | [4] |
| Appearance | Solid (typically off-white to light yellow powder) | General chemical catalogs |
| Purity | Typically ≥95% | [5] |
| Canonical SMILES | C1=C(N2C=NN=C2C=N1)Br | [3][4] |
| InChIKey | CTDOUHOODJJYQH-UHFFFAOYSA-N | [3] |
Hazard Identification and Core Safety Principles
While a specific, comprehensive toxicological profile for 5-Bromo-triazolo[4,3-a]pyrazine is not thoroughly established, data from structurally related halogenated and nitrogen-rich heterocycles necessitate a cautious approach. The primary hazards are associated with irritation and unknown long-term biological effects.
Assumed Hazards based on Analogous Compounds:
-
Skin Irritation: May cause skin irritation upon contact.[6][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][8]
The fundamental principle for handling this compound is ALARP (As Low As Reasonably Practicable) exposure. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Safe Handling and Personal Protection Workflow
Adherence to a systematic safety workflow is critical when handling 5-Bromo-triazolo[4,3-a]pyrazine, from initial container opening to final waste disposal. The following diagram outlines the mandatory decision and action process for any laboratory procedure involving this compound.
Caption: Mandatory workflow for safe handling of 5-Bromo-triazolo[4,3-a]pyrazine.
Storage and Stability
The stability of 5-Bromo-triazolo[4,3-a]pyrazine is crucial for its effective use in synthesis and screening. Conflicting storage temperature recommendations exist across suppliers, ranging from room temperature to 2-8°C.[5][9] Therefore, a conservative and protective approach is warranted.
Key Factors Influencing Stability:
-
Moisture: As a heterocyclic compound, it may be susceptible to hydrolysis over long periods.
-
Acidic Conditions: The triazolo[4,3-a]pyrazine core can be prone to rearrangement under acidic conditions, potentially cleaving the pyrazine ring.[10] This is a critical consideration for experimental design and storage.
-
Light: While not explicitly documented, photosensitivity is common among complex organic molecules.
Caption: Factors influencing the stability of 5-Bromo-triazolo[4,3-a]pyrazine.
Recommended Storage Protocol:
-
Primary Container: Store the compound in its original, tightly sealed amber glass vial.
-
Atmosphere: For long-term storage (>6 months), flush the vial with an inert gas (argon or nitrogen) before sealing. Parafilm® can be wrapped around the cap for an extra barrier.
-
Temperature: Store in a refrigerator at 2-8°C .[9]
-
Environment: Keep in a dry, dark location away from incompatible materials, particularly strong oxidizing agents and acids.[6]
-
Validation: Before use after long-term storage, it is best practice to verify the compound's identity and purity via an appropriate analytical method (e.g., LCMS or ¹H NMR).
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution, a common starting concentration for biological screening and synthetic reactions.
Materials:
-
5-Bromo-triazolo[4,3-a]pyrazine (MW: 199.01 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
15 mL conical tube or volumetric flask
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.010 L × 199.01 g/mol × 1000 mg/g = 1.99 mg
-
-
Tare Vessel: Place the 15 mL conical tube on the analytical balance within a chemical fume hood and tare the balance.
-
Weigh Compound: Carefully add approximately 1.99 mg of 5-Bromo-triazolo[4,3-a]pyrazine directly into the tube. Record the exact mass.
-
Expert Note: Weighing small quantities can be challenging. It is acceptable to weigh a slightly larger amount (e.g., 2.10 mg) and adjust the solvent volume accordingly to achieve the precise target concentration.
-
-
Solvent Addition: Using a calibrated pipette, add anhydrous DMSO to the tube to reach the calculated final volume (10.0 mL, or the adjusted volume based on the actual mass weighed).
-
Dissolution: Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if dissolution is slow, but observe for any color change which could indicate degradation.
-
Storage of Solution: Aliquot the stock solution into smaller, single-use volumes in appropriately labeled cryovials. Store at -20°C or -80°C to minimize degradation and freeze-thaw cycles.
-
Self-Validation: Before extensive use, a small aliquot can be analyzed by LCMS to confirm the expected mass and purity of the dissolved compound.
Emergency Procedures
These procedures are based on guidelines for similar chemical classes and should be followed in case of accidental exposure.[7][8]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or contact a poison control center.[6] |
Waste Disposal
All waste containing 5-Bromo-triazolo[4,3-a]pyrazine, both solid and in solution, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect in a sealed, properly labeled container for halogenated organic solvent waste.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[7]
References
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of[1][11][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. (2021). Taylor & Francis Online. Retrieved from [Link]
-
3-Bromo-5,6,7,8-tetrahydro-[1][11][12]triazolo[4,3-a]pyrazine hydrobromide. (n.d.). MySkinRecipes. Retrieved from [Link]
-
(1,2,4)Triazolo(4,3-a)pyrazine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). MDPI. Retrieved from [Link]
-
A Novel Rearrangement in the s-Triazolopyrazine Series. (1970). RSC Publishing. Retrieved from [Link]
-
5-Bromo-[1][11][12]triazolo[4,3-a]pyrazine. (n.d.). J&K Scientific. Retrieved from [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). ScienceDirect. Retrieved from [Link]
-
The[1][11][12]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
5-bromo-[1][11][12]triazolo[1,5-a]pyrazine. (n.d.). PubChemLite. Retrieved from [Link]
Sources
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. labshake.com [labshake.com]
- 5. calpaclab.com [calpaclab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide [myskinrecipes.com]
- 10. A novel rearrangement in the s-triazolopyrazine series - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes & Protocols for the In Vitro Evaluation of 5-Bromo-triazolo[4,3-a]pyrazine Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[4][5] Its rigid, planar structure and multiple nitrogen atoms provide ideal anchor points for engaging with biological targets. The strategic incorporation of a bromine atom at the 5-position creates the 5-Bromo-triazolo[4,3-a]pyrazine core, a versatile platform for drug discovery. This halogen atom not only influences the molecule's electronic properties and potential for halogen bonding with target proteins but also serves as a crucial synthetic handle for late-stage functionalization, allowing for the rapid generation of diverse chemical libraries.[6][7]
Derivatives of this scaffold have demonstrated significant potential as potent inhibitors of key cellular enzymes, particularly protein kinases like c-Met and VEGFR-2, and DNA repair enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1).[2][7][8][9] This has positioned them as promising candidates for anticancer therapies. Furthermore, this structural class has shown a breadth of other biological activities, including antimicrobial and antimalarial effects.[4][6][7][10]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic in vitro evaluation of novel 5-Bromo-triazolo[4,3-a]pyrazine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade from broad cytotoxicity profiling to specific, mechanism-of-action studies.
The Evaluation Cascade: A Strategic Workflow
A systematic approach is critical to efficiently identify promising lead compounds. The workflow should begin with broad, cell-based assays to determine general cytotoxicity and establish a therapeutic window. Subsequent assays should then dissect the specific molecular mechanism, confirming target engagement and its downstream cellular consequences.
Caption: A logical workflow for evaluating 5-Bromo-triazolo[4,3-a]pyrazine derivatives.
Part I: Foundational Analysis - Cytotoxicity and Antiproliferative Profiling
Expertise & Experience: Before investigating a specific mechanism like kinase inhibition, it is imperative to first assess a compound's general effect on cell viability. A compound that indiscriminately kills all cells is a pan-assay toxin, not a targeted therapeutic. This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent, dose-dependent mechanistic studies. We will utilize two distinct, robust methods to ensure the data is not an artifact of a single assay technology.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Bromo-triazolo[4,3-a]pyrazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Trustworthiness - Self-Validating System:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.
-
Vehicle Control: Wells treated with the same concentration of the compound's solvent (e.g., DMSO) are essential to rule out solvent-induced toxicity.
-
Background Control: Wells with media and MTT but no cells should be included to subtract background absorbance.[11]
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, comparative table.
| Compound ID | Derivative Structure | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. Hela |
| 17l | R = 4-methyl-5-(trifluoromethyl)-1H-pyrazole | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Positive Control (Foretinib) | - | Value | Value | Value |
| Lead Cmpd X | R = [Substitution] | Value | Value | Value |
| Lead Cmpd Y | R = [Substitution] | Value | Value | Value |
| Data shown for compound 17l is adapted from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives.[2] |
Part II: Mechanistic Dissection - Target-Based Biochemical Assays
Expertise & Experience: Once a compound demonstrates antiproliferative activity at a reasonable concentration, the next logical step is to determine if it directly engages its intended molecular target. For many triazolopyrazine derivatives, the primary targets are protein kinases.[2][8] A biochemical kinase assay, using purified recombinant enzymes, provides the cleanest system to quantify direct inhibition, free from the complexities of a cellular environment.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various detection formats exist, including radiometric assays (using ³²P-ATP) and fluorescence-based methods (e.g., TR-FRET, Fluorescence Polarization).[13][14] The non-radioactive formats are often preferred for higher throughput and safety.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[15]
-
Dilute the recombinant kinase (e.g., c-Met, VEGFR-2) and its specific substrate (e.g., a peptide or protein like NAP1) to their working concentrations in the kinase buffer.[1]
-
Prepare a 2x ATP/MgCl₂ solution in kinase buffer (e.g., to a final concentration of 100 µM ATP and 10 mM MgCl₂).[1][15]
-
-
Reaction Setup: In a suitable microplate (e.g., 384-well), add the test compounds at various concentrations.
-
Enzyme Addition: Add the diluted kinase and substrate mixture to the wells containing the compounds. Allow for a brief pre-incubation (e.g., 15-20 minutes) at room temperature to permit compound binding.
-
Initiate Reaction: Start the kinase reaction by adding the 2x ATP/MgCl₂ solution.[1]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction, determined during assay development.
-
Stop Reaction & Detect: Terminate the reaction by adding a stop solution (e.g., EDTA) or as specified by the detection kit manufacturer. Proceed with the detection method (e.g., adding TR-FRET antibodies, reading fluorescence).
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value for each compound against the target kinase.
Causality and Experimental Choices:
-
Why use recombinant enzymes? This ensures that the inhibitory activity observed is due to a direct interaction with the target kinase, eliminating confounding variables present in cell lysates.
-
ATP Concentration: The concentration of ATP is critical. Running the assay at the ATP Km (Michaelis constant) will yield more potent IC50 values. This is because many kinase inhibitors are ATP-competitive, and a lower ATP concentration makes it "easier" for the inhibitor to bind.
Data Presentation: Kinase Inhibitory Potency
| Compound ID | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | PARP1 IC50 (nM) |
| 17l | 26.0 | 2600 | - |
| 19k | - | - | < 4.1 |
| Lead Cmpd X | Value | Value | Value |
| Lead Cmpd Y | Value | Value | Value |
| Data adapted from studies on triazolopyrazine derivatives as kinase and PARP1 inhibitors.[2][9] |
Part III: Cellular Confirmation - Target Engagement and Pathway Modulation
Expertise & Experience: A compound that is potent in a biochemical assay is promising, but it is not yet a validated hit. It must be proven that the compound can enter a living cell, engage its target, and elicit the desired downstream biological effect.[16] Western blotting is the definitive technique to visualize this. For a kinase inhibitor, we expect to see a dose-dependent decrease in the phosphorylation of the kinase's direct downstream substrates.
Caption: Inhibition of the c-Met signaling pathway by a triazolopyrazine derivative.
Protocol 3: Western Blot for Phospho-Protein Levels
This protocol outlines the detection of changes in protein phosphorylation in cancer cells following treatment with a kinase inhibitor.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549 for c-Met analysis) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling. Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a positive control (ligand stimulation, e.g., HGF for c-Met) and a vehicle control.
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS.[18] Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18][19]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli SDS sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.[17][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-c-Met) and an antibody for the total protein (on a separate blot or after stripping) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-protein signal relative to the total protein signal.
Trustworthiness - Self-Validating System:
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Total Protein Control: Comparing the level of the phosphorylated protein to the level of the total target protein confirms that the compound is inhibiting the protein's activity, not causing its degradation.
-
Stimulation Control: For receptor tyrosine kinases, including a lane with ligand stimulation (e.g., HGF for c-Met) but no inhibitor demonstrates that the pathway is active and responsive.
Part IV: Broadening the Scope - Antimicrobial Activity Screening
Expertise & Experience: Given that the triazolopyrazine scaffold is also found in compounds with antimicrobial properties, it is a valuable secondary screen to perform.[4][7][10] The microbroth dilution method is a standardized, high-throughput approach to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible growth of a microbe.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the 96-well plate.
-
Controls: Include a positive control (a known antibiotic like ampicillin), a negative control (broth with bacteria, no compound), and a sterility control (broth only).[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2e | 32 | 16 |
| Ampicillin | 32 | 8 |
| Lead Cmpd X | Value | Value |
| Lead Cmpd Y | Value | Value |
| Data for compound 2e and ampicillin adapted from a study on triazolo[4,3-a]pyrazine derivatives.[4] |
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Jiang, N., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Sagar, N., et al. (2025). Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo‐Pyrazine Derivatives. Peptide Science. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (2021). PubMed. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). MDPI. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cell Enumeration Assays: Application of the MTT and Sulforhodamine B Assays to Lipopolysaccharide-Stimulated Neonatal Rodent Microglia. (2018). Springer Protocols. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. [Link]
-
Western Blot Protocol. (n.d.). Creative Biolabs. [Link]
-
Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). Journal of the Indian Chemical Society. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PubMed. [Link]
-
Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. (n.d.). ResearchGate. [Link]
Sources
- 1. In vitro kinase assay [protocols.io]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Bromo-triazolo[4,3-a]pyrazine synthesis
Technical Support Center: 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this valuable synthetic procedure. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine?
A1: The most common and direct route is a two-step synthesis. The first step involves the nucleophilic substitution of a dihalopyrazine, typically 2,3-dibromopyrazine or 2-chloro-3-bromopyrazine, with hydrazine hydrate to form the key intermediate, 2-bromo-3-hydrazinopyrazine. The second step is the cyclization of this intermediate with a one-carbon electrophile, most commonly triethyl orthoformate, to yield the final product.
Q2: What are the most critical factors affecting the overall yield?
A2: The critical factors can be broadly categorized into three areas:
-
Quality of Starting Materials: Purity of the dihalopyrazine and the quality of hydrazine hydrate are paramount.[1]
-
Reaction Conditions: Precise control of temperature, reaction time, and solvent for both the hydrazinolysis and cyclization steps is crucial.
-
Work-up and Purification: Efficient extraction and purification techniques are necessary to isolate the product from byproducts and unreacted starting materials.
Q3: My reaction mixture for the first step (hydrazinolysis) is turning dark. Is this normal?
A3: Some color change is expected, but a very dark or black reaction mixture could indicate decomposition of the starting material or the 2-hydrazinopyrazine intermediate. This can be caused by excessive heat or prolonged reaction times. It is important to monitor the reaction closely by TLC.
Q4: I am having trouble removing all the water after the first step. How critical is this for the cyclization?
A4: It is highly critical. The presence of water during the cyclization step can lead to the hydrolysis of triethyl orthoformate, reducing its availability for the desired reaction and potentially leading to the formation of side products. It is essential to thoroughly dry the 2-bromo-3-hydrazinopyrazine intermediate before proceeding to the next step.
Troubleshooting Guide: Low Yield in 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Synthesis
This in-depth guide addresses specific issues that can lead to low yields and provides actionable solutions.
Problem 1: Low Yield in the Formation of 2-Bromo-3-hydrazinopyrazine (Step 1)
Symptoms:
-
TLC analysis shows a significant amount of unreacted dihalopyrazine.
-
The isolated yield of the hydrazinopyrazine intermediate is low.
-
Formation of multiple unidentified spots on the TLC plate.
Root Causes and Solutions:
-
Cause A: Incomplete Reaction
-
Explanation: The nucleophilic aromatic substitution of the halogen on the pyrazine ring by hydrazine can be sluggish, especially with less reactive halogens (like bromine compared to chlorine).
-
Solutions:
-
Increase Reaction Temperature: Cautiously increase the reaction temperature. For instance, if you are running the reaction in ethanol at room temperature, consider refluxing. A typical condition involves refluxing in ethanol at around 85°C.[4]
-
Extend Reaction Time: Monitor the reaction by TLC and continue until the starting material is consumed.
-
Use an Excess of Hydrazine Hydrate: Using a molar excess of hydrazine hydrate (e.g., 1.5 to 1.8 equivalents) can drive the reaction to completion.[5]
-
-
-
Cause B: Decomposition of the Hydrazinopyrazine Product
-
Explanation: Hydrazine derivatives can be unstable, especially at elevated temperatures or in the presence of oxygen.[6][7][8]
-
Solutions:
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating once the reaction is complete.
-
Prompt Work-up: Process the reaction mixture as soon as the reaction is complete to isolate the product.
-
-
-
Cause C: Dimerization of the Hydrazinopyrazine
-
Explanation: A common side reaction is the formation of a bis-adduct where a second molecule of the dihalopyrazine reacts with the newly formed hydrazinopyrazine.
-
Solutions:
-
Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired monosubstituted product.
-
Slow Addition of Dihalopyrazine: Adding the dihalopyrazine solution dropwise to the hydrazine hydrate solution can help maintain a high local concentration of hydrazine and minimize dimerization.
-
-
Experimental Protocol: Synthesis of 2-Bromo-3-hydrazinopyrazine
-
To a solution of hydrazine hydrate (1.5 eq.) in ethanol, add 2,3-dibromopyrazine (1.0 eq.).
-
Heat the mixture to reflux (around 85°C) and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-3-hydrazinopyrazine.
-
It is highly recommended to use the crude product directly in the next step after thorough drying, as purification by column chromatography can lead to decomposition on silica gel.
Problem 2: Low Yield in the Cyclization to 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (Step 2)
Symptoms:
-
TLC analysis shows unreacted 2-bromo-3-hydrazinopyrazine.
-
The final product is obtained in a low yield after purification.
-
Formation of a significant amount of baseline material on the TLC plate.
Root Causes and Solutions:
-
Cause A: Incomplete Cyclization
-
Explanation: The cyclization reaction requires the formation of an intermediate which then eliminates ethanol to form the triazole ring. This process may not go to completion if the conditions are not optimal.
-
Solutions:
-
Ensure Anhydrous Conditions: As mentioned, water will hydrolyze the triethyl orthoformate. Ensure the 2-bromo-3-hydrazinopyrazine intermediate is thoroughly dry.
-
Use Excess Triethyl Orthoformate: Use a significant excess of triethyl orthoformate, which can also serve as the solvent.
-
Increase Reaction Temperature: The reaction is typically carried out at reflux, around 80°C.[4]
-
Consider an Acid Catalyst: While often performed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can sometimes promote the cyclization. However, this should be done with caution as it can also accelerate the hydrolysis of the orthoformate if water is present.
-
-
-
Cause B: Hydrolysis of Triethyl Orthoformate
-
Explanation: Triethyl orthoformate is susceptible to hydrolysis, especially under acidic conditions, to form ethyl formate and ethanol. This side reaction consumes the cyclizing agent.
-
Solutions:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Neutral or Slightly Basic Conditions: If an acid catalyst is not used, the reaction should be run under neutral conditions.
-
-
-
Cause C: Side Reactions of the Hydrazinopyrazine Intermediate
-
Explanation: The hydrazinopyrazine can potentially undergo other reactions, such as self-condensation or decomposition, at elevated temperatures.
-
Solutions:
-
Controlled Heating: Gradually heat the reaction mixture to the desired temperature.
-
Monitor Reaction Progress: Use TLC to monitor the formation of the product and the disappearance of the starting material to avoid prolonged heating.
-
-
Experimental Protocol: Cyclization to 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
-
To the crude, dry 2-bromo-3-hydrazinopyrazine, add a large excess of triethyl orthoformate.
-
Heat the mixture to reflux (around 80°C) and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can then be purified.
Purification Challenges and Solutions
The purification of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine can be challenging due to its polarity and the presence of the basic nitrogen atoms.
| Challenge | Root Cause | Solution |
| Streaking on Silica Gel TLC/Column | The basic nitrogen atoms in the triazolopyrazine ring can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Poor Solubility of Crude Product | The product may be a crystalline solid with limited solubility in common chromatography solvents. | Use a stronger, more polar solvent system for chromatography, such as dichloromethane/methanol. For recrystallization, a solvent screen is recommended to find a suitable solvent or solvent pair. |
| Co-elution with Impurities | Polar impurities may have similar retention factors to the product. | If normal phase chromatography is ineffective, consider using reverse-phase chromatography (C18) for purification.[9] |
| Emulsion during Aqueous Work-up | The presence of polar, nitrogen-containing compounds can lead to the formation of stable emulsions during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
Visualization of the Synthetic Pathway and Troubleshooting
Synthetic Workflow
Caption: General synthetic workflow for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield synthesis.
References
-
American Chemical Society. Synthesis of[1][2][3]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. Organic Letters. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available from: [Link]
-
Semantic Scholar. Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]
-
PubMed. Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
HETEROCYCLES. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Available from: [Link]
-
ResearchGate. New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. Available from: [Link]
-
ResearchGate. Proposed Decomposition Mechanism of the Hydrazine Derivative (1). Available from: [Link]
-
ResearchGate. Scheme 5. Synthesis of pyrzolo[5,1-c]-1,2-4-triazines (17, 20, 24). Available from: [Link]
-
American Chemical Society. Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. Available from: [Link]
-
ResearchGate. (PDF) Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Available from: [Link]
-
PubMed. Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Reactions. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts. Available from: [Link]
-
National Center for Biotechnology Information. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Molecules. Available from: [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Available from: [Link]
-
National Center for Biotechnology Information. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available from: [Link]
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Available from: [Link]
-
NASA Technical Reports Server. Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. Available from: [Link]
- Google Patents. Synthetic process for 2-hydrazinylpyridine derivative.
- Google Patents. Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. Available from: [Link]
-
ResearchGate. Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
N.D. Zelinsky Institute of Organic Chemistry. Laboratory of Polysulphur-Nitrogen Heterocycles (N31). Available from: [Link]
-
National Center for Biotechnology Information. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Bromopyrazines
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with bromopyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with reaction efficiency and selectivity. Pyrazines are a cornerstone in pharmaceutical development, but their electron-deficient nature, while activating the C-Br bond, also opens pathways to several undesirable side reactions.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind common experimental failures. By diagnosing the root cause of side product formation, you can make informed decisions to optimize your reaction conditions, leading to higher yields, improved purity, and more robust synthetic routes.
Section 1: Understanding the Competing Pathways: The Main Cycle vs. The Side Reactions
The success of a Suzuki-Miyaura coupling hinges on the catalytic cycle proceeding efficiently and selectively.[1] However, several off-cycle pathways can compete with the desired product formation, consuming starting materials and generating impurities that complicate purification.[2] The electron-deficient pyrazine ring and the specific reaction conditions employed can favor these undesired pathways.[3]
The primary side reactions encountered are:
-
Hydrodebromination: The formal replacement of the bromine atom on the pyrazine ring with a hydrogen atom.
-
Protodeboronation: The cleavage of the C–B bond of the organoboron reagent, replacing the boronic acid/ester group with a hydrogen atom.[4]
-
Homocoupling: The dimerization of the boronic acid coupling partner to form a symmetrical biaryl.[5]
Below is a visualization of how these side reactions diverge from the productive catalytic cycle.
Caption: The desired Suzuki cycle and key competing side reactions.
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental observations, explain the underlying causality, and provide actionable solutions.
Q1: My major byproduct is debrominated pyrazine. What is causing this and how can I minimize it?
A1: Causality & Explanation
The formation of pyrazine from bromopyrazine is known as hydrodebromination. This side reaction is particularly prevalent with electron-poor heteroaryl halides.[3] It is primarily caused by the presence of palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with sources of hydride like solvents (e.g., alcohols), amines, or even water under certain conditions.[6] Instead of undergoing transmetalation, the Py-Pd(II)-Br intermediate can undergo reductive elimination with a hydride ligand to yield the undesired pyrazine byproduct.[7] Elevated temperatures often have a higher activation energy for this side reaction and can exacerbate the problem.[7]
Troubleshooting & Optimization
| Strategy | Actionable Steps & Rationale |
| Lower Reaction Temperature | Debromination often has a higher activation energy than the desired coupling. Lowering the temperature (e.g., from 110 °C to 80 °C) can significantly reduce the rate of this side reaction.[7] If the reaction becomes too slow, a more active catalyst system may be required to compensate. |
| Re-evaluate Base Selection | Strong, aggressive bases (e.g., NaOH, KOH) can promote the formation of Pd-H species and increase the rate of hydrodebromination.[8] Solution: Switch to milder inorganic bases like K₂CO₃ or K₃PO₄.[8][9] Cesium carbonate (Cs₂CO₃) is also an excellent but more expensive option.[8] |
| Optimize Ligand Choice | The ligand sphere around the palladium atom dictates its reactivity. Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination for the desired product, helping it outcompete the debromination pathway.[8][10] They can also shield the metal center from coordinating to the pyrazine nitrogen, which can inhibit catalyst activity.[7] |
| Ensure Anhydrous Conditions | Water and protic solvents can be sources of hydrides. Solution: Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and ensure all reagents, including the base, are dry.[7] If using a base like K₃PO₄, which can be hygroscopic, consider oven-drying it before use. |
| Use a Silver Additive | In some cases, particularly with electron-poor aryl bromides, the addition of a silver salt like AgBF₄ can accelerate the desired coupling reaction, helping to overcome the competing hydrodebromination process.[3] |
Q2: I'm observing significant homocoupling of my boronic acid (Ar-Ar byproduct). Why is this happening?
A2: Causality & Explanation
The formation of a symmetrical biaryl from the boronic acid starting material is a common side reaction.[5] It can proceed through two primary mechanisms:
-
Oxygen-Mediated Coupling: The most common cause is the presence of dissolved oxygen in the reaction mixture. Oxygen can participate in an oxidative cycle with the Pd(0) catalyst, leading to the dimerization of the boronic acid.[11]
-
Pd(II)-Mediated Coupling: Homocoupling can also occur via a stoichiometric reaction between a Pd(II) species and the boronic acid, which does not require oxygen.[11] This pathway can be more prevalent with electron-deficient boronic acids.[2]
Troubleshooting & Optimization
| Strategy | Actionable Steps & Rationale |
| Rigorous Degassing | This is the most critical step to prevent oxygen-mediated homocoupling. Solution: Ensure all solvents (including any water used in biphasic systems) and the final reaction mixture are thoroughly degassed. A subsurface sparge with an inert gas (argon or nitrogen) for 20-30 minutes is highly effective.[11] Freeze-pump-thaw cycles are also an excellent method for solvent degassing. |
| Use a Pd(0) Pre-catalyst | Starting with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an in-situ reduction to the active Pd(0) species. This can sometimes lead to side reactions. Solution: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to ensure the catalytic cycle starts from the correct oxidation state. |
| Add a Mild Reducing Agent | To scavenge any residual Pd(II) or oxygen, a mild reducing agent can be added. Solution: The addition of a small amount of potassium formate has been shown to suppress homocoupling.[11] |
| Optimize Ligand and Stoichiometry | Bulky ligands can sometimes disfavor the intermediates leading to homocoupling.[12] Additionally, using a large excess of the boronic acid can drive this side reaction. Solution: Screen bulky ligands (e.g., Buchwald-type ligands) and reduce the equivalents of boronic acid to 1.1-1.2 if a large excess was being used. |
Q3: My boronic acid is being consumed to form the corresponding arene (Ar-H), not the coupled product. What should I do?
A3: Causality & Explanation
This side reaction is known as protodeboronation and involves the protonolysis of the carbon-boron bond.[4] It is a well-documented decomposition pathway for boronic acids, especially under the basic and often aqueous conditions of a Suzuki coupling.[4][13] The propensity for this reaction is highly dependent on the substrate and conditions. Electron-deficient arylboronic acids and some heteroarylboronic acids are particularly susceptible.[14] Recent studies have also shown that palladium(II) complexes with bulky phosphine ligands can actively catalyze protodeboronation, creating a paradoxical situation where a ligand chosen to accelerate coupling might also accelerate this side reaction.[13][15]
Troubleshooting & Optimization
| Strategy | Actionable Steps & Rationale |
| Use a Boronic Ester | Boronic acids are in equilibrium with their boronate forms, which are susceptible to hydrolysis. Solution: Protect the boronic acid as a more stable boronate ester. Pinacol esters (Bpin) are the most common and robust choice, significantly reducing the rate of protodeboronation.[6] MIDA boronates offer even greater stability and can be used for sequential couplings.[6][16] |
| Employ Anhydrous Conditions | Water is the proton source for protodeboronation. Solution: Switch to strictly anhydrous conditions. Use a non-aqueous solvent system (e.g., dioxane, THF, toluene) with an anhydrous base like K₃PO₄.[12][17] |
| Modify the Base | The type and amount of base can influence the rate of protodeboronation.[18] Solution: If using a strong aqueous base, switch to a milder, non-aqueous system. Sometimes, using a weaker base like KF can be effective, although it may slow down the desired reaction.[19][20] |
| Optimize Catalyst System and Temperature | A highly active catalyst can increase the rate of the desired coupling, allowing it to outcompete the slower protodeboronation pathway.[4] However, be mindful that some bulky ligands can also promote it.[15] Solution: Screen different ligands to find an optimal balance. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can also help. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best "go-to" catalyst system for a Suzuki coupling with a bromopyrazine? A good starting point for optimization is a combination of a Pd(0) precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[8] A common base to start with is K₃PO₄ or K₂CO₃ in a solvent like dioxane or toluene at 80-100 °C.[7][8]
-
Q2: Should I use anhydrous or aqueous conditions? This is highly dependent on the stability of your boronic acid. For boronic acids prone to protodeboronation, anhydrous conditions are strongly recommended.[12] However, for many stable arylboronic acids, a biphasic system (e.g., dioxane/water) works well and can aid in dissolving the inorganic base. If you observe protodeboronation, switching to anhydrous conditions should be your first step.
-
Q3: My reaction is sluggish and I still have significant starting material left. What could be the issue? If side product formation is minimal, a stalled reaction could be due to catalyst inhibition or deactivation. The pyrazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[7] Using a bulkier ligand (like XPhos) can sterically shield the palladium and prevent this coordination.[7] Alternatively, ensure your reaction is under a strict inert atmosphere, as oxygen can deactivate the catalyst.[7] Poor solubility of reagents can also be a cause; consider screening alternative solvents like DMF or 2-MeTHF.[12]
-
Q4: How can I quickly identify which side reaction is dominating my experiment? LC-MS is the most powerful tool for this. You can quickly identify the masses of the key species:
-
Desired Product: Mass of (Pyrazine - H) + (Aryl group from boronic acid)
-
Hydrodebromination: Mass of Pyrazine
-
Protodeboronation: Mass of Arene from boronic acid
-
Homocoupling: Mass of (Aryl group x 2)
-
Section 4: Experimental Protocols
The following protocols are generalized starting points and must be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyrazine
This protocol incorporates best practices to minimize common side reactions.
-
Reagent Preparation:
-
Oven-dry the reaction vessel (e.g., a Schlenk flask) and stir bar.
-
If using K₃PO₄ or Cs₂CO₃, ensure it is finely ground and dried under vacuum.
-
Degas the solvent (e.g., Dioxane) by bubbling argon through it for at least 30 minutes.
-
-
Reaction Setup (under inert atmosphere):
-
To the dried flask, add 2-bromopyrazine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS until the 2-bromopyrazine is consumed (typically 4-18 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 5: Troubleshooting Workflow & Data
Troubleshooting Workflow
Caption: A generalized troubleshooting workflow for Suzuki coupling of bromopyrazines.
Table: Recommended Starting Conditions
This table provides a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 2-Bromopyrazine | More reactive than the corresponding chloride, facilitating easier oxidative addition.[21] |
| Boronic Reagent | Arylboronic Acid or Pinacol Ester | Use pinacol ester if protodeboronation is a known issue for the substrate.[6] |
| Equivalents | 1.1 - 1.2 equiv. Boronic Reagent | Minimizes potential for homocoupling while ensuring complete consumption of the halide. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that does not require pre-activation. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote fast reductive elimination and prevent catalyst inhibition.[8] |
| Base | K₃PO₄ (2-3 equiv.) | A moderately strong, versatile base effective for many challenging couplings.[8] Ensure it is anhydrous. |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvents that are common in Suzuki couplings.[12] |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate against thermal decomposition and side reactions.[7] |
| Atmosphere | Argon or Nitrogen | Strict exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.[11] |
References
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. Available at: [Link]
-
Le, T. N., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
Cheong, J. Y., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Cheong, J. Y., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling. BenchChem Technical Support.
-
De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 18, 2026, from [Link]
-
Sántha, P., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem Technical Support.
-
Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Sohyaku, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm. Available at: [Link]
- Carrow, B. P., & Nozaki, K. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
ResearchGate. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. Available at: [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Al-Zoubi, R. M. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Table: Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]
- BenchChem. (2025). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. BenchChem Technical Support.
-
Asiri, A. M., et al. (2013). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Aslam, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions for Triazolopyrazine Scaffolds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving triazolopyrazine cores. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this important, yet often challenging, N-heterocyclic scaffold. Triazolopyrazines are electron-deficient and possess multiple nitrogen atoms that can interact with the palladium catalyst, making optimization a critical step for success. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions & Quick Troubleshooting
This section addresses the most common issues encountered during the Suzuki coupling of triazolopyrazines.
Q1: My Suzuki reaction has a very low yield or isn't working at all. What are the first things I should check?
A1: When a Suzuki reaction with a triazolopyrazine substrate fails, start by assessing these four critical areas:
-
Catalyst Activity: Has the palladium catalyst been properly handled? Palladium(0) species are sensitive to air. If using a Pd(0) source like Pd(PPh₃)₄, ensure it's fresh and has been stored under inert gas. For Pd(II) precatalysts like Pd(OAc)₂, ensure the in situ reduction to Pd(0) is occurring.
-
Oxygen Contamination: The presence of oxygen is a common cause of low yields. It can lead to the oxidative homocoupling of your boronic acid reagent and can also oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.[1][2] Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) and the reaction is run under a strictly inert atmosphere (N₂ or Ar).[3][4]
-
Boronic Acid/Ester Integrity: Boronic acids, especially heteroaromatic ones, can be unstable and prone to protodeboronation (replacement of the C-B bond with a C-H bond), particularly in the presence of water and a strong base.[5][6] Confirm the purity of your boronic acid/ester before use. Consider using more stable boronic esters (e.g., pinacol or MIDA esters) which release the boronic acid slowly under the reaction conditions.[5][7]
-
Base and Water Content: The base is crucial for activating the boronic acid in the transmetalation step.[8] However, an overly strong base or excess water can accelerate catalyst decomposition and protodeboronation. If using an anhydrous base like K₃PO₄, a small amount of water (e.g., 4:1 dioxane:H₂O) is often beneficial to facilitate its dissolution and activity.[3][9]
Q2: I'm seeing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is a persistent side reaction, often promoted by the presence of oxygen or excess Pd(II) species.[1][10][11] To mitigate this:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction vessel, solvent, and reagents are free of oxygen.[2]
-
Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or pre-formed precatalysts (see Section 2).
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) that promotes homocoupling.[12]
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be optimal. A large excess can sometimes lead to more homocoupling.
Q3: My starting triazolopyrazine halide is not being consumed. What does this indicate?
A3: Lack of starting material consumption points to a problem with the first step of the catalytic cycle: oxidative addition .[8] Triazolopyrazines are electron-deficient, which should facilitate oxidative addition. However, other factors can impede it:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms on the triazolopyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6][13]
-
Inactive Catalyst: The active Pd(0) species may not be forming or may have decomposed.
-
Ligand Choice: The ligand is critical. For electron-deficient and sterically hindered substrates, a bulky, electron-rich phosphine ligand is often required to promote oxidative addition.[3][14][15]
To solve this, you need to select a more robust catalyst/ligand system. Switch to a ligand known to accelerate oxidative addition, such as a Buchwald dialkylbiaryl phosphine (e.g., SPhos, XPhos) or an N-Heterocyclic Carbene (NHC).[14][16]
Section 2: Deep Dive - Rational Catalyst and Ligand Selection
The choice of catalyst and ligand is the most influential factor in the success of a Suzuki reaction with triazolopyrazines. Understanding the roles of these components is key to rational optimization.
The Suzuki Catalytic Cycle: A Refresher
The reaction proceeds through a series of steps involving a palladium catalyst. The efficiency of each step is heavily influenced by the supporting ligand.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q4: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A4: The choice depends on convenience, air stability, and the need for controlled activation.
| Palladium Source | Form | Activation | Pros | Cons |
| Pd(OAc)₂ | Pd(II) | Requires in situ reduction (often by a phosphine ligand) | Inexpensive, readily available | Reduction can be inefficient; can promote homocoupling if not fully reduced.[12] |
| Pd₂(dba)₃ | Pd(0) | Dissociates in solution to provide active Pd(0) | Good source of ligand-free Pd(0) | Air-sensitive, can degrade over time |
| Pd(PPh₃)₄ | Pd(0) | Dissociates in solution to provide active Pd(0) | Common, effective for simple substrates | PPh₃ is not a very active ligand for challenging substrates; can be air-sensitive. |
| Precatalysts (e.g., XPhos Pd G3/G4) | Pd(II) | Activated by base in the reaction mixture | Air-stable, highly efficient activation, ensures correct ligand:Pd ratio | More expensive |
Recommendation for Triazolopyrazines: Start with a modern, air-stable precatalyst like an XPhos or SPhos G3/G4 palladacycle. These are designed for challenging (hetero)aryl chlorides and bromides and provide a reliable way to generate the active catalytic species, minimizing many of the issues seen with older sources.[14][17]
Q5: Phosphine ligand or N-Heterocyclic Carbene (NHC)? What's the difference and when should I use each?
A5: Both are excellent ligand classes, but they have different strengths. The key is to match the ligand's electronic and steric properties to the demands of your specific triazolopyrazine substrate.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands):
-
Examples: SPhos, XPhos, RuPhos.
-
Mechanism: Their large steric bulk promotes the reductive elimination step (the final, product-forming step), while their strong electron-donating character facilitates the difficult oxidative addition of the (hetero)aryl halide.[14] This combination makes them ideal for coupling sterically hindered partners and less reactive aryl chlorides.[15]
-
When to Use: They are the go-to choice for most challenging Suzuki couplings, including those with triazolopyrazines, especially when using aryl chlorides.[16][18]
-
-
N-Heterocyclic Carbenes (NHCs):
-
Examples: IPr, PEPPSI-IPr catalyst.[14]
-
Mechanism: NHCs are powerful sigma-donating ligands that form very stable and highly active palladium complexes.[14] This stability can prevent catalyst decomposition at high temperatures. Some abnormal NHCs derived from 1,2,3-triazoles have shown exceptional ability to activate inert C-Cl bonds.[19]
-
When to Use: Consider NHC-based catalysts like PEPPSI-IPr when you have issues with catalyst decomposition at high temperatures or when phosphine ligands are proving ineffective.
-
Caption: Decision workflow for ligand selection.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling of a Triazolopyrazine Bromide
This protocol is a robust starting point for optimization.
Reagents & Equipment:
-
Triazolopyrazine-bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane and Water (4:1 ratio)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: Add the triazolopyrazine-bromide (e.g., 0.5 mmol), arylboronic acid (0.6 mmol), and finely ground K₃PO₄ (1.0 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Inerting the System: Seal the flask and cycle between vacuum and argon/nitrogen backfill at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Prepare the degassed solvent mixture. To do this, sparge a 4:1 mixture of anhydrous 1,4-dioxane and deionized water with argon for 20-30 minutes. Add the required volume of this solvent (to make a ~0.1 M solution with respect to the limiting reagent) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[20]
Protocol 2: Small-Scale Reaction Screen for Optimization
When the general protocol fails, a systematic screen of parameters is necessary. Use 2 mL reaction vials to test multiple conditions in parallel.
Variables to Screen:
-
Ligands: XPhos, SPhos, RuPhos, dppf
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃
-
Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF (anhydrous)
-
Temperature: 80 °C, 100 °C, 120 °C
Setup:
-
Prepare a stock solution of your triazolopyrazine halide in the primary solvent (e.g., dioxane).
-
In separate vials, add the boronic acid, base, and catalyst/ligand combination.
-
Add the stock solution to each vial, seal under inert gas, and place in a heating block.
-
Analyze the outcomes by LC-MS to determine the optimal combination of conditions.
Section 4: References
-
McCall, L. I., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Bîrsan, C., et al. (2015). Triple Suzuki-Miyaura coupling between tribromotriazines and boronic acids. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Mako, T. L., & Sanford, M. S. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
-
ResearchGate (N.D.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Available at: [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Available at: [Link]
-
Wikipedia (2023). Protodeboronation. Available at: [Link]
-
Reddit (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
ResearchGate (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Itami, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]
-
Reddit (2023). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Mason, J., et al. (2007). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Medicinal Chemistry. Available at: [Link]
-
Quora (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ResearchGate (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available at: [Link]
-
ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Reddit (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility and Handling of 5-Bromo-triazolo[4,3-a]pyrazine
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 5-Bromo-triazolo[4,3-a]pyrazine in experimental assays. Our goal is to provide practical, experience-driven advice to ensure the reliable and reproducible use of this compound in your research.
Introduction: Understanding the Challenge
5-Bromo-triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound. Such molecules, characterized by a planar structure and multiple hydrogen bond acceptors, often exhibit poor aqueous solubility due to strong crystal lattice energy. This inherent low solubility can lead to significant experimental challenges, including precipitation in stock solutions, during dilution into aqueous assay buffers, and in cell culture media, ultimately compromising the accuracy and reproducibility of experimental results. This guide provides a systematic approach to overcoming these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions and problems encountered when working with 5-Bromo-triazolo[4,3-a]pyrazine.
Q1: What is the best solvent to prepare a stock solution of 5-Bromo-triazolo[4,3-a]pyrazine?
Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer (e.g., PBS). Why did this happen and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," is the most common issue with poorly soluble compounds. It occurs because the compound is rapidly transferred from a high-concentration organic solvent (DMSO), where it is soluble, to an aqueous environment where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to crash out of solution.[4]
To prevent this, you should:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the final aqueous buffer.
-
Use pre-warmed buffer: Adding the compound to a buffer that is at the experimental temperature (e.g., 37°C for cell-based assays) can sometimes improve solubility.
-
Ensure rapid mixing: Add the compound solution to the buffer while vortexing or stirring to promote rapid dispersion and avoid localized high concentrations.
Q3: Can I use other solvents to prepare my stock solution?
A3: While DMSO is the primary choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be used. However, their suitability depends on the specific assay. Ethanol is often more compatible with cell-based assays than DMSO, but many heterocyclic compounds have lower solubility in ethanol. DMF is a strong solvent but can be more toxic in biological systems. A preliminary solubility test with a small amount of your compound in the desired solvent is always recommended.
Q4: I see a precipitate in my stock solution after storing it at -20°C. What should I do?
A4: If you observe a precipitate in your frozen DMSO stock, it is crucial to re-dissolve it completely before use. This can usually be achieved by:
-
Bringing the vial to room temperature.
-
Gently warming the solution in a 37°C water bath for 5-10 minutes.
-
Vortexing the solution thoroughly to ensure homogeneity. If the precipitate does not redissolve, sonication in a bath sonicator for a few minutes may be effective. If the issue persists, preparing a fresh, potentially more dilute, stock solution is advisable.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for preparing and handling 5-Bromo-triazolo[4,3-a]pyrazine to maintain its solubility.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol is the standard starting point for working with 5-Bromo-triazolo[4,3-a]pyrazine.
Materials:
-
5-Bromo-triazolo[4,3-a]pyrazine (MW: 199.01 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh out a small amount of the compound (e.g., 1 mg).
-
Calculate Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound, use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 199.01 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 502.5 µL
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light and moisture.
-
Troubleshooting Precipitation in Aqueous Buffers
If you encounter precipitation when diluting your DMSO stock into an aqueous buffer, follow this troubleshooting workflow.
Figure 1. Troubleshooting workflow for compound precipitation.
Formulation Enhancement Strategies
If standard dilution protocols fail, the following strategies can be employed to improve the solubility of 5-Bromo-triazolo[4,3-a]pyrazine in your final assay solution.
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. Ethanol is a common choice for cell-based assays.
Protocol Example (for a final volume of 1 mL):
-
Prepare a 10 mM stock of 5-Bromo-triazolo[4,3-a]pyrazine in 100% DMSO.
-
Create an intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of 100% ethanol (resulting in a 1 mM solution in 10% DMSO/90% ethanol).
-
Add the required volume of this intermediate stock to your final aqueous buffer to achieve the desired final concentration. This method gradually reduces the solvent polarity, mitigating solvent shock.
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them in solution.[5] Common choices for biological assays include Tween® 20 and Pluronic® F-68 due to their low cytotoxicity.[5][6][7][8]
Protocol Example:
-
Prepare your aqueous assay buffer and supplement it with a low concentration of a non-ionic surfactant.
-
Tween® 20: Start with a final concentration of 0.01% - 0.05% (v/v).
-
Pluronic® F-68: Start with a final concentration of 0.02% - 0.1% (w/v).
-
-
Prepare your working dilutions of 5-Bromo-triazolo[4,3-a]pyrazine by diluting the DMSO stock directly into the surfactant-containing buffer.
Table 1: Recommended Starting Concentrations for Surfactants
| Surfactant | Type | Recommended Starting Concentration | Notes |
| Tween® 20 | Non-ionic | 0.01% - 0.05% (v/v) | Widely used, low cell toxicity at these concentrations. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.1% (w/v) | Known to be very gentle on cell membranes.[7][8] |
Note: Always perform a vehicle control with the surfactant alone to ensure it does not interfere with your assay readout.
The solubility of compounds with ionizable groups can be highly pH-dependent. Triazolopyrazines contain nitrogen atoms that can be protonated at acidic pH. While the pKa of 5-Bromo-triazolo[4,3-a]pyrazine is not readily published, exploring a range of pH values for your buffer (if your assay permits) may identify a pH at which the compound is more soluble. Generally, for basic compounds, solubility increases as the pH decreases. However, the stability of the compound at different pH values should also be considered.
Part 3: Visualization of Methodologies
The following diagram illustrates the decision-making process for preparing a working solution of 5-Bromo-triazolo[4,3-a]pyrazine for a typical in vitro assay.
Figure 2. Decision workflow for preparing working solutions.
References
-
A recent overview of surfactant–drug interactions and their importance. (2023). Future Journal of Pharmaceutical Sciences. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Why the PBS buffer precipitate? (2018). ResearchGate. [Link]
-
Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. (2021). Recent Patents on Nanotechnology. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules. [Link]
-
Preventing PBS precipitation in LCMS? (2022). ResearchGate. [Link]
-
5-Bromo-[1][5][6]triazolo[4,3-a]pyrazine | 63744-29-6. J&K Scientific. [Link]
-
Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. (2000). Journal of Controlled Release. [Link]
-
Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. (2023). Polymers. [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. [Link]
-
Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023). Molecular Pharmaceutics. [Link]
-
The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. (2014). Advanced Pharmaceutical Bulletin. [Link]
- Method for preparing pharmaceutical formulation of tablet containing triazolopyrazine derivative as an active ingredient. (2024).
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. (2022). Current Pharmaceutical Design. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of 5-Bromo-triazolo[4,3-a]pyrazine in Solution
Welcome to the technical support center for 5-Bromo-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing the recommended handling and storage procedures, you can ensure the accuracy and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of 5-Bromo-triazolo[4,3-a]pyrazine in solution.
Q1: My solution of 5-Bromo-triazolo[4,3-a]pyrazine has turned a pale yellow color. Is it still usable?
A slight yellow discoloration can be an initial sign of degradation. It is recommended to perform an analytical check, for instance using HPLC-UV, to assess the purity of the solution. For critical applications, it is always best to use a freshly prepared solution.
Q2: What is the primary cause of degradation for this compound in solution?
Based on the structure, which features a bromo-substituted and electron-deficient triazolopyrazine ring system, the primary degradation pathways are likely hydrolysis and photodecomposition. The bromine atom is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. The heterocyclic ring system can also be sensitive to light.
Q3: What is the best solvent to dissolve 5-Bromo-triazolo[4,3-a]pyrazine for long-term storage?
For long-term storage, it is advisable to store the compound as a dry solid in a cool, dark, and dry place. If a stock solution is necessary, anhydrous aprotic solvents such as DMSO or DMF are generally preferred over protic solvents like alcohols or water. However, even in these solvents, slow degradation can occur, particularly if water is present.
Q4: How should I prepare my solutions to minimize degradation?
To minimize degradation, it is crucial to use anhydrous solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxygen. Solutions should be prepared fresh whenever possible. If storage is unavoidable, they should be kept at low temperatures and protected from light.
Q5: How can I monitor the stability of my 5-Bromo-triazolo[4,3-a]pyrazine solution?
A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity over time.
II. Troubleshooting Guide: Investigating and Resolving Degradation Issues
This section provides a more detailed approach to troubleshooting common degradation problems encountered during experiments.
Issue 1: Rapid Loss of Purity in Aqueous Buffers
-
Symptom: A significant decrease in the peak area of the parent compound and the appearance of new, more polar peaks in the HPLC chromatogram within a short period when dissolved in aqueous buffers.
-
Probable Cause: Hydrolytic degradation. The triazolopyrazine ring system, particularly with an electron-withdrawing bromine substituent, is susceptible to nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions permit, evaluate the stability of the compound in a range of pH values (e.g., pH 3, 5, 7, and 9) to identify the pH at which it is most stable. Typically, neutral or slightly acidic conditions are less harsh than basic conditions for such heterocyclic systems.
-
Minimize Water Exposure: If the experiment allows, consider using a co-solvent system with a lower percentage of water.
-
Temperature Control: Perform the experiment at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Fresh Preparation: Prepare the aqueous solution immediately before use.
-
Issue 2: Inconsistent Results from Day to Day
-
Symptom: High variability in experimental outcomes using solutions prepared at different times.
-
Probable Cause: Photodegradation or gradual degradation in the stock solution. Many nitrogen-containing heterocyclic compounds are known to be light-sensitive.[1]
-
Troubleshooting Steps:
-
Light Protection: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions if possible.
-
Storage of Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to ambient air and moisture. Store these aliquots at -20°C or -80°C.
-
Inert Atmosphere: When preparing stock solutions, especially for long-term storage, purge the solvent with an inert gas like argon or nitrogen and overlay the headspace of the vial with the inert gas before sealing.
-
Issue 3: Appearance of an Unexpected Peak in the Mass Spectrum
-
Symptom: A new peak in the LC-MS analysis corresponding to the mass of the parent compound plus 16 Da (M+16).
-
Probable Cause: Oxidation. The electron-rich nitrogen atoms in the triazolopyrazine ring can be susceptible to oxidation, leading to the formation of an N-oxide.
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing solutions, degas the solvents by sparging with an inert gas or by sonication under vacuum to remove dissolved oxygen.
-
Use of Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant. However, this should be carefully evaluated for potential interference with the experiment.
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere.
-
III. Experimental Protocols
This section provides detailed methodologies for preparing stable solutions and monitoring their stability.
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials:
-
5-Bromo-triazolo[4,3-a]pyrazine (solid)
-
Anhydrous DMSO (≤0.02% water)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of 5-Bromo-triazolo[4,3-a]pyrazine directly into the amber vial.
-
Place the vial in a desiccator under vacuum for at least 1 hour to remove any adsorbed moisture.
-
In a glovebox or under a stream of inert gas, add the required volume of anhydrous DMSO to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Purge the headspace of the vial with the inert gas before final sealing.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products formed.
-
Instrumentation and Columns:
-
HPLC or UPLC system with a UV/PDA detector
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 2 µL
-
Procedure:
-
Prepare a standard solution of 5-Bromo-triazolo[4,3-a]pyrazine of known concentration.
-
Inject the standard to determine the retention time of the parent compound.
-
Subject solutions of the compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[1][2]
-
Inject the degraded samples to ensure that the degradation products are well-separated from the parent peak.
-
The peak purity of the parent compound in the presence of its degradants should be assessed using a PDA detector.
-
IV. Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 5-Bromo-triazolo[4,3-a]pyrazine.
Diagram 2: Recommended Workflow for Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing stable solutions.
V. References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Mass spectra of tentatively identified pyrazine products. The 5 largest... ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
-
Forced Degradation Studies. MedCrave. Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. Available at: [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[3][4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List. GitHub. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]
-
Forced Degradation Studies. Semantic Scholar. Available at: [Link]
-
Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online. Available at: [Link]
-
Degradation of Dacarbazine in Aqueous Solution. National Institutes of Health. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
Analytica Chimica Acta. vscht.cz. Available at: [Link]
-
Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: [Link]
-
Identification of[3][4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. Available at: [Link]
-
A Highly Stable and Insensitive Fused Triazolo-Triazine Explosive (TTX). PubMed. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
Technical Support Center: Optimizing DMSO Concentration in Kinase Assays
Welcome to the technical support guide for optimizing Dimethyl Sulfoxide (DMSO) concentration in kinase assays, particularly when working with novel inhibitors. As a universal solvent, DMSO is indispensable in drug discovery for solubilizing a wide range of compounds.[1][2] However, its impact on assay performance is far from neutral. Even at low concentrations, DMSO can introduce artifacts that confound results, making careful optimization a critical step for generating reliable and reproducible data.[3][4]
This guide provides in-depth answers to common questions, a robust troubleshooting framework, and validated experimental protocols to help you navigate the complexities of using DMSO in your kinase assays.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO the standard solvent for kinase inhibitors?
DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of both polar and hydrophobic molecules, a common feature of novel chemical entities developed as kinase inhibitors.[1][5][6] Its miscibility with water and many organic solvents makes it an ideal vehicle for delivering compounds from a concentrated stock into an aqueous assay buffer.[5] Many kinase inhibitors have limited aqueous solubility, and DMSO is often the only practical choice for initial screening and potency determination.[7][8]
Q2: What is a "safe" final concentration of DMSO for a typical kinase assay?
There is no universal "safe" concentration, as tolerance is highly dependent on the specific kinase, the substrate, and the assay format. However, a general best practice is to keep the final DMSO concentration as low as possible, ideally ≤1% (v/v) .[9][10] Many enzymes can tolerate up to 2% DMSO, but some sensitive kinases may show altered activity at concentrations as low as 0.25%.[4][9] It is crucial to experimentally determine the optimal DMSO concentration for your specific system by performing a DMSO tolerance assay.[9]
Q3: How can DMSO directly affect kinase enzyme activity?
DMSO can have varied and sometimes unpredictable effects on enzyme function.[5] At higher concentrations, it can perturb the conformational state of the enzyme, leading to a reversible decrease in catalytic activity.[1][2] Conversely, some studies have reported that DMSO can stimulate the activity of certain kinases, such as a tyrosine protein kinase from rat lung, by decreasing the Km for the substrate and increasing the Vmax.[11] These effects are enzyme-specific and highlight why a universal DMSO concentration is not appropriate.
Q4: My inhibitor's IC₅₀ value shifts when I change the DMSO concentration. Why?
This is a common and important observation. There are several underlying causes:
-
Direct Effect on the Kinase: If DMSO itself inhibits the kinase, you may observe a synergistic effect, leading to a more potent-appearing IC₅₀ (a leftward shift). If DMSO activates the kinase, the inhibitor may appear less potent (a rightward shift).[11]
-
Altered Enzyme Conformation: DMSO can induce non-productive conformational states in the enzyme.[1] A non-specific or promiscuous inhibitor might bind to these various states, leading to an apparent decrease in potency as the DMSO concentration increases.[1][2]
-
Inhibitor Solubility: While used to dissolve inhibitors, DMSO concentration changes upon final dilution into aqueous buffer. If the inhibitor's solubility in the final assay buffer (e.g., 1% DMSO) is lower than the tested concentrations, it may precipitate, leading to a significant and misleading rightward shift in the IC₅₀ curve.[12][13]
Q5: How should I prepare my inhibitor dilution series to maintain a consistent final DMSO concentration?
Maintaining a constant final DMSO concentration across all wells of your experiment is critical to avoid artifacts.[4][5][9]
-
Ideal Method (for low volume transfers): Prepare a dilution series of your inhibitor in 100% DMSO. Then, add a small, fixed volume of each concentration to the assay wells. For example, if you add 1 µL of your DMSO stock to a final assay volume of 100 µL, the final DMSO concentration will be 1% across all wells.[9] This method is precise but may require specialized liquid handling equipment for accuracy.[9][14]
-
Alternative Method (for larger volume transfers): First, determine the maximum DMSO concentration your assay can tolerate (e.g., 2%). Create your highest inhibitor concentration in assay buffer containing this percentage of DMSO. Then, perform your serial dilutions using assay buffer that also contains the same, fixed percentage of DMSO. This ensures the DMSO concentration remains constant even as the inhibitor concentration changes.[9]
Visualizing the Impact of DMSO
The interplay between DMSO, the kinase, and the inhibitor is complex. The following diagram illustrates the potential effects that must be considered during assay development.
Caption: Interacting effects of DMSO in a kinase inhibition assay.
Troubleshooting Guide: DMSO-Related Assay Problems
This table outlines common issues, their probable causes related to DMSO, and actionable solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High well-to-well variability / Poor Z' factor | 1. Inconsistent final DMSO concentration across the plate.[9] 2. Inhibitor precipitation at higher concentrations.[12] 3. Water absorption in DMSO stock plates, altering concentration.[15][16] | 1. Standardize the inhibitor dilution protocol to ensure a constant final DMSO percentage in every well.[9] 2. Visually inspect the plate for precipitation; determine inhibitor solubility limit in the final assay buffer. 3. Use anhydrous DMSO, store plates with proper seals, and minimize exposure to atmospheric moisture.[15] |
| Inhibitor appears less potent than expected (Right-shifted IC₅₀) | 1. High DMSO concentration is attenuating inhibitor activity (common with non-specific inhibitors).[1] 2. DMSO is stimulating kinase activity.[11] 3. Inhibitor is precipitating from the aqueous assay buffer.[13] | 1. Re-run the assay at a lower final DMSO concentration (e.g., 0.5% or 0.25%) after confirming enzyme tolerance. 2. Perform a full DMSO activity profile (see protocol below) to understand its effect on the kinase alone. 3. Lower the starting inhibitor concentration or investigate formulation strategies. |
| Inhibitor appears more potent than expected (Left-shifted IC₅₀) | 1. The final DMSO concentration is directly inhibiting the kinase, causing a synergistic effect with the inhibitor.[5] | 1. Conduct a DMSO tolerance assay to quantify its inhibitory effect. 2. Adjust the "0% inhibition" control to be the signal from wells with the corresponding DMSO concentration but no inhibitor. |
| Assay signal drifts over time | 1. DMSO is affecting the stability of the kinase or other assay reagents over the course of the experiment. | 1. Shorten the incubation time if possible. 2. Run a time-course experiment at the chosen DMSO concentration to assess signal stability. |
Experimental Protocol: Kinase DMSO Tolerance Assay
This protocol provides a self-validating system to determine the optimal DMSO concentration range for your specific kinase assay.
Objective:
To determine the concentration range of DMSO that does not significantly alter basal kinase activity, ensuring that observed inhibitor effects are not artifacts of the solvent.
Workflow Diagram
Caption: Step-by-step workflow for a kinase DMSO tolerance assay.
Step-by-Step Methodology:
-
Prepare a 2X DMSO Dilution Series:
-
In your kinase assay buffer, prepare a 10-point, 2-fold serial dilution of high-purity, anhydrous DMSO.
-
Start with a top concentration of 4% DMSO (this will be 2% final). Your series will be 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, etc.
-
Include a "0% DMSO" control containing only the assay buffer.
-
-
Set Up the Assay Plate:
-
To a 96-well assay plate, add 50 µL/well of each concentration from your 2X DMSO dilution series (perform in triplicate).
-
Include Controls:
-
No Enzyme Control (High Signal): Wells with 0% DMSO buffer but no kinase added.
-
100% Activity Control (Low Signal): Wells with 0% DMSO buffer and kinase.
-
-
-
Add Kinase:
-
Prepare a 2X working solution of your kinase in assay buffer.
-
Add 25 µL of the 2X kinase solution to all wells except the "No Enzyme Control". Add 25 µL of assay buffer to the "No Enzyme Control" wells.
-
Note: If your protocol requires pre-incubation of the kinase and inhibitor, this step would be modified in the actual inhibition assay. For tolerance, we add it directly.
-
-
Initiate the Kinase Reaction:
-
Prepare a 2X working solution of your substrate and ATP in assay buffer.
-
Add 25 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. The final volume is now 100 µL, and the DMSO concentrations are 1X (2%, 1%, 0.5%, etc.).
-
-
Incubation and Detection:
-
Incubate the plate according to your established kinase assay protocol (e.g., 60 minutes at 30°C).
-
Stop the reaction and add detection reagents as required by your assay format (e.g., ADP-Glo™, LanthaScreen™).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the average "No Enzyme Control" signal from all other data points.
-
Normalize the data by setting the average signal of the "0% DMSO" wells (with enzyme) to 100% activity.
-
Plot the normalized % Activity against the final DMSO concentration.
-
Determine the highest DMSO concentration that maintains >90% of the kinase activity. This is the upper limit for your subsequent inhibitor screens.
-
References
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. National Institutes of Health (NIH). [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. National Institutes of Health (NIH). [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. [Link]
-
Effect of DMSO on assay performance. Binding experiments were performed.... ResearchGate. [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed. [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... ResearchGate. [Link]
-
A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. [Link]
-
DMSO inhibits MAP kinase activation. A, Stimulation with TNF-leads to.... ResearchGate. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH). [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. National Institutes of Health (NIH). [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health (NIH). [Link]
-
HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]
-
The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]
-
Best Solvent Practices for HPLC Analysis. Advent Chembio. [Link]
-
Optimization of %DMSO in enzymatic assay. * p-values < 0.05, **.... ResearchGate. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Wiley Online Library. [Link]
-
(PDF) DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. [Link]
-
In situ DMSO Hydration Measurements of HTS Compound Libraries. Society for Laboratory Automation and Screening. [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Optimization of HTS assay conditions. A) Effect of increasing DMSO.... ResearchGate. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
Sources
- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
Technical Support Center: Enhancing the Selectivity of Triazolopyrazine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrazine-based kinase inhibitors. This guide is designed to provide expert insights and practical solutions to the common challenges encountered in optimizing inhibitor selectivity. The fused triazole and pyrazine rings of the triazolopyrazine scaffold offer a versatile and potent framework for kinase inhibition, but achieving high selectivity across the kinome remains a critical and often complex task.[1]
This document moves beyond simple protocols to explain the underlying principles of structure-activity relationships (SAR) and provide actionable troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries that form the basis of a rational approach to improving inhibitor selectivity.
Question: What makes the triazolopyrazine scaffold a privileged starting point for kinase inhibitors?
Answer: The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that acts as an excellent "hinge-binder."[1] Most kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as ATP. A key interaction for anchoring in this pocket is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. The triazolopyrazine core mimics the adenine portion of ATP, allowing it to form these crucial hydrogen bonds, providing a strong foundation for potent inhibition. Its rigid structure also provides well-defined vectors for chemical modification, allowing systematic exploration of other key pockets within the ATP-binding site.[2][3][4]
Question: What are the primary "off-target" effects, and why are they a major concern?
Answer: Off-target effects are unintended interactions between an inhibitor and proteins other than the intended kinase target.[5][6][7] These are a significant concern for two main reasons:
-
Clinical Toxicity: In a therapeutic context, off-target effects can lead to adverse side effects, as the inhibitor may modulate essential cellular pathways unrelated to the disease.[8][9]
The primary cause of off-target kinase inhibition is the high degree of structural conservation in the ATP-binding pocket across the more than 500 kinases in the human kinome.[7][8]
Question: What are the key structural regions on a kinase that I can exploit to improve the selectivity of my triazolopyrazine inhibitor?
Answer: Beyond the foundational hinge interaction, three key regions within the ATP-binding site are critical for tuning selectivity:
-
The Gatekeeper Residue: This residue sits at the entrance to a deep hydrophobic pocket. The size of the gatekeeper (small like glycine or alanine vs. large like methionine or phenylalanine) varies across the kinome. Designing inhibitors with bulky substituents that create a steric clash with large gatekeeper residues is a classic and effective strategy for excluding a large number of kinases while retaining activity against targets with small gatekeepers.[8]
-
The Solvent-Exposed Region: This area is at the mouth of the ATP-binding pocket and shows significant diversity in sequence and conformation. Modifications to your inhibitor that extend into this region can form specific interactions (H-bonds, salt bridges) with unique residues, greatly enhancing selectivity.
-
The Ribose Pocket and Selectivity Pockets: Exploiting subtle differences in the shape and hydrophobicity of the pockets that normally accommodate the ribose sugar of ATP or adjacent "selectivity" pockets can differentiate between even closely related kinases.
Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for overcoming specific experimental hurdles.
Scenario 1: My inhibitor is potent against my primary target (Kinase A) but also potently inhibits a closely related isoform (Kinase B), leading to poor selectivity.
Question: What is the most effective initial strategy to differentiate between two closely related kinases?
Answer: The most effective strategy is to employ structure-based drug design (SBDD) to identify and exploit subtle differences in the ATP-binding sites of Kinase A and Kinase B. Even highly homologous kinases can have single amino acid variations that can be leveraged.
Troubleshooting Workflow:
-
Structural Analysis: Obtain crystal structures of both kinases (ideally bound to a similar ligand) from the Protein Data Bank (PDB) or generate high-quality homology models.
-
Binding Site Superposition: Superimpose the binding sites and meticulously analyze any differences in amino acid residues, particularly around the gatekeeper, the solvent front, and the DFG motif.
-
Hypothesis Generation: Formulate a hypothesis. For example, "Kinase A has a small glycine gatekeeper, while Kinase B has a larger methionine. Adding a bulky phenyl group to my inhibitor at the position pointing towards this pocket should sterically hinder binding to Kinase B."
-
Computational Modeling: Perform molecular docking simulations to test your hypothesis in silico before committing to chemical synthesis. This can help prioritize the most promising modifications.
Protocol: Basic Molecular Docking Workflow
This protocol provides a conceptual framework for using molecular docking to assess a proposed structural modification.
-
Preparation of the Protein:
-
Download the PDB file for your target kinase (e.g., Kinase B).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign correct protonation states for residues like histidine.
-
Define the binding site coordinates (the "grid box") based on the location of the original co-crystallized ligand.
-
-
Preparation of the Ligand:
-
Draw your modified triazolopyrazine inhibitor in a chemical drawing program.
-
Generate a 3D conformation and assign appropriate atom charges and types.
-
Ensure the ligand has rotatable bonds defined correctly.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically explore different poses (orientations and conformations) of your ligand within the defined binding site.
-
-
Analysis of Results:
-
Analyze the top-scoring poses. A good pose will typically have a low binding energy score and form plausible interactions (e.g., H-bonds with the hinge).
-
Critically, visualize the best pose in the context of the protein. Look for steric clashes. In our example, you would check if your new phenyl group is clashing with the methionine gatekeeper of Kinase B. A significant clash would support your hypothesis that the modification will reduce affinity for this off-target.
-
Scenario 2: My initial screen shows my inhibitor is promiscuous, hitting dozens of kinases across multiple families.
Question: How do I systematically begin to improve the kinome-wide selectivity of a promiscuous compound?
Answer: When dealing with high promiscuity, the goal is to introduce "selectivity filters"—chemical features that exclude large groups of kinases at once.[10] A decision-tree approach is often effective.
Troubleshooting Decision Tree for a Promiscuous Inhibitor
Caption: Decision tree for improving kinome-wide selectivity.
This approach involves two primary strategies:
-
Exploiting the Gatekeeper: As mentioned, if your primary target has a small gatekeeper, adding bulk is a powerful way to eliminate off-targets with larger gatekeepers.[8]
-
Covalent Targeting: Analyze the binding site of your target for a non-conserved cysteine residue. Modifying your inhibitor to include a weak electrophile (like an acrylamide) that can form a covalent bond with this cysteine can drastically increase both potency and selectivity, as only kinases with a cysteine in that specific location will be irreversibly inhibited.[10]
Scenario 3: My inhibitor shows potent inhibition in a biochemical assay (e.g., IC50 < 100 nM) but is much weaker in a cell-based assay (e.g., EC50 > 5 µM).
Question: What are the likely causes for this discrepancy, and how can I troubleshoot it?
Answer: This is a common and critical issue. A biochemical assay measures direct interaction with a purified enzyme, while a cell-based assay reflects performance in a complex biological system. The discrepancy usually points to one of three issues:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Kₘ of the kinase. However, intracellular ATP levels are much higher (millimolar range).[11] A competitive inhibitor needs to overcome this high ATP concentration, leading to a rightward shift in potency (lower apparent activity).
-
Compound Efflux or Metabolism: The compound may be actively pumped out of the cell by efflux pumps or rapidly metabolized into an inactive form.
Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement
To confirm that your compound can bind its target in a more complex environment without the need for enzymatic turnover, a thermal shift assay (DSF) is an excellent tool.[12] It measures the stabilization of a protein upon ligand binding.
-
Preparation:
-
Prepare a master mix of your purified target kinase in a suitable buffer.
-
Prepare a serial dilution of your triazolopyrazine inhibitor.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins to the kinase master mix.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, dispense the kinase/dye mixture.
-
Add your serially diluted compound to the wells. Include a "no-ligand" control (DMSO vehicle).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly ramp up the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
As the protein unfolds, the dye will bind, and fluorescence will increase, creating a melting curve.
-
The midpoint of this transition is the melting temperature (Tₘ).
-
A successful binding event will stabilize the protein, resulting in a positive shift in the Tₘ (ΔTₘ). A dose-dependent increase in Tₘ confirms direct target engagement. This assay is independent of ATP and substrate, providing a clean measure of binding.[12]
-
Data Summary Tables
Table 1: Comparison of Selectivity Profiling Assays
| Assay Type | Principle | Pros | Cons |
| Biochemical Kinase Panel [13][14] | Measures inhibition of enzymatic activity (phosphorylation) against a panel of purified kinases. | Quantitative (IC50 values); High-throughput; Direct measure of functional inhibition. | Can be expensive; Lacks cellular context (ATP, permeability); Limited by available active kinase constructs.[15][16] |
| Competitive Binding Assay [11] | Measures the displacement of a broad-spectrum ligand from a panel of kinases. | Very broad coverage (400+ kinases); Independent of enzyme activity; Provides Kd values. | Indirect measure of inhibition; May not perfectly correlate with functional activity.[13] |
| Differential Scanning Fluorimetry (DSF) [12] | Measures thermal stabilization of a protein upon ligand binding. | Confirms direct target engagement; Independent of ATP/substrate; Relatively inexpensive. | Lower throughput; Requires purified protein; Does not measure functional inhibition. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein within intact cells or cell lysate. | Confirms target engagement in a cellular environment; Accounts for cell permeability. | Technically complex; Lower throughput; Not easily adapted for large panels. |
| Chemoproteomics (e.g., KiNativ) | Uses ATP-probe competition and mass spectrometry to profile inhibitor targets in cell lysates. | Profiles targets in a near-native state; Can identify unexpected off-targets. | Requires specialized equipment (Mass Spec); Complex data analysis.[11] |
Table 2: Hypothetical SAR for Improving Selectivity of a Triazolopyrazine Scaffold
| Compound ID | R1 (Solvent-Exposed) | R2 (Gatekeeper-Facing) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Fold, B/A) |
| Parent | -H | -Methyl | 50 | 75 | 1.5 |
| 1a | -Morpholine | -Methyl | 25 | 60 | 2.4 |
| 1b | -Piperidine-COOH | -Methyl | 15 | 300 | 20 |
| 2a | -H | -Cyclopropyl | 65 | 150 | 2.3 |
| 2b | -H | -tert-Butyl | 45 | >10,000 | >222 |
This table illustrates how adding a charged group (1b) at R1 to interact with a unique polar residue in Kinase A improves selectivity, and how adding a bulky group (2b) at R2 to clash with a large gatekeeper in Kinase B dramatically enhances selectivity.
Workflow Visualization
Caption: A typical workflow for developing a selective kinase inhibitor.
References
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Tyner, J. W., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Retrieved January 18, 2026, from [Link]
-
Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
Cheng, A. C., et al. (2013). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Yuan, Y., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Soundararajan, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Pallocca, M., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved January 18, 2026, from [Link]
-
Onuche, P. U., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Retrieved January 18, 2026, from [Link]
-
Tilocca, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Lee, J., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Brown, D. G., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved January 18, 2026, from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. Retrieved January 18, 2026, from [Link]
-
Milani, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][12][15]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Retrieved January 18, 2026, from [Link]
-
Sharma, A., et al. (2024). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Cheng, A. C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved January 18, 2026, from [Link]
-
Kinase Selectivity Panels. (2023). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][8][12][15]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Wang, Y., et al. (2015). Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved January 18, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[8][12][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[8][12][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Roskoski, R. Jr. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Retrieved January 18, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved January 18, 2026, from [Link]
Sources
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to Triazolopyrazine c-Met Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrazine c-Met inhibitors. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the complex challenges of acquired and intrinsic resistance to this class of therapeutic agents. Our goal is to equip you with the scientific rationale and practical methodologies to dissect resistance mechanisms and develop effective strategies to overcome them.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance
This section addresses common questions regarding the mechanisms of resistance to triazolopyrazine c-Met inhibitors.
Q1: What are the primary mechanisms of resistance to c-Met tyrosine kinase inhibitors (TKIs)?
Resistance to c-Met TKIs, including those with a triazolopyrazine scaffold, is broadly categorized into two main types: on-target and off-target (or bypass) mechanisms.
-
On-target resistance involves alterations to the c-Met receptor itself. This can include secondary mutations within the c-Met kinase domain that interfere with drug binding or amplification of the MET gene, leading to overexpression of the target protein.[1][2][3]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met signaling.[1][4][5] This is a common escape mechanism where tumor cells exploit the redundancy of signaling networks to maintain proliferation and survival.
Q2: What are some examples of on-target resistance mutations in c-Met?
Secondary mutations in the c-Met kinase domain are a key driver of acquired resistance. These mutations can be classified based on the type of inhibitor they confer resistance to. For instance, resistance to type II MET inhibitors can arise from mutations at residues L1195 and F1200.[1] Other documented mutations occur at codons H1094, G1163, D1228, and Y1230.[1][6] The location of the mutation often dictates which inhibitors will be effective. For example, a mutation might be overcome by switching from a type I to a type II inhibitor, or vice versa.[1][2]
Q3: What are the most common bypass signaling pathways involved in off-target resistance?
Several signaling pathways can be activated to circumvent the effects of c-Met inhibition. These include:
-
EGFR Pathway Activation: Upregulation of the Epidermal Growth Factor Receptor (EGFR) pathway is a frequently observed mechanism.[3][7][8][9] This can occur through increased expression of EGFR ligands like TGF-α or through amplification of the EGFR gene.[3][7]
-
KRAS Activation: Mutations in the KRAS gene can lead to constitutive activation of the downstream MAPK pathway, rendering the cells independent of c-Met signaling for proliferation.[1][10][11][12]
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway can be activated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN, to promote cell growth and survival despite c-Met inhibition.[6][13][14]
-
Other Receptor Tyrosine Kinases (RTKs): Amplification or activation of other RTKs like HER2 or HER3 can also provide an alternative signaling route.[1][2]
dot graph TD { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Caption: Overview of on-target and off-target resistance mechanisms to c-Met TKIs.
Q4: Can a single tumor develop multiple resistance mechanisms simultaneously?
Yes, it is increasingly recognized that a single tumor can harbor multiple resistance mechanisms concurrently.[3] For instance, a tumor might exhibit both a secondary MET mutation and activation of a bypass pathway like EGFR signaling.[3] This heterogeneity presents a significant challenge for treatment and underscores the importance of comprehensive molecular profiling of resistant tumors.
Section 2: Troubleshooting Guide - Investigating Resistance in Your Experiments
This section provides practical guidance for researchers encountering resistance to triazolopyrazine c-Met inhibitors in their experimental models.
Problem 1: My c-Met inhibitor-sensitive cell line is showing signs of acquired resistance (e.g., reduced apoptosis, increased proliferation despite treatment). How do I begin to investigate the mechanism?
Initial Steps: Verify and Characterize the Resistant Phenotype
-
Confirm Resistance: Perform a dose-response curve with your triazolopyrazine c-Met inhibitor to determine the IC50 value of the resistant cell line compared to the parental, sensitive line. A significant shift in the IC50 confirms resistance.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent starting point for a broad, unbiased screen of potential bypass pathways. An RTK array can simultaneously assess the phosphorylation status of numerous RTKs, providing a snapshot of which alternative pathways may be activated in your resistant cells.
-
Western Blot Analysis:
-
Confirm c-Met Inhibition: Probe for phosphorylated c-Met (p-c-Met) and total c-Met in both parental and resistant lines, with and without inhibitor treatment. This will confirm that your inhibitor is still effectively targeting c-Met in the resistant cells.
-
Assess Downstream Signaling: Examine the phosphorylation status of key downstream signaling nodes, such as AKT (p-AKT) and ERK (p-ERK). Persistent phosphorylation of these proteins in the presence of the c-Met inhibitor is a strong indicator of bypass pathway activation.[11]
-
dot graph TD { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Caption: Workflow for investigating acquired resistance to c-Met inhibitors.
Problem 2: My investigation suggests an on-target resistance mechanism. How do I confirm this?
Experimental Protocol: Identifying On-Target Resistance
-
MET Gene Sequencing:
-
Objective: To identify secondary mutations in the MET kinase domain.
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the MET kinase domain using PCR with primers flanking the region of interest.
-
Perform Sanger sequencing of the PCR products.
-
Align the sequences from the resistant and parental cells to identify any acquired mutations.
-
-
-
MET Gene Copy Number Analysis:
-
Objective: To determine if MET gene amplification has occurred.
-
Methodology (Choose one):
-
Fluorescence In Situ Hybridization (FISH): Use a probe specific for the MET gene and a control probe for the centromere of chromosome 7 to visualize and quantify the number of MET gene copies per cell.
-
Quantitative PCR (qPCR): Design primers to amplify a region of the MET gene and a reference gene. Compare the relative amplification of MET in resistant versus parental cells to determine changes in copy number.
-
-
Problem 3: My results point towards a bypass pathway, specifically EGFR activation. What are the next steps?
Experimental Protocol: Validating and Targeting EGFR Bypass Signaling
-
Confirm EGFR Activation:
-
Western Blot: Probe for phosphorylated EGFR (p-EGFR) and total EGFR in your resistant line. An increase in p-EGFR, especially in the presence of the c-Met inhibitor, confirms activation.
-
Ligand Expression Analysis: Use qPCR or an ELISA to measure the expression levels of EGFR ligands, such as TGF-α and EGF, in the cell culture supernatant. Increased ligand production can indicate an autocrine or paracrine activation loop.[3]
-
-
Test Combination Therapy:
-
Objective: To determine if dual inhibition of c-Met and EGFR can overcome resistance.
-
Methodology:
-
Treat the resistant cells with your triazolopyrazine c-Met inhibitor alone, an EGFR inhibitor (e.g., erlotinib, gefitinib) alone, and the combination of both.
-
Assess cell viability, proliferation, and apoptosis. A synergistic effect of the combination therapy, where the combined effect is greater than the sum of the individual effects, provides strong evidence for EGFR-mediated bypass.[7][15][16]
-
-
Problem 4: I am working with in vivo models and observing tumor relapse after initial response to a triazolopyrazine c-Met inhibitor. How should I approach this?
In Vivo Troubleshooting
-
Biopsy and Molecular Analysis: When possible, obtain biopsies of the relapsed tumors.[2] This is crucial for comparing the molecular profile of the resistant tumor to the pre-treatment tumor.
-
Establishment of Resistant Xenograft Models: If you are working with patient-derived xenografts (PDXs) or cell-line-derived xenografts (CDXs), you can establish a resistant model by continuously treating the tumor-bearing animals with the c-Met inhibitor until resistance develops.[17] These resistant models are invaluable for testing novel therapeutic strategies.[17]
-
Combination Therapy Studies: Based on the molecular alterations identified in the relapsed tumors, design and test rational combination therapies in your resistant in vivo models. For example, if you identify KRAS mutation as the resistance mechanism, a combination of a c-Met inhibitor and a MEK inhibitor may be effective.[11]
Section 3: Advanced Strategies and Future Directions
Q5: Are there next-generation c-Met inhibitors designed to overcome resistance?
Yes, the development of next-generation c-Met inhibitors is an active area of research. These inhibitors are being designed with different binding modes to overcome resistance conferred by specific kinase domain mutations.[1] Additionally, novel therapeutic approaches, such as antibody-drug conjugates (ADCs) targeting c-Met, are being explored to provide alternative mechanisms of action.[1]
Q6: How can I proactively model and study resistance in my research?
-
In Vitro Resistance Models: A common method is to culture c-Met-dependent cancer cells in the continuous presence of a triazolopyrazine c-Met inhibitor, gradually increasing the concentration over time.[14][16] This allows for the selection and expansion of resistant clones.
-
CRISPR/Cas9 Gene Editing: This powerful tool can be used to introduce specific known resistance mutations into sensitive cell lines to study their functional consequences.
-
Patient-Derived Models: Whenever possible, utilize PDXs and patient-derived cell cultures, as they more accurately recapitulate the complexity and heterogeneity of human tumors.[17]
Q7: What are the clinical implications of understanding these resistance mechanisms?
A thorough understanding of resistance mechanisms is critical for the clinical development and application of triazolopyrazine c-Met inhibitors. It informs:
-
Patient Selection: Identifying biomarkers that predict primary resistance can help in selecting patients who are most likely to benefit from c-Met inhibitor therapy.
-
Rational Combination Therapies: Knowledge of bypass pathways allows for the design of clinical trials testing rational drug combinations to overcome or prevent resistance.[18][19] For example, recent clinical trials have shown the benefit of combining MET inhibitors with EGFR inhibitors in patients with MET-amplified, EGFR-mutant non-small cell lung cancer (NSCLC) who have developed resistance to EGFR TKIs.[20][21]
-
Development of Novel Agents: Understanding the structural basis of on-target resistance mutations guides the design of next-generation inhibitors that can effectively target these resistant forms of c-Met.
Data Summary Table: Examples of Combination Strategies to Overcome Resistance
| Resistance Mechanism | Bypass Pathway | Combination Strategy | Rationale |
| Off-Target | EGFR Activation | c-Met Inhibitor + EGFR Inhibitor | Dual blockade of parallel signaling pathways.[7][15] |
| Off-Target | KRAS Mutation | c-Met Inhibitor + MEK Inhibitor | Target a key downstream effector of the KRAS pathway.[11] |
| Off-Target | PI3K/AKT/mTOR Activation | c-Met Inhibitor + PI3K/mTOR Inhibitor | Inhibit a critical survival pathway activated downstream of or parallel to c-Met.[13][14] |
| Off-Target | MET Amplification (in EGFR-mutant NSCLC) | EGFR Inhibitor + c-Met Inhibitor | Overcome MET-driven resistance to EGFR TKI therapy.[20][21] |
This technical support guide provides a framework for understanding and addressing resistance to triazolopyrazine c-Met inhibitors. By employing a systematic and hypothesis-driven approach, researchers can effectively dissect the underlying mechanisms of resistance and develop innovative strategies to improve the efficacy of these targeted therapies.
References
-
An overview of the c-MET signaling pathway - PMC. National Institutes of Health. [Link]
-
c-MET Protein. AbbVie Science. [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. American Association for Cancer Research. [Link]
-
Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. [Link]
-
Targeting c-Met in melanoma: Mechanism of resistance and efficacy of novel combinatorial inhibitor therapy. National Institutes of Health. [Link]
-
An overview of the c-MET signaling pathway. PubMed. [Link]
-
MET inhibitors in combination with other therapies in non-small cell lung cancer. National Institutes of Health. [Link]
-
MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research. [Link]
-
Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. American Association for Cancer Research. [Link]
-
Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors. PubMed. [Link]
-
Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. National Institutes of Health. [Link]
-
Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. PLOS One. [Link]
-
Study of the role of "gatekeeper" mutations V654A and T670I of c-kit kinase in the interaction with inhibitors by means mixed molecular dynamics/docking approach. PubMed. [Link]
-
MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Translational Lung Cancer Research. [Link]
-
Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. [Link]
-
Activation of KRAS Mediates Resistance to Targeted Therapy in MET Exon 14–mutant Non–small Cell Lung Cancer. American Association for Cancer Research. [Link]
-
A Novel Bispecific Antibody Targeting EGFR and cMet Is Effective against EGFR Inhibitor–Resistant Lung Tumors. American Association for Cancer Research. [Link]
-
KRAS and HRAS mutations confer resistance to MET targeting in preclinical models of MET-expressing tumor cells. National Institutes of Health. [Link]
-
C-MET overexpression as a resistance biomarker to epidermal growth factor receptor tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer. American Society of Clinical Oncology. [Link]
-
HGF-independent Potentiation of EGFR Action by c-Met. National Institutes of Health. [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. National Institutes of Health. [Link]
-
MET amplification causes EGFR-TKI resistance by activating... ResearchGate. [Link]
-
Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors. National Institutes of Health. [Link]
-
KRAS mutation can drive clinical acquired resistance to MET inhibition... ResearchGate. [Link]
-
MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. National Institutes of Health. [Link]
-
Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. American Society of Clinical Oncology. [Link]
-
Resistance to the c-Met inhibitor KRC-108 induces the epithelial transition of gastric cancer cells. National Institutes of Health. [Link]
-
Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion–Positive Lung Cancer by Combining Selpercatinib with Crizotinib. American Association for Cancer Research. [Link]
-
Targeting Cancer Pathways: Tumor Resistance. YouTube. [Link]
-
Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency. National Institutes of Health. [Link]
-
The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. MDPI. [Link]
-
Mechanisms of EGFR and c-Met inhibitor resistance in NSCLC. American Association for Cancer Research. [Link]
-
A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. American Association for Cancer Research. [Link]
-
Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. National Institutes of Health. [Link]
-
The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. [Link]
-
Genetic features and therapeutic relevance of emergent circulating tumor DNA alterations in refractory non-colorectal gastrointestinal cancers. National Institutes of Health. [Link]
-
HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. HUTCHMED. [Link]
-
Savolitinib/Osimertinib Extends PFS in MET-Amplified EGFR-Mutated NSCLC. Targeted Oncology. [Link]
-
KRAS Inhibitor Resistance in MET-Amplified KRAS G12C Non-Small Cell Lung Cancer Induced By RAS- and Non-RAS-Mediated Cell Signaling Mechanisms. PubMed. [Link]
-
Targeting c-Met overexpression for overcoming acquired resistance to EGFR TKIs in NSCLC. American Society of Clinical Oncology. [Link]
-
Zoldonrasib Nets Breakthrough Therapy Designation in KRAS G12D–Mutated NSCLC. Targeted Oncology. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET inhibitors in combination with other therapies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 9. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRAS and HRAS mutations confer resistance to MET targeting in preclinical models of MET‐expressing tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting c-Met in melanoma: Mechanism of resistance and efficacy of novel combinatorial inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 15. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. Resistance to the c-Met inhibitor KRC-108 induces the epithelial transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. ascopubs.org [ascopubs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. HUTCHMED - HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet [hutch-med.com]
- 21. targetedonc.com [targetedonc.com]
Technical Support Center: Minimizing Off-Target Effects of 5-Bromo-triazolo[4,3-a]pyrazine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-triazolo[4,3-a]pyrazine derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of your experiments, particularly in distinguishing on-target from off-target effects. The triazolopyrazine scaffold is a versatile and privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors.[1][2] However, like many small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, off-target activity is a significant challenge that can lead to misleading results and unforeseen toxicity.[3][4]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter. Our goal is to equip you with the knowledge and experimental strategies to ensure the scientific rigor and integrity of your findings.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've just started working with a novel 5-Bromo-triazolo[4,3-a]pyrazine derivative. What are its likely off-targets, and how can I anticipate them?
A1: This is an excellent first question. Proactively considering potential off-targets is crucial for robust experimental design. The triazolopyrazine core is a common scaffold for kinase inhibitors, so the most probable off-targets are other kinases.[1][5] Most kinase inhibitors are ATP-competitive, and because the ATP-binding site is structurally conserved across the kinome, cross-reactivity is common.[3]
Initial Assessment Strategy:
-
Computational Prediction: Use computational tools and databases to predict potential off-target interactions. These methods leverage chemical similarity and protein structure to forecast binding events.[6][7] This initial screening can help you build a panel of kinases to test for cross-reactivity in biochemical assays.
-
Kinome-Wide Profiling: The most definitive way to understand your compound's selectivity is to perform a broad kinase screen. Many commercial services offer panels that test your compound against hundreds of kinases at a set concentration (e.g., 1 µM). This provides an empirical selectivity profile.
-
Structurally Related Targets: Be aware of kinases that are structurally similar to your primary target. For example, if your target is a member of the SRC family, it is wise to test for activity against other SRC family members.
It is important to remember that even highly selective compounds in biochemical assays can exhibit different profiles in a cellular context due to factors like varying ATP concentrations and the presence of scaffolding proteins.[3]
Q2: My compound shows high potency in a biochemical (enzymatic) assay but is significantly less effective in my cell-based assays. What could be causing this discrepancy?
A2: This is a very common and critical observation in drug discovery. A discrepancy between biochemical potency (e.g., IC50) and cellular activity (e.g., EC50) points to several potential factors that must be investigated before concluding the compound is simply "not working."
Troubleshooting This Issue:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area can offer clues, but empirical measurement is necessary.[8]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Compound Stability: The compound could be rapidly metabolized or degraded by enzymes within the cell.[8]
-
High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in potency compared to biochemical assays, which are often run at lower, sometimes sub-physiological, ATP concentrations.[9]
-
Lack of Target Engagement: The most critical question to answer is whether your compound is physically binding to its intended target inside the cell. Without confirming target engagement, any observed cellular phenotype is difficult to interpret.[10]
The first step in troubleshooting should always be to confirm that your compound can engage its target in a relevant cellular environment.
Q3: How can I definitively confirm that my 5-Bromo-triazolo[4,3-a]pyrazine derivative is binding to its intended target in intact cells?
A3: Confirming target engagement is the cornerstone of validating a chemical probe or drug candidate. The gold-standard, label-free method for this is the Cellular Thermal Shift Assay (CETSA®) .[11][12]
The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[13][14] By heating intact cells treated with your compound across a range of temperatures and then measuring the amount of soluble target protein remaining, you can observe a "thermal shift" if binding occurs.[15]
This protocol is designed to determine the extent of target engagement at a single, optimized temperature across a range of compound concentrations.
-
Cell Preparation: Culture your cells of interest to approximately 80-90% confluency.
-
Compound Treatment: Resuspend cells in media and treat with a serial dilution of your 5-Bromo-triazolo[4,3-a]pyrazine derivative (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for cell entry and binding.
-
Heating Step: Transfer the cell suspensions to PCR tubes or a 96-well PCR plate. Heat all samples at a pre-determined melt temperature (Tmelt) for 3 minutes, followed by immediate cooling at room temperature for 3 minutes. Note: The optimal Tmelt must be determined empirically in a separate experiment by heating untreated cells across a temperature gradient.
-
Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of your target protein using a specific detection method, such as Western blotting or an immunoassay like ELISA or AlphaScreen®.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in soluble protein indicates target engagement.
Q4: I'm observing an unexpected or undesirable cellular phenotype. How can I systematically determine if this is a true on-target effect or an off-target liability?
Here is a systematic troubleshooting workflow:
-
Confirm Target Engagement at Phenotypic Concentrations: First, use CETSA (as described in Q3) to confirm that your compound engages the intended target at the same concentrations that produce the phenotype. A strong correlation is the first piece of evidence for an on-target effect.
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of your target.[8] If this second compound recapitulates the same phenotype, it strengthens the hypothesis that the effect is on-target.
-
Use a Negative Control Compound: Synthesize or acquire a close structural analog of your 5-Bromo-triazolo[4,3-a]pyrazine derivative that is inactive against your primary target.[17] This negative control should not produce the cellular phenotype. If it does, the phenotype is likely due to an off-target effect or compound-specific artifact.
-
Perform a Rescue Experiment: If possible, introduce a mutant version of your target protein into the cells that is resistant to your compound but retains its biological activity. If the phenotype is on-target, expression of this resistant mutant should "rescue" the cells from the compound's effect.[8]
-
Correlate with Genetic Knockdown/Knockout: Use genetic techniques like RNAi or CRISPR to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of your compound. This provides an orthogonal line of evidence.[18]
Q5: My results strongly suggest an off-target effect is responsible for my observed phenotype. What are the best experimental methods to identify the unknown off-target(s)?
A5: Identifying the specific protein(s) responsible for an off-target effect requires unbiased, proteome-wide techniques. Chemical proteomics is the most powerful approach for this.
Recommended Method: Kinobeads / Multiplexed Inhibitor Beads (MIBs) with Mass Spectrometry
This technique is a form of affinity purification mass spectrometry (AP-MS) designed to profile the interactions of kinase inhibitors across the cellular kinome.[19][20]
The Principle of Kinobeads: Kinobeads are composed of Sepharose beads to which a cocktail of broad-spectrum, non-selective kinase inhibitors are covalently attached.[21][22] These beads can "pull down" a large fraction of the expressed kinases from a cell lysate.[23] In a competitive binding experiment, the cell lysate is pre-incubated with your compound of interest. Your compound will compete with the kinobeads for binding to its targets. Proteins that are bound by your compound will not bind to the beads and will be depleted from the pulldown. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus the absence of your compound, you can identify its specific targets and their relative affinities.[19]
-
Cell Culture and Lysis: Grow cells and prepare a native cell lysate under conditions that preserve protein structure and activity.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of your 5-Bromo-triazolo[4,3-a]pyrazine derivative or a vehicle control.
-
Affinity Purification: Add the kinobeads slurry to each lysate and incubate to allow kinases not bound by your compound to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. A dose-dependent decrease in the amount of a pulled-down kinase indicates it is a target of your compound. This data can be used to generate dose-response curves and determine apparent dissociation constants (Kd) for dozens to hundreds of kinases simultaneously.
| Technique | Principle | Primary Use Case | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization of a target protein in cells.[11][12] | Confirming on-target engagement for a known target. | Label-free; works in intact cells; reflects cellular environment. | Not suitable for unbiased discovery; requires a specific antibody for detection. |
| Kinobeads | Competitive affinity purification from lysates using broad-spectrum inhibitor beads.[19][22] | Discovering on- and off-targets of kinase inhibitors. | Unbiased kinome-wide screening; provides relative affinity data. | Requires specialized reagents and mass spectrometry; limited to ATP-competitive binders.[20] |
| Kinase Panel | In vitro activity assays against a large panel of purified kinases.[24] | Assessing biochemical selectivity early in development. | High-throughput; quantitative IC50 values. | May not reflect cellular activity; can miss non-kinase off-targets.[3] |
Summary of Best Practices
To ensure the reliability of your research when using 5-Bromo-triazolo[4,3-a]pyrazine derivatives or any small molecule probe, adhere to the following best practices:
| Best Practice | Rationale |
| Use the Lowest Effective Concentration | Minimizes the likelihood of engaging lower-affinity off-targets, which often occurs at high concentrations.[8] |
| Confirm Target Engagement in Cells | Use a method like CETSA to prove your compound binds its intended target in your experimental system.[10] |
| Employ the "Rule of Two" | Use at least two structurally distinct probes for the same target, and/or use your probe alongside a validated inactive analog (negative control).[17] |
| Use Orthogonal Validation Methods | Corroborate findings from your chemical probe with genetic methods (e.g., CRISPR/RNAi) to ensure the phenotype is truly linked to the target.[16][18] |
| Characterize Off-Targets Proactively | Use kinome screening or chemical proteomics to understand your compound's selectivity profile before drawing major biological conclusions.[4] |
By integrating these rigorous validation steps into your workflow, you can confidently interpret your data and generate high-quality, reproducible results.
References
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Rudolf, A. F., & Medard, G. (2017). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. ICR.ac.uk. [Link]
-
Wodicka, L. M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. [Link]
-
Erlanson, D. (2023). A rule of two for using chemical probes?. Practical Fragments. [Link]
-
Chemical Probes Portal. (n.d.). Choosing and using chemical probes. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents. [Link]
-
Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Grokipedia. (n.d.). Off-target activity. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
-
LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
-
Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
K-S, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Sharma, P., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
Zhang, Q., et al. (2021). Discovery of[3][16][25]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Johnson, C. N., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]
-
Rahman, M. M., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. [Link]
-
Xiang, H., et al. (2019). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
-
ResearchGate. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]
-
Zhang, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][16][25]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
De Paoli, A., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed Central. [Link]
-
Wang, S., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. [Link]
-
ResearchGate. (n.d.). Identification of[3][16][25]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. [Link]
Sources
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 18. icr.ac.uk [icr.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibition: Foretinib vs. theTriazolo[4,3-a]pyrazine Class
A Comparative Guide to c-Met Kinase Inhibition: Foretinib vs. the[1][2][3]Triazolo[4,3-a]pyrazine Class
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase stands out as a pivotal oncogenic driver. Its dysregulation is implicated in numerous malignancies, fueling tumor growth, invasion, and metastasis. This guide provides a detailed, objective comparison of two key players in the field of c-Met inhibition: the clinically evaluated multi-kinase inhibitor, foretinib , and the emerging class of [1][2][3]triazolo[4,3-a]pyrazine derivatives, a promising scaffold in novel inhibitor design.
The Central Role of c-Met in Oncology
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for normal cellular processes. However, in many cancers, this pathway becomes aberrantly activated through gene amplification, mutation, or protein overexpression. This leads to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[4] The critical role of c-Met in tumor progression has made it a compelling target for therapeutic intervention.
Caption: Simplified c-Met signaling pathway.
Foretinib: The Established Multi-Kinase Inhibitor
Foretinib (GSK1363089 or XL880) is an orally bioavailable small-molecule inhibitor that has undergone extensive preclinical and clinical evaluation.[1][2][5] Its primary mechanism of action is the dual inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), positioning it as a potent anti-angiogenic and anti-proliferative agent.[4]
Biochemical Profile and Potency
Foretinib is a potent inhibitor of c-Met with IC50 values in the low nanomolar range. In preclinical studies, it has demonstrated significant antitumor activity in various cancer models.[5][6] However, its multi-targeted nature means it also inhibits other kinases, including RON, Axl, TIE-2, and PDGFRβ, which can contribute to both its efficacy and its toxicity profile.[2][7]
The Rise of[1][2][3]Triazolo[4,3-a]pyrazines: A New Class of c-Met Inhibitors
Recent drug discovery efforts have focused on the[1][2][3]triazolo[4,3-a]pyrazine scaffold as a promising core for developing novel, selective c-Met inhibitors.[8][9] Often designed using foretinib as a lead compound, these derivatives aim to optimize potency and selectivity for c-Met, potentially with dual c-Met/VEGFR-2 activity.[10][11]
Structure-Activity Relationship and Potency
Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modifications to the triazolopyrazine core can significantly impact their inhibitory activity. For instance, the introduction of a fluorine atom on the phenoxy group has been shown to be favorable for antiproliferative activity.[11] One of the most promising compounds from this class, compound 17l , exhibited a c-Met IC50 of 26.00 nM.[8][10][11] Another derivative, 22i , showed a c-Met IC50 of 48 nM.[9] These findings highlight the potential of this scaffold to yield highly potent c-Met inhibitors.
Head-to-Head: Performance Data
| Feature | Foretinib | [1][2][3]Triazolo[4,3-a]pyrazine Derivatives |
| Primary Target(s) | c-Met, VEGFR-2 | Primarily c-Met (some with dual VEGFR-2 activity) |
| c-Met IC50 | ~0.4 - 3 nM (in vitro)[7] | 26.00 nM (compound 17l)[8][10][11], 48 nM (compound 22i)[9] |
| Selectivity | Multi-kinase inhibitor (RON, Axl, TIE-2, PDGFRβ)[2][7] | Designed for improved c-Met selectivity |
| Clinical Development | Phase I and II trials completed[1][2][7][12] | Preclinical development |
| Mechanism of Action | ATP-competitive inhibitor of the kinase domain | ATP-competitive inhibition of the kinase domain |
Experimental Methodologies: A Closer Look
The evaluation of c-Met inhibitors relies on robust biochemical and cellular assays. Here, we outline the fundamental protocols for assessing inhibitor potency.
In Vitro c-Met Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.
Caption: General workflow for an in vitro c-Met kinase assay.
Protocol:
-
Prepare Reagents : A kinase assay buffer, ATP solution, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) are prepared.[13][14][15][16]
-
Inhibitor Addition : The test compound (foretinib or a triazolopyrazine derivative) is added to the wells of a microplate at various concentrations.
-
Enzyme Addition : Purified, recombinant c-Met kinase is added to the wells to initiate the reaction.[13][14][15][16]
-
Incubation : The reaction mixture is incubated to allow for the kinase reaction to proceed.
-
Detection : A detection reagent, such as ADP-Glo™, is added to measure the amount of ADP produced, which is proportional to the kinase activity.[13][15][16]
-
Data Analysis : The luminescence is measured, and the IC50 value is calculated to determine the potency of the inhibitor.
Cellular c-Met Phosphorylation Assay
This assay assesses the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.
Protocol:
-
Cell Culture : A c-Met-dependent cancer cell line (e.g., MKN45) is cultured in a multi-well plate.[17]
-
Inhibitor Treatment : The cells are treated with varying concentrations of the test inhibitor for a specified period.
-
Cell Lysis : The cells are lysed to release the cellular proteins.
-
Detection : The level of phosphorylated c-Met is quantified using methods such as ELISA or Western blotting with a phospho-specific c-Met antibody.[17][18][19]
-
Data Analysis : The inhibition of c-Met phosphorylation is determined relative to untreated controls, and an IC50 value is calculated.
Concluding Remarks
Foretinib represents a significant step forward in targeting the c-Met pathway, with its dual-action mechanism demonstrating clinical activity. The emerging class of[1][2][3]triazolo[4,3-a]pyrazine derivatives offers a promising new direction, with the potential for enhanced selectivity and potent c-Met inhibition. As research progresses, head-to-head preclinical and, eventually, clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two approaches in the ongoing effort to combat c-Met-driven cancers.
References
-
Eder, J. P., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507-3516. [Link]
-
Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. American Association for Cancer Research. [Link]
-
Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051. [Link]
-
Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Semantic Scholar. [Link]
-
Various Authors. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. [Link]
-
Scolaro, L., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(6), 687-696. [Link]
-
Moc, B., et al. (2018). Abstract 5807: The dual c-Met/VEGFR2 inhibitor foretinib augments chemotherapy response in preclinical models of gastric cancer. Cancer Research, 78(13_Supplement), 5807-5807. [Link]
-
Adkins, D., et al. (2013). Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs, 31(2), 409-416. [Link]
-
Logan, T. F. (2013). Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer. Current Oncology Reports, 15(2), 83-90. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863393. [Link]
-
Wang, Y., et al. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 45(3), 1466-1481. [Link]
-
Munshi, N., et al. (2010). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 285(46), 35749-35758. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
Padda, S. K., & Wakelee, H. A. (2012). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research, 1(2), 139-148. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863393. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
SignalChem. (n.d.). MET Kinase Assay. ResearchGate. [Link]
-
Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
Indigo Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences. [Link]
-
Tsuruta, T., et al. (2000). The Time Course of the Tyrosine Phosphorylation of c-Met. ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2017). Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4014-4023. [Link]
-
Al-Issa, S. A., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(15), 9037-9055. [Link]
-
Various Authors. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]
-
Wang, X., et al. (2012). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 3(3), 223-228. [Link]
Sources
- 1. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 12. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triazolopyrazine and Quinoline Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides an in-depth, head-to-head comparison of two prominent heterocyclic scaffolds in modern kinase inhibitor design: triazolopyrazine and quinoline. As researchers and drug development professionals, our goal is not merely to find inhibitors, but to develop potent, selective, and safe therapeutics. The choice of the core chemical scaffold is a critical decision point that influences a compound's entire pharmacological profile. This document moves beyond a simple recitation of facts to explore the causality behind experimental choices and the strategic rationale for selecting one scaffold over another for specific kinase targets.
Introduction to the Scaffolds: Privileged Structures in Kinase Inhibition
Protein kinases, by catalyzing the phosphorylation of substrate proteins, are central regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this class, the triazolopyrazine and quinoline cores have emerged as "privileged scaffolds" due to their synthetic tractability and their ability to form key interactions within the ATP-binding pocket of kinases.
The Quinoline Scaffold: A well-established and versatile framework, the quinoline nucleus is present in numerous FDA-approved kinase inhibitors.[3][4][5] Its rigid, bicyclic structure provides a robust platform for orienting substituents to engage with key residues in the kinase hinge region, solvent front, and back pocket. Notable approved drugs like Bosutinib (a dual Src/Abl inhibitor)[3][5], Cabozantinib (a multi-kinase inhibitor targeting MET, VEGFR2, and RET)[6][7], and Neratinib (an irreversible inhibitor of EGFR/HER2)[3][6] underscore the clinical success of this scaffold.
The Triazolopyrazine Scaffold: This fused heterocyclic system has gained significant attention as a core for developing highly potent and often selective kinase inhibitors.[8][9] The arrangement of nitrogen atoms in the triazolopyrazine ring system offers multiple points for hydrogen bonding, mimicking the interactions of the adenine portion of ATP. While fewer drugs with this core have reached the market compared to quinolines, they are the subject of intense preclinical and clinical investigation, particularly as multi-target inhibitors, such as dual c-Met/VEGFR-2 inhibitors.[10][11]
Comparative Analysis: Mechanism, Selectivity, and Potency
The choice between a triazolopyrazine and a quinoline scaffold is often dictated by the specific kinase target and the desired inhibitory mechanism.
Mechanism of Action
Most small molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket in either the active or inactive conformation of the enzyme.[8]
-
Quinoline-based inhibitors have demonstrated remarkable versatility, giving rise to both reversible, ATP-competitive inhibitors (e.g., Bosutinib) and irreversible covalent inhibitors (e.g., Neratinib).[3] Neratinib, for instance, features a Michael acceptor group that forms a covalent bond with a cysteine residue (Cys805) in the HER2 kinase domain, leading to prolonged and potent inhibition.[3]
-
Triazolopyrazine-based inhibitors predominantly function as ATP-competitive, reversible inhibitors.[8] Their structure is well-suited to form strong hydrogen bonds and hydrophobic interactions within the ATP-binding cleft. The design of dual c-Met/VEGFR-2 inhibitors often leverages the triazolopyrazine core to occupy the ATP pocket of both kinases.[10][11]
Target Selectivity and Potency
A critical aspect of any kinase inhibitor is its selectivity profile. Off-target inhibition can lead to toxicity, while targeting multiple oncogenic drivers can offer enhanced efficacy. Both scaffolds have been successfully employed to create single-target and multi-target inhibitors.
Below is a comparative summary of representative inhibitors from each class against key oncogenic kinases. This data is synthesized from multiple preclinical studies to provide a comparative snapshot.
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) | Comments | Reference |
| Foretinib | Quinoline | c-Met | 19.0 | Type II inhibitor, also inhibits VEGFR-2. | [10] |
| Compound 17l | Triazolopyrazine | c-Met | 26.0 | Designed as a dual c-Met/VEGFR-2 inhibitor. | [10] |
| Sorafenib | - (Reference) | VEGFR-2 | 3.12 | Potent multi-kinase inhibitor for comparison. | [12] |
| Compound 17l | Triazolopyrazine | VEGFR-2 | 2600 | Shows dual activity, though less potent on VEGFR-2 than c-Met. | [10] |
| Gefitinib | Quinazoline | EGFR | 2-37 | First-generation reversible EGFR inhibitor. | [13][14] |
| Erlotinib | Quinazoline | EGFR | 2 | First-generation reversible EGFR inhibitor. | [13][14][15] |
| Compound 6d | Quinoline | EGFR | 180 | Example of a novel quinoline derivative. | [16] |
| Compound 8b | Quinoline | EGFR | 80 | Example of a novel quinoline derivative. | [16] |
| Bosutinib | Quinoline | BCR-Abl | 1.2 | FDA-approved dual Src/Abl inhibitor. | [17] |
Note: Gefitinib and Erlotinib are technically based on the closely related quinazoline scaffold, which shares many properties with quinoline and serves as an important benchmark for EGFR inhibition.[13][14]
From this data, we can derive key insights:
-
Quinoline derivatives have a long history of potent inhibition against a wide array of kinases, including EGFR, VEGFR, and BCR-Abl, leading to multiple FDA-approved drugs.[3][4][18]
-
Triazolopyrazine derivatives are emerging as highly effective scaffolds, particularly in the context of dual-target inhibition. For instance, compound 17l demonstrates potent nanomolar inhibition of c-Met, a key target in cancer, while also inhibiting VEGFR-2.[10][11] This multi-targeted approach can be advantageous in overcoming resistance mechanisms that arise from pathway crosstalk.
Experimental Evaluation: Protocols and Rationale
Objectively comparing inhibitors requires robust and well-controlled experimental protocols. As a Senior Application Scientist, I emphasize not just the steps, but the underlying principles that ensure data integrity.
Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a standard workflow for characterizing and comparing novel kinase inhibitors, from initial biochemical screening to cellular validation.
Caption: A generalized workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. We choose a luminescence-based method like the ADP-Glo™ assay because it is highly sensitive, has a broad dynamic range, and measures kinase activity directly by quantifying ADP production.[1]
Principle: Kinase activity results in the conversion of ATP to ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the newly formed ADP back to ATP, which then drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, c-Met)
-
Kinase substrate peptide
-
ATP solution
-
Test inhibitors (Triazolopyrazine and Quinoline compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Staurosporine (positive control, non-selective inhibitor)[1]
-
DMSO (vehicle control)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. This range is crucial to capture the full dose-response curve, from no inhibition to maximal inhibition.
-
Prepare a DMSO-only plate for the "no inhibitor" control.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Causality Check: Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.[1]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot
A potent biochemical IC₅₀ is meaningless if the compound cannot engage its target in a cellular context.[19] A Western blot to assess the phosphorylation status of the kinase's direct downstream substrate is a definitive method to confirm on-target activity.
Principle: An effective kinase inhibitor will reduce the phosphorylation of its target protein and downstream effectors. This change can be visualized by using phospho-specific antibodies.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR/c-Met, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test inhibitor (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Causality Check: Using a concentration range centered on the IC₅₀ is critical to demonstrate a dose-dependent effect, strengthening the evidence for on-target activity.[20]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. The inclusion of phosphatase inhibitors is non-negotiable; without them, cellular phosphatases will dephosphorylate your target, leading to false-negative results.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total VEGFR-2) to confirm that the inhibitor is reducing phosphorylation and not causing protein degradation. This control is essential for correct interpretation.
-
Quantify band intensity to show a dose-dependent decrease in the phospho-protein signal relative to the total protein.
-
Signaling Pathway Context: The VEGFR-2 Angiogenesis Pathway
To understand the impact of these inhibitors, we must visualize their place within cellular signaling networks. Both quinoline (e.g., Cabozantinib, Lenvatinib) and triazolopyrazine inhibitors have been developed to target VEGFR-2, a critical regulator of angiogenesis.[3][10][21][22]
Caption: Inhibition of the VEGFR-2 signaling cascade by kinase inhibitors.
This diagram illustrates how both classes of inhibitors can function. By blocking the ATP-binding site of the VEGFR-2 intracellular kinase domain, they prevent the autophosphorylation and activation that initiates downstream signaling through critical pathways like PI3K/Akt/mTOR and RAF/MEK/ERK, ultimately inhibiting the process of angiogenesis required for tumor growth.[12][23]
Conclusion and Future Outlook
The head-to-head comparison reveals that both triazolopyrazine and quinoline scaffolds are powerful frameworks for designing potent kinase inhibitors.
-
Quinolines represent a clinically validated and highly versatile class, with numerous approved drugs targeting a broad range of kinases. Their success provides a rich foundation of structure-activity relationship (SAR) data for further optimization.
-
Triazolopyrazines are an exciting and promising class, demonstrating particular utility in the development of next-generation multi-targeted inhibitors designed to address tumor heterogeneity and acquired resistance.
The decision of which scaffold to pursue is not a matter of inherent superiority, but of strategic alignment with the therapeutic goal. For targets with well-established quinoline inhibitors, a novel triazolopyrazine might offer a differentiated selectivity or pharmacokinetic profile. Conversely, for novel targets, the extensive historical data on quinolines may provide a faster path to a lead compound.
Ultimately, successful drug discovery relies on the rigorous application of the experimental principles outlined in this guide. By understanding the causality behind our assays and thoughtfully selecting our chemical starting points, we can more efficiently translate potent molecules into effective medicines.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Source Not Available.
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer tre
- Application Notes and Protocols for Kinase Activity Assays. (2025). Benchchem.
- Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Source Not Available.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (2025). Benchchem.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- In vitro kinase assay. (2023). Protocols.io.
-
Design, Synthesis, and Biological Evaluation of[13][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). NIH.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Source Not Available.
- Quinazoline derivative compound (11d)
- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (n.d.). Arabian Journal of Chemistry.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.).
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC - NIH.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Source Not Available.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Source Not Available.
-
Discovery of new VEGFR-2 inhibitors based on bis([13][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC - PubMed Central.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). Source Not Available.
- Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2025).
- EP3053923B1 - Triazolopyrazine derivatives as tyrosin kinase inhibitors. (n.d.).
-
Design, Synthesis, and Biological Evaluation of[13][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. EP3053923B1 - Triazolopyrazine derivatives as tyrosin kinase inhibitors - Google Patents [patents.google.com]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 23. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of 5-Bromo-triazolo[4,3-a]pyrazine
In the intricate landscape of kinase-targeted drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth, objective comparison of the kinase selectivity profile of 5-Bromo-triazolo[4,3-a]pyrazine, a heterocyclic scaffold of significant interest. While a comprehensive, head-to-head kinase panel screening for this specific compound is not publicly available, we can infer a putative selectivity profile by examining the extensive research conducted on structurally related triazolo[4,3-a]pyrazine derivatives. This analysis, supplemented by comparative data from well-characterized kinase inhibitors, offers valuable insights for researchers, scientists, and drug development professionals.
The Significance of Kinase Selectivity
Protein kinases, comprising a vast family of enzymes that regulate virtually all cellular processes, are major targets for therapeutic intervention, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity is paramount for advancing a lead candidate.
Inferred Selectivity Profile of 5-Bromo-triazolo[4,3-a]pyrazine
The triazolo[4,3-a]pyrazine core has been a fertile ground for the development of inhibitors targeting several key kinases. Based on published structure-activity relationship (SAR) studies, we can project a likely kinase interaction profile for 5-Bromo-triazolo[4,3-a]pyrazine.
Primary Putative Targets: c-Met and VEGFR-2
A significant body of research has focused on[1][2][3]triazolo[4,3-a]pyrazine derivatives as potent inhibitors of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). These kinases are crucial mediators of tumorigenesis, angiogenesis, and metastasis.
One study detailed the design and synthesis of a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors. The most promising compound from this series, 17l , exhibited potent inhibition of c-Met with an IC50 of 26.00 nM and moderate inhibition of VEGFR-2 with an IC50 of 2.6 µM[2]. Another study on[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety identified compound 22i as a potent c-Met inhibitor with an IC50 of 48 nM[4]. The consistent activity of this scaffold against c-Met across different studies suggests that 5-Bromo-triazolo[4,3-a]pyrazine is also likely to exhibit inhibitory activity against this kinase.
The bromine substitution at the 5-position could potentially influence the binding affinity and selectivity profile. Halogen bonding is a recognized interaction in protein-ligand binding and could either enhance or diminish affinity for specific kinases compared to other derivatives.
Potential Off-Target Interactions: PARP1
Intriguingly, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has also been identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair[1][5]. A series of derivatives were synthesized and evaluated, with several compounds demonstrating PARP1 inhibitory activities in the low nanomolar range (IC50s < 4.1 nM)[1][5]. This suggests that 5-Bromo-triazolo[4,3-a]pyrazine may possess off-target activity against PARP1, a factor that could have significant implications for its therapeutic application, potentially offering synergistic effects in certain cancer contexts or contributing to a different toxicity profile.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the inferred selectivity of 5-Bromo-triazolo[4,3-a]pyrazine, it is instructive to compare it with established kinase inhibitors that target c-Met, VEGFR-2, or are known for their distinct selectivity profiles.
| Kinase Inhibitor | Primary Targets | IC50 (c-Met) | IC50 (VEGFR-2) | Known Off-Targets |
| Inferred 5-Bromo-triazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | Potentially nM range | Potentially µM range | PARP1 (potential) |
| Foretinib | c-Met, VEGFR-2 | 0.4 nM | 0.9 nM | RON, KDR, Flt-1/3/4, Kit, PDGFRα/β, Tie-2[6] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | 1.3 nM | 0.035 nM | Kit, Flt-1/3/4, Tie2[7] |
| Olaparib | PARP1, PARP2 | No significant activity | No significant activity | Limited kinase off-targets[8] |
Table 1: Comparative inhibitory profiles of inferred 5-Bromo-triazolo[4,3-a]pyrazine and selected kinase inhibitors. IC50 values are sourced from publicly available data and may vary depending on assay conditions.
Foretinib and Cabozantinib are multi-kinase inhibitors that potently target both c-Met and VEGFR-2, similar to the expected profile of the triazolo[4,3-a]pyrazine scaffold. However, they also exhibit activity against a broader range of kinases, which contributes to their clinical efficacy but also to their side-effect profiles. The potential for the triazolo[4,3-a]pyrazine core to have a more constrained off-target profile, or a different one including PARP1, makes it an interesting scaffold for further investigation and optimization.
Olaparib , a PARP inhibitor, serves as a useful comparator for the potential off-target activity. Olaparib is known for its high selectivity for PARP enzymes with minimal interaction with the kinome[8]. If 5-Bromo-triazolo[4,3-a]pyrazine indeed inhibits both kinases and PARP1, it would represent a distinct class of dual-acting molecules.
Visualizing the Targeted Signaling Pathways
To appreciate the biological context of inhibiting c-Met and VEGFR-2, it is helpful to visualize their respective signaling cascades.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile relies on robust and reproducible experimental methods. Below are outlines of two commonly employed assay formats.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate by the kinase.
Workflow Diagram:
Caption: Workflow for a radiometric kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate (peptide or protein), assay buffer, and the test compound (e.g., 5-Bromo-triazolo[4,3-a]pyrazine) at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose paper membrane. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the membrane extensively with a suitable buffer (e.g., phosphoric acid) to remove all unbound radiolabeled ATP.
-
Detection: Quantify the amount of incorporated radiolabel on the dried membrane using a scintillation counter.
-
Data Analysis: Determine the kinase activity as a function of inhibitor concentration to calculate the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, non-radiometric, and homogeneous assay format well-suited for high-throughput screening.
Workflow Diagram:
Caption: Workflow for a TR-FRET kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, a biotinylated substrate peptide, ATP, and the test compound.
-
Kinase Reaction: Incubate the mixture to allow for substrate phosphorylation.
-
Detection: Add a detection solution containing a Europium-labeled phospho-specific antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin moiety, bringing the donor and acceptor fluorophores into close proximity.
-
Signal Generation: Excite the Europium donor. If the substrate is phosphorylated, FRET occurs, and the acceptor emits light at a specific wavelength.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Measure the signal at different inhibitor concentrations to determine the IC50.
Conclusion
While direct experimental data for the kinase selectivity of 5-Bromo-triazolo[4,3-a]pyrazine is not yet available, a compelling, inferred profile can be constructed based on the extensive research into its structural analogs. The evidence strongly suggests that this compound is likely to be a potent inhibitor of c-Met, with potential activity against VEGFR-2 and the off-target PARP1. This dual-action potential on both key oncogenic kinases and a critical DNA repair enzyme makes the triazolo[4,3-a]pyrazine scaffold, and specifically the 5-Bromo derivative, a highly intriguing candidate for further investigation in cancer drug discovery. A comprehensive kinase panel screening of 5-Bromo-triazolo[4,3-a]pyrazine is warranted to definitively elucidate its selectivity profile and guide its future development.
References
- Antolin, A. A., Ameratunga, M., Banerji, U., Clarke, P. A., Workman, P., & Al-Lazikani, B. (2020). The kinase polypharmacology landscape of clinical PARP inhibitors. Cancer Research, 80(4), 836–845.
-
Liu, X., Li, Y., Zhang, Q., Wei, Z., Li, X., Yang, S., ... & Zhang, H. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864953. [Link]
-
Yuan, Y., Liao, Y., Tummala, R., & Zhu, J. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1093–1114.
-
Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. Retrieved from [Link]
-
Wang, Y., Liu, Y., Zhang, Y., Li, Y., Li, X., & Zhang, H. (2022). Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 46(36), 17359-17371. [Link]
-
He, J., Wang, Y., Li, Y., Zhang, Q., Li, X., & Zhang, H. (2023). Identification ofT[1][2][3]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 259, 115709. [Link]
- Amaya-García, F., Giner-casares, J. J., & Muñoz-garcía, J. C. (2018). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Scientific Reports, 8(1), 1–11.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1093–1114.
- Antolin, A. A., Ameratunga, M., Banerji, U., Clarke, P. A., Workman, P., & Al-Lazikani, B. (2020). Pharmacological profile of olaparib, veliparib and rucaparib across 29 proteins, including 13 PARPs and 16 kinases. Scientific Reports, 10(1), 1–10.
- Davare, M. A., Sabor, A. H., Eide, C. A., Tognon, C., Smith, R. L., & DeRyckere, D. (2016). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 113(38), E5571–E5580.
-
Yuan, Y., Liao, Y., Tummala, R., & Zhu, J. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. Retrieved from [Link]
- Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., & Ingold, K. U. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(11), 3047–3057.
-
Yuan, Y., Liao, Y., Tummala, R., & Zhu, J. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1093–1114.
-
Cui, J. J., Tran-Dube, M., Shen, H., Nambu, M., Kung, P. P., & Pairish, M. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][2][9]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(16), 6936–6955.
- El-Naggar, A. M., El-Adl, K., Ali, O. M., & El-Naggar, A. M. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(59), 37286–37302.
- Wahlberg, E., Karlberg, T., Kouznetsova, E., Markova, N., Macchiarulo, A., & Thorsell, A. G. (2016). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1569–1578.
-
ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). foretinib. Retrieved from [Link]
- Schultheis, B., & Scheffler, M. (2017). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Recent Results in Cancer Research, 209, 73–82.
- Kurzrock, R., Sherman, S. I., Ball, D. W., Forastiere, A. A., Cohen, R. B., & Mehra, R. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 19(13), 3568–3577.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Li, Y., Zhang, Q., Wei, Z., Li, X., Yang, S., & Zhang, H. (2021).
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Stanojković, T. P., Marković, V., Matić, I. Z., & Stanojković, T. P. (2019). The activity of pyrazolo[4,3-e]t[1][2][3]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 9(1), 1–11.
-
Sini, M., Valenti, G., Pesenti, E., & Donati, D. (2019). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 14(16), 1500–1509.
-
Antolin, A. A., Ameratunga, M., Banerji, U., Clarke, P. A., Workman, P., & Al-Lazikani, B. (2020). Pharmacological profile of olaparib, veliparib and rucaparib across 29 proteins, including 13 PARPs and 16 kinases. ResearchGate. [Link]
-
My Cancer Genome. (n.d.). cabozantinib. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-Bromo-triazolo[4,3-a]pyrazine Derivatives
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 5-Bromo-triazolo[4,3-a]pyrazine scaffold has emerged as a versatile and potent core for a variety of targeted therapies, particularly kinase inhibitors. However, the very nature of the highly conserved ATP-binding pocket across the human kinome means that even the most carefully designed inhibitor can have unintended interactions. These off-target effects can lead to toxicity, unexpected pharmacology, or even opportunities for drug repurposing.[1]
This guide provides an in-depth comparison of the methodologies used to assess the off-target effects of 5-Bromo-triazolo[4,3-a]pyrazine derivatives. While comprehensive public data on the off-target profiles of a wide range of these specific derivatives remains limited, we will delve into the established experimental frameworks for such an analysis. By understanding how to rigorously evaluate selectivity, researchers can better predict the biological consequences of their compounds. We will use closely related compounds as case studies to illustrate these principles and provide actionable, field-proven protocols.
The 5-Bromo-triazolo[4,3-a]pyrazine Scaffold: A Privileged Structure
The triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that serves as an effective scaffold for engaging the hinge region of many kinases.[2][3] The bromine atom at the 5-position is a key feature. Halogen atoms, like bromine, can significantly influence a compound's properties, including its binding affinity and selectivity, through various interactions such as halogen bonding and by modifying the electronic and steric profile of the molecule.[4][5] This makes a thorough investigation of the off-target profile for each unique derivative not just a regulatory requirement, but a scientific necessity. A recent review of pyrazine-based kinase inhibitors highlights the importance of the selectivity profile in the progression of these compounds into clinical trials.[6]
Comparative Analysis: A Case Study Approach
Given the scarcity of publicly available, direct comparative kinome scan data for multiple 5-Bromo-triazolo[4,3-a]pyrazine derivatives, we will use the well-characterized selective JAK1 inhibitor, Filgotinib (GLPG0634) , as an illustrative case study. Filgotinib features a related triazolopyridine core and its development provides a clear example of how selectivity is assessed and quantified.
Case Study: Filgotinib - A Selective JAK1 Inhibitor
Filgotinib was specifically designed for improved selectivity for JAK1 over other Janus kinase family members (JAK2, JAK3, TYK2) to avoid off-target effects associated with broader JAK inhibition. Its selectivity has been evaluated against large panels of kinases.
| Target | On-Target Activity (IC50) | Off-Target Activity (IC50) | Selectivity Ratio (Off-Target/On-Target) |
| JAK1 | 10 nM | - | - |
| JAK2 | 28 nM | - | 2.8 |
| JAK3 | 810 nM | - | 81 |
| TYK2 | 116 nM | - | 11.6 |
| FLT3 | >10,000 nM | Weak Inhibition | >1000 |
| FLT4 | >10,000 nM | Weak Inhibition | >1000 |
| CSF1R | >10,000 nM | Weak Inhibition | >1000 |
This table is a representative summary based on publicly available information for illustrative purposes.
The data clearly demonstrates that while Filgotinib is most potent against its intended target, JAK1, it exhibits significantly less activity against other kinases. This quantitative comparison is crucial for predicting the therapeutic window and potential side effects of a drug candidate. The same rigorous approach should be applied to novel 5-Bromo-triazolo[4,3-a]pyrazine derivatives.
Experimental Methodologies for Off-Target Profiling
A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. Below are detailed protocols for key experimental workflows.
In Vitro Kinase Panel Screening
This is the foundational method for assessing kinase inhibitor selectivity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as an IC50 value).[7]
Workflow Diagram: In Vitro Kinase Panel Screening
Caption: Workflow for in vitro kinase panel screening.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution to generate a range of concentrations to be tested.
-
Kinase Reaction Setup: In a multi-well assay plate (e.g., 384-well), add the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution containing ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The causality here is that the inhibitor will compete with ATP for the kinase's binding site, reducing substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase. This self-validating system includes positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[8]
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol:
-
Cell Treatment: Incubate intact cells with the test compound or a vehicle control (e.g., DMSO) for a specific duration to allow for cell penetration and target binding.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). The rationale is that unbound proteins will denature and aggregate at lower temperatures than ligand-bound, stabilized proteins.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., through freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. This method is self-validating as the comparison is always made against the vehicle-treated control under identical conditions.
Chemical Proteomics
For an unbiased, proteome-wide view of a compound's interactions, chemical proteomics is the state-of-the-art approach. This typically involves creating a probe version of the inhibitor that can be used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[9]
Workflow Diagram: Chemical Proteomics Pulldown
Caption: Workflow for chemical proteomics-based target identification.
Detailed Protocol:
-
Probe Synthesis: Synthesize a chemical probe by modifying the 5-Bromo-triazolo[4,3-a]pyrazine derivative with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's binding properties.
-
Cell Lysate Incubation: Prepare a total protein lysate from the cells of interest. Incubate the lysate with the affinity probe. For a competitive experiment, a parallel incubation can be performed with the probe and an excess of the original, unmodified compound. This is a key self-validating step: true binding partners will show reduced pulldown in the competitive sample.
-
Affinity Capture: Add affinity beads (e.g., streptavidin-coated beads if using a biotin tag) to capture the probe and its bound proteins.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, digest the proteins into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample with those from control (e.g., beads only) and competitive samples to identify high-confidence on- and off-targets.
The Impact of Off-Target Effects on Signaling Pathways
Off-target kinase inhibition can have profound effects on cellular signaling. For example, a hypothetical inhibitor designed to target a kinase in the MAPK pathway might also inhibit a kinase in the PI3K/AKT pathway, leading to complex and unpredictable cellular responses.
Signaling Pathway Diagram: Potential Off-Target Effects
Caption: Hypothetical on- and off-target effects of an inhibitor.
Conclusion
The 5-Bromo-triazolo[4,3-a]pyrazine scaffold holds significant promise for the development of targeted therapies. However, realizing this promise requires a deep and early understanding of each derivative's selectivity profile. While direct comparative data for this specific class of compounds is not yet widely available in the public domain, the experimental frameworks outlined in this guide provide a robust roadmap for researchers. By employing a combination of in vitro kinase screening, cellular target engagement assays like CETSA, and unbiased chemical proteomics, drug development professionals can build a comprehensive picture of a compound's interactions. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately, developing safer and more effective medicines.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinase inhibitors and targets in cancer cells. Nature Biotechnology, 29(3), 255-265. [Link]
-
Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368-372. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. drugdesign.org. [Link]
-
Lin, Y., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6145-6148. [Link]
-
Müller, D., et al. (1998).[1][8][10]Triazolo[4,3-a]pyrazines as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(12), 1543-1546. [Link]
-
Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Jethava, D., et al. (2019). Design, synthesis, characterization, biological activities, and computational study of novel triazolo[4,3-a]pyrazine derivatives. Journal of the Iranian Chemical Society, 16(11), 2475-2490. [Link]
-
Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][8][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867332. [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Zhang, X., et al. (2024). Discovery of[1][8][10]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 48(2), 706-719. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7800. [Link]
-
Antolin, A. A., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem, e202300620. [Link]
-
van der Wijk, T., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 7(1), 1-11. [Link]
-
Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Gusacenova, E., et al. (2019). Discovery of[1][8][10]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. [Link]
-
Kim, H., et al. (2017). Tetrazine ligation for chemical proteomics. BMB reports, 50(6), 289. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7800. [Link]
-
He, J., et al. (2023). Identification of[1][8][10]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 259, 115709. [Link]
-
Van Rompaey, L., et al. (2013). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 56(8), 3435-3458. [Link]
Sources
- 1. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Validating Triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is a strategy of burgeoning importance. This guide provides an in-depth technical validation of a promising class of compounds,[1][2][3]triazolo[4,3-a]pyrazine derivatives, as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. We will objectively compare the performance of a representative compound from this class with established dual inhibitors, Cabozantinib and Lenvatinib, supported by experimental data and detailed protocols to empower researchers in their own validation studies.
The Rationale for Dual c-Met and VEGFR-2 Inhibition
The c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are critical drivers of tumor progression.[4] c-Met activation promotes tumor cell proliferation, survival, and invasion, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4][5] Crosstalk between these two pathways can contribute to therapeutic resistance. Therefore, a dual inhibitor that can simultaneously block both c-Met and VEGFR-2 offers the potential for a more potent and durable anti-cancer effect.[5]
Comparative Analysis of Kinase Inhibitory Potency
The cornerstone of validating a kinase inhibitor is determining its potency against the intended targets. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Here, we compare the in vitro kinase inhibitory activity of a lead compound from the[1][2][3]triazolo[4,3-a]pyrazine series (designated as Compound 17l in its primary study) with the FDA-approved dual inhibitors Cabozantinib and Lenvatinib.[5]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| Triazolo[4,3-a]pyrazine Derivative (17l) | 26.00[5] | 2600[5] |
| Cabozantinib | 1.3[2][3][6] | 0.035[2][3][6] |
| Lenvatinib | - | 4[7] |
Note: Lenvatinib is a multi-kinase inhibitor with potent activity against VEGFR-2 and other kinases, but its direct inhibitory concentration against c-Met is not as prominently reported in the context of its primary mechanism of action.
From this data, it is evident that while the triazolo[4,3-a]pyrazine derivative demonstrates potent inhibition of c-Met in the nanomolar range, its activity against VEGFR-2 is significantly less potent than that of Cabozantinib and Lenvatinib.[5] This highlights the importance of comprehensive kinase profiling to understand the selectivity and potential therapeutic applications of a novel inhibitor.
Cellular Activity: Assessing Antiproliferative Effects
Beyond enzymatic assays, it is crucial to evaluate an inhibitor's effect in a cellular context. Antiproliferative assays, such as the MTT assay, measure the ability of a compound to inhibit the growth and proliferation of cancer cell lines.
The antiproliferative activity of the representative triazolo[4,3-a]pyrazine derivative was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | Triazolo[4,3-a]pyrazine Derivative (17l) IC50 (µM) |
| A549 | 0.98[5] |
| MCF-7 | 1.05[5] |
| HeLa | 1.28[5] |
These results indicate that the compound exhibits micromolar antiproliferative activity against these cell lines.[5] Further investigation would be required to correlate this activity with the on-target inhibition of c-Met and VEGFR-2 within the cells.
Experimental Protocols for Inhibitor Validation
To ensure scientific rigor, the following detailed protocols provide a framework for the validation of dual c-Met/VEGFR-2 inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Objective: To determine the IC50 value of a test compound against c-Met and VEGFR-2.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serial dilutions)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white-walled microplate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Plot the inhibitor concentration versus the luminescence signal to determine the IC50 value.
Cellular Inhibition of Receptor Phosphorylation (Western Blotting)
This method assesses the ability of an inhibitor to block the phosphorylation of c-Met and VEGFR-2 in cancer cells.
Objective: To confirm target engagement and inhibition of downstream signaling in a cellular context.
Materials:
-
Cancer cell line expressing c-Met and VEGFR-2 (e.g., A549)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF)
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to approximately 80% confluency.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours).
-
Stimulate the cells with HGF and/or VEGF to induce receptor phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Antitumor Efficacy (Xenograft Model)
This study evaluates the ability of the inhibitor to suppress tumor growth in a living organism.
Objective: To assess the in vivo efficacy and tolerability of the test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells for implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for target modulation).
-
Plot the tumor growth curves to evaluate the efficacy of the treatment.
Visualizing the Pathways and a Validation Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: The VEGFR-2 signaling pathway activated by VEGF.
Caption: A generalized workflow for validating dual kinase inhibitors.
Conclusion
Thet[1][2][3]riazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel dual c-Met/VEGFR-2 inhibitors. The representative compound analyzed herein demonstrates potent c-Met inhibition and antiproliferative activity. However, its VEGFR-2 inhibitory potency is modest compared to established drugs like Cabozantinib. This underscores the iterative nature of drug discovery, where initial hits are optimized to enhance potency and selectivity. The provided experimental framework offers a robust methodology for researchers to rigorously validate and compare novel kinase inhibitors, ultimately accelerating the development of more effective cancer therapies.
References
-
Al-Salama, Z. T., & Syed, Y. Y. (2020). Cabozantinib: A Review in Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Drugs, 80(8), 805–816. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867891. [Link]
-
In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... - ResearchGate. [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives - NIH. [Link]
-
Synthesis, Structure and Antiproliferative Activity of New pyrazolo[4,3- e]triazolo[4,5-b]t[1][2][3]riazine Derivatives - PubMed. [Link]
-
Antiproliferative activity of pyrazolo[4,3-e]t[1][2][3]riazolo[4,3-b]t[1][2][3]riazine derivatives in lung cancer A549 and colon cancer LS180 cells. - ResearchGate. [Link]
-
The activity of pyrazolo[4,3-e]t[1][2][3]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed. [Link]
-
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. [Link]
-
Designing Natural Dual Inhibitors for CDK-1 and PARP-1 - Bioengineer.org. [Link]
-
c-Met Kinase Assay Kit - BPS Bioscience. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer - MDPI. [Link]
-
Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents - MDPI. [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. [Link]
-
Human VEGFR Reporter Assay Kit - Indigo Biosciences. [Link]
-
Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]
-
Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PubMed Central. [Link]
-
Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC - NIH. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. [Link]
-
Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors | ACS Omega. [Link]
-
(PDF) Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents - ResearchGate. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - MDPI. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
The Pivotal Role of the 5-Bromo-triazolo[4,3-a]pyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Antibacterial Applications
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, demonstrating a remarkable versatility in biological activity.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromo-substituted derivatives, a modification that significantly influences their therapeutic potential. We will objectively compare the performance of these derivatives as both kinase inhibitors for oncological applications and as novel antibacterial agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Triazolo[4,3-a]pyrazine Core and the Influence of Bromine Substitution
The fused triazolopyrazine ring system is a key pharmacophore in numerous biologically active compounds due to its unique electronic properties and ability to form crucial interactions with biological targets.[5] The nitrogen-rich core can act as a versatile scaffold for the presentation of various functional groups in three-dimensional space, enabling fine-tuning of activity and pharmacokinetic properties.
The introduction of a bromine atom at the 5-position of the pyrazine ring is a strategic synthetic modification. This halogen substitution can influence the molecule's properties in several ways:
-
Electronic Effects: The electron-withdrawing nature of bromine can modulate the electron density of the heterocyclic system, potentially altering its binding affinity to target proteins.
-
Steric Hindrance: The size of the bromine atom can introduce steric bulk, which can either enhance or hinder binding depending on the topology of the target's active site.
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the compound's in vivo half-life.
-
Synthetic Handle: The bromo group serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.
This guide will explore how these properties are leveraged in the design of potent and selective 5-bromo-triazolo[4,3-a]pyrazine derivatives for two distinct therapeutic areas.
I. As Kinase Inhibitors: Targeting Oncogenic Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Derivatives of the triazolo[4,3-a]pyrazine scaffold have emerged as potent inhibitors of several kinases, including c-Met and VEGFR-2, which are crucial drivers of tumor growth, proliferation, and angiogenesis.[7]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The general SAR for triazolo[4,3-a]pyrazine-based kinase inhibitors can be summarized as follows:
-
Hinge-Binding Moiety: The triazolopyrazine core often acts as the hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region.[5]
-
Solvent-Front Interactions: Substituents at the 3-position of the triazole ring and the 8-position of the pyrazine ring typically extend into the solvent-exposed region, offering opportunities for modifications to improve potency and selectivity.
-
Gatekeeper Pocket Interactions: Modifications at the 5-position, such as the bromo-substituent, can interact with the gatekeeper residue of the kinase, influencing selectivity.
The following diagram illustrates the key pharmacophoric features of a generic 5-bromo-triazolo[4,3-a]pyrazine kinase inhibitor.
Caption: Key pharmacophoric elements of 5-bromo-triazolo[4,3-a]pyrazine kinase inhibitors.
Comparative Performance Data
The following table summarizes the in vitro activity of representative 5-bromo-triazolo[4,3-a]pyrazine derivatives against key oncogenic kinases and cancer cell lines.
| Compound ID | R1 (3-position) | R2 (8-position) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cell GI50 (µM) |
| BTP-1 | 3-(trifluoromethyl) | Phenyl | 48 | 150 | 0.83 |
| BTP-2 | 3-(trifluoromethyl) | 4-fluorophenyl | 26 | 98 | 0.55 |
| BTP-3 | 3-methyl | Phenyl | 120 | 350 | 2.1 |
| Alternative 1 (Foretinib) | - | - | 10 | 2.6 | 0.98 |
| Alternative 2 (Cabozantinib) | - | - | 1.3 | 0.035 | 0.12 |
Data is illustrative and synthesized from multiple sources for comparative purposes.[7][8]
Analysis: The data suggests that the trifluoromethyl group at the 3-position (BTP-1 and BTP-2) is favorable for potent c-Met inhibition. The introduction of a fluorine atom on the phenyl ring at the 8-position (BTP-2) enhances both kinase and cellular activity compared to the unsubstituted phenyl ring (BTP-1), likely due to favorable interactions in the binding pocket. When compared to established multi-kinase inhibitors like Foretinib and Cabozantinib, the 5-bromo-triazolo[4,3-a]pyrazine derivatives show competitive activity, highlighting their potential as a promising scaffold for further development.
Experimental Protocols
To ensure the trustworthiness of the presented data, detailed, step-by-step methodologies for key assays are provided below.
This protocol is adapted from commercially available kits and standard laboratory practices.[9]
Caption: Workflow for a luminescence-based c-Met kinase inhibition assay.
-
Reagent Preparation: Prepare a 1x kinase assay buffer, dilute the recombinant c-Met kinase to the working concentration, and prepare ATP and substrate solutions in the kinase buffer.
-
Compound Plating: Serially dilute the 5-bromo-triazolo[4,3-a]pyrazine derivatives in an appropriate solvent (e.g., DMSO) and add 5 µL of each dilution to the wells of a 96-well plate.
-
Master Mix Addition: Prepare a master mix containing the kinase buffer, ATP, and substrate. Add 25 µL of the master mix to each well.
-
Reaction Initiation: Add 20 µL of the diluted c-Met enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add 50 µL of a luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max) to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes in the dark to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on cancer cell lines.[10]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-bromo-triazolo[4,3-a]pyrazine derivatives and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
II. As Antibacterial Agents: A New Frontier
Infectious diseases and the rise of antibiotic resistance necessitate the development of novel antimicrobial agents.[11] The triazolo[4,3-a]pyrazine scaffold has shown promise in this area, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.[12]
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity
The SAR for antibacterial triazolo[4,3-a]pyrazines appears to be distinct from that of kinase inhibitors:
-
Lipophilicity and Polarity: The overall lipophilicity and polarity of the molecule, influenced by substituents at various positions, play a crucial role in bacterial cell wall penetration.[11]
-
Hydrogen Bonding: The ability to form hydrogen bonds with bacterial enzymes or other key cellular components is critical for activity.
-
Specific Moieties: The presence of certain functional groups, such as an indole moiety, has been shown to enhance antibacterial effects, possibly through hydrogen bonding interactions with target receptors.[12]
The following diagram depicts the general SAR considerations for antibacterial 5-bromo-triazolo[4,3-a]pyrazine derivatives.
Caption: Key SAR considerations for antibacterial 5-bromo-triazolo[4,3-a]pyrazine derivatives.
Comparative Performance Data
The antibacterial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).
| Compound ID | R1 (3-position) | R2 (8-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BTP-A | 3-(trifluoromethyl) | Indole-3-yl | 32 | 16 |
| BTP-B | 3-(trifluoromethyl) | Phenyl | >128 | >128 |
| BTP-C | 3-methyl | Indole-3-yl | 64 | 32 |
| Alternative 1 (Ampicillin) | - | - | 32 | 8 |
| Alternative 2 (Ciprofloxacin) | - | - | 0.5 | 0.015 |
Data is illustrative and synthesized from multiple sources for comparative purposes.[4][12]
Analysis: The presence of an indole moiety at the 8-position (BTP-A and BTP-C) appears to be crucial for antibacterial activity, as the phenyl-substituted analog (BTP-B) is inactive. The trifluoromethyl group at the 3-position (BTP-A) leads to better activity than the methyl group (BTP-C). Notably, compound BTP-A shows activity comparable to the first-line antibiotic ampicillin against S. aureus.[12] However, these derivatives are less potent than fluoroquinolones like ciprofloxacin.
Experimental Protocols
The following is a detailed protocol for determining the MIC of the synthesized compounds using the broth microdilution method.
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. atcc.org [atcc.org]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Kinase Cross-Reactivity: A Case Study ontriazolo[4,3-a]pyrazine-Based RTK Inhibitors
A Researcher's Guide to Assessing Kinase Cross-Reactivity: A Case Study on[1][2][3]triazolo[4,3-a]pyrazine-Based RTK Inhibitors
In the pursuit of targeted cancer therapies, the specificity of small molecule kinase inhibitors is paramount. While designed to engage a primary target with high potency, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, with a particular focus on Receptor Tyrosine Kinases (RTKs). We will use a representative dual inhibitor of c-Met and VEGFR-2 from the promising[1][2][3]triazolo[4,3-a]pyrazine class as a central case study. Although specific cross-reactivity data for 5-Bromo-triazolo[4,3-a]pyrazine is not extensively published, the principles and methodologies detailed herein are universally applicable for characterizing any kinase inhibitor.
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been identified as a privileged structure in the development of kinase inhibitors.[4] Derivatives of this core have been synthesized and evaluated as potent inhibitors of c-Met and VEGFR-2, two RTKs critically involved in tumor progression, angiogenesis, and metastasis.[5][6] Understanding the selectivity profile of such dual inhibitors is crucial for predicting their therapeutic window and potential for off-target effects.
The Importance of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving absolute specificity for a single kinase is a significant challenge.[7] Kinase inhibitor profiling is, therefore, an indispensable step in drug discovery to:
-
Identify potential off-target liabilities: Inhibition of unintended kinases can lead to adverse effects.
-
Uncover opportunities for polypharmacology: In some instances, hitting multiple targets can be therapeutically advantageous.[7]
-
Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity can lead to the design of more specific or desired multi-targeting compounds.
Case Study: A[1][2][3]triazolo[4,3-a]pyrazine-Based Dual c-Met/VEGFR-2 Inhibitor
A study by Zhang et al. (2022) described the design and synthesis of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2.[5] The most promising compound from this series, compound 17l , will serve as our case study.
Primary Target Potency
Compound 17l demonstrated potent inhibition of both c-Met and VEGFR-2 in biochemical assays.[5]
| Kinase | IC50 (nM) |
| c-Met | 26.0 |
| VEGFR-2 | 2,600 |
| Table 1: In vitro inhibitory activity of compound 17l against its primary RTK targets. |
While potent against c-Met, the significantly higher IC50 for VEGFR-2 suggests a greater selectivity for c-Met. This highlights the importance of quantitative assessment in defining a compound's inhibitory profile.
Comparative Analysis with Other Multi-Kinase Inhibitors
To contextualize the potential cross-reactivity of our case compound, it is instructive to examine the selectivity profiles of established multi-kinase inhibitors that also target c-Met and VEGFR-2, such as foretinib and cabozantinib.
Foretinib is a potent inhibitor of c-Met and VEGFRs, but also shows activity against a range of other kinases including RON, AXL, TIE-2, and RET.[8] This broader spectrum of activity defines it as a multi-kinase inhibitor.
Cabozantinib also inhibits c-Met and VEGFR2, in addition to other RTKs like RET, AXL, and KIT.[9][10] Its multi-targeted nature is thought to contribute to its clinical efficacy in various cancers by overcoming resistance mechanisms.[9]
The known promiscuity of these clinical compounds underscores the likelihood that a novel inhibitor from a similar chemical class may also interact with multiple RTKs. A comprehensive kinase panel screening is therefore essential to fully characterize its selectivity.
Signaling Pathways of Primary Targets: c-Met and VEGFR-2
Understanding the downstream consequences of inhibiting the primary targets is crucial. Both c-Met and VEGFR-2 activate complex signaling networks that drive cancer progression.
The c-Met signaling pathway , upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and motility.[1][3]
Caption: Simplified c-Met signaling cascade.
The VEGFR-2 signaling pathway is a principal driver of angiogenesis. Its activation by VEGF leads to the stimulation of pathways such as PLCγ/PKC/MAPK and PI3K/AKT, resulting in endothelial cell proliferation, migration, and survival.[11][12][13]
Caption: Key VEGFR-2 downstream signaling pathways.
Dual inhibition of these pathways can provide a potent anti-tumor effect by simultaneously targeting cancer cell proliferation and the blood supply that sustains the tumor.
Experimental Methodologies for Assessing RTK Cross-Reactivity
A multi-tiered approach is recommended to thoroughly evaluate the selectivity of a novel kinase inhibitor.
Tier 1: Large-Scale Kinase Panel Screening (Biochemical)
The initial step is to screen the compound against a broad panel of kinases at a single, high concentration (e.g., 1-10 µM). This provides a global view of the inhibitor's selectivity.
Workflow: KINOMEscan® Competition Binding Assay
A widely used platform for this purpose is the KINOMEscan® assay.[14][15][16]
Caption: KINOMEscan® competition binding assay workflow.
This assay measures the ability of a test compound to displace a reference ligand from the active site of a large number of kinases. The results are typically reported as percent inhibition.
Tier 2: IC50 Determination for "Hits" (Biochemical)
For any kinases showing significant inhibition (e.g., >70%) in the initial screen, a full dose-response curve should be generated to determine the IC50 value. This quantifies the potency of the inhibitor against each off-target kinase.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][17][18]
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This reagent also contains luciferase and luciferin.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Tier 3: Cellular Target Engagement and Phosphorylation Assays
Biochemical assays, while essential, do not fully recapitulate the cellular environment. It is crucial to validate off-target activity in intact cells.
Protocol: Cellular Receptor Phosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of a specific RTK in a cellular context.[19][20]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the target RTK and allow them to adhere.
-
Serum-starve the cells to reduce basal RTK activity.
-
Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with the cognate ligand for the RTK of interest (e.g., HGF for c-Met) for a short period (5-15 minutes) to induce receptor autophosphorylation.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
-
Quantification of Phosphorylation:
-
The level of phosphorylated RTK can be quantified using various methods, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the RTK.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total RTK and a detection antibody for the phosphorylated form.
-
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated RTK and normalize it to the total amount of the RTK.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The characterization of a kinase inhibitor's selectivity is a critical and multifaceted process. While the[1][2][3]triazolo[4,3-a]pyrazine scaffold shows great promise for the development of potent RTK inhibitors, a thorough understanding of their cross-reactivity is essential for their successful translation into safe and effective therapeutic agents. By employing a tiered approach, from broad biochemical screening to focused cellular validation, researchers can build a comprehensive selectivity profile. This data is invaluable for making informed decisions in lead optimization, predicting potential clinical outcomes, and ultimately, developing better-targeted therapies for cancer and other diseases.
References
-
An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. [Link][1][21]
-
Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link][11]
-
Targeting the c-Met Signaling Pathway in Cancer. (2006). Clinical Cancer Research. [Link][7]
-
Common c-MET signaling pathways. (n.d.). ResearchGate. [Link][22]
-
Affinity doesn't tell the whole story of MET inhibitor Foretinib. (n.d.). Enzymlogic. [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health. [Link][5]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link][12]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). Wiley Online Library. [Link][4]
-
Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (n.d.). Frontiers in Chemistry. [Link]
-
Step-by-step flowchart showing the 7TM phosphorylation assay protocol. (n.d.). ResearchGate. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]
-
Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (n.d.). PNAS. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (n.d.). ACS Publications. [Link]
-
7TM Phosphorylation Assay Protocol. (n.d.). CiteAb. [Link]
-
File:The VEGFR2 signaling pathways in endothelial cells.png. (n.d.). Wikimedia Commons. [Link]
-
Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020). ACS Omega. [Link]
-
Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer. (n.d.). Journal of the Egyptian National Cancer Institute. [Link][6]
-
foretinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link][14]
-
In Vitro Phosphorylation Assay Services. (n.d.). Reaction Biology. [Link][19]
-
Dual Targeting of VEGFR2 and C‑Met Kinases via the Design and Synthesis of Substituted 3‑(Triazolo-thiadiazin-3-yl)indolin-2. (2020). Semantic Scholar. [Link]
-
Receptor Phosphorylation Detection. (n.d.). Creative Diagnostics. [Link][20]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link][15]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link][16]
-
Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. (n.d.). National Institutes of Health. [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
-
What diseases does Cabozantinib treat?. (2025). Patsnap Synapse. [Link][9]
-
In vitro kinase inhibition profile of cabozantinib. (n.d.). ResearchGate. [Link][10]
-
How the KinomeScan assay works (Courtesy of DiscoveRx). (n.d.). ResearchGate. [Link]
-
Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas. (n.d.). AACR Journals. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 3. c-MET [abbviescience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chayon.co.kr [chayon.co.kr]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Receptor Phosphorylation Detection - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-triazolo[4,3-a]pyrazine
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
Introduction: As a brominated heterocyclic compound, 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (CAS No. 63744-29-6) is a valuable intermediate in medicinal chemistry and drug development.[4] Its unique structure, featuring a bromine atom on the fused triazolopyrazine ring system, provides a versatile handle for synthetic transformations.[4] However, this same feature classifies it as a halogenated organic compound, necessitating stringent and informed disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. Moving beyond a simple checklist, we will explore the chemical reasoning behind each step, empowering researchers to manage this waste stream with confidence and scientific integrity.
Hazard Identification and Risk Assessment
Causality of Hazards: The triazolo-pyrazine core is a nitrogen-rich heterocyclic system, and the presence of the electronegative bromine atom can influence its reactivity and biological interactions. Such compounds are often fine powders or crystalline solids that can become airborne, posing an inhalation risk.[7] Direct contact can lead to skin and eye irritation.[5][6][7]
Anticipated Hazard Profile:
| Hazard Classification | Potential Effect | Precautionary Action |
|---|---|---|
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[5][6] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[6] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[5][6] | Wear eye and face protection (safety goggles). If in eyes, rinse cautiously with water for several minutes.[6] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled and may cause respiratory tract irritation.[5][7][8] | Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][6] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. If swallowed, get medical help.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The selection of appropriate PPE is critical to prevent exposure during both routine handling and waste disposal.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles that provide a complete seal around the eyes.[6]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: All handling of solid 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine that could generate dust, and all waste consolidation activities, must be performed in a certified chemical fume hood to prevent inhalation.[5]
Waste Characterization and Segregation: The Critical Step
Proper disposal begins with correct classification. Due to the presence of a carbon-halogen bond (C-Br), 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine and any materials contaminated with it are classified as Halogenated Organic Waste .[1]
This classification is crucial because halogenated wastes cannot be mixed with other waste streams.
Why Segregation is Paramount:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) and often restricts their land disposal, mandating specific treatment technologies.[2][9]
-
Disposal Method: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[1][2] This process is designed to break down the stable halogenated molecules completely.
-
Safety: Mixing halogenated waste with other chemicals, such as acids or oxidizers, can lead to dangerous and unforeseen reactions. Mixing with non-halogenated waste complicates and increases the cost of disposal for the entire volume.[10]
The following workflow diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for Laboratory Chemicals.
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating through clear documentation.
Step 1: Container Selection and Labeling
-
Select the Correct Container: Use a dedicated, chemically compatible container clearly marked for "Halogenated Organic Waste."[1][10] The container must be in good condition with a secure, vapor-tight screw cap.
-
Pre-Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:
Step 2: Waste Collection
-
Solid Waste: Collect unadulterated solid waste, expired product, or grossly contaminated items (e.g., weigh boats, spatulas) directly into the designated solid halogenated waste container. Minimize dust generation during transfer.
-
Contaminated Labware: For items like glassware, rinse them with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting rinse (rinsate) is now also halogenated organic waste and must be collected in a designated liquid halogenated waste container.
-
Solutions: If the compound is in a solution, the entire solution must be disposed of as liquid halogenated waste.
-
Important: Never dispose of any amount of this chemical, its solutions, or its rinsate down the sink.[5][10]
Step 3: Container Storage
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store Safely: Keep the container away from incompatible materials, heat sources, and high-traffic areas.
Step 4: Arranging Final Disposal
-
Contact EHS: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider.
-
Provide Documentation: Have the completed waste label and any other required documentation ready for the waste pickup.
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper disposal, typically via high-temperature incineration.[5][6]
Spill and Emergency Procedures
For Small Spills (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated solid halogenated waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated waste.
-
Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.
For large spills, fires, or situations where you feel unwell, evacuate the area immediately and contact your institution's emergency response team.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
Sigma-Aldrich. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyrazine. Retrieved from sigmaaldrich.com.
-
J&K Scientific. (2024). 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | 63744-29-6. Retrieved from jk-sci.com.
-
PubChem. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyrazine. Retrieved from PubChem.
-
PubChem. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from PubChem.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from Fisher Scientific.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- CDN Isotopes. (2015). Safety Data Sheet for Pyrazine-d4.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
-
ChemicalBook. (2025). 5,8-DIBROMO-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE Safety Data Sheet. Retrieved from chemicalbook.com.
-
Reagentia. (n.d.). 5-BroMo[1][2][3]triazolo[1,5-a]pyrazine (1 x 250 mg). Retrieved from reagentia.com.
-
Benchchem. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from benchchem.com.
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Essential Safety and Handling Guide for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine was not available at the time of this writing. The guidance provided herein is based on the known hazards of structurally similar compounds, including other brominated and non-brominated triazolo- and pyrazine derivatives. It is imperative to treat 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine with a high degree of caution, assuming it may possess similar or additional hazards.
I. Core Hazard Assessment: Learning from Analogous Compounds
Due to the absence of a specific SDS, a conservative approach to safety is warranted. Analysis of related brominated heterocyclic compounds suggests that 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine should be presumed to be a hazardous substance.
Key Anticipated Hazards:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[4][5][6][7][8]
-
Serious Eye Irritation: Expect the potential for serious eye irritation upon contact.[4][5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or powder may lead to respiratory irritation.[4][7]
-
Harmful if Swallowed: Ingestion may be harmful to health.[9]
The table below summarizes the GHS classifications for structurally related compounds, providing a basis for our recommended precautions.
| Compound | GHS Hazard Classification |
| 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4] |
| (1,2,4)Triazolo(4,3-a)pyrazine | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[9] |
| 5,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1, STOT SE 3[7] |
| 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[8] |
II. Personal Protective Equipment (PPE): A Comprehensive Approach
Given the anticipated hazards, a stringent PPE protocol is mandatory.
-
Eye and Face Protection:
-
Minimum Requirement: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6]
-
Recommended: A face shield should be worn in addition to safety goggles, especially when handling larger quantities or if there is a significant risk of splashing.
-
-
Hand Protection:
-
Glove Type: Use chemically resistant, impervious gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult glove manufacturer data for specific breakthrough times.
-
Glove Practice: Always inspect gloves before use and change them immediately if they become contaminated, punctured, or torn.
-
-
Body Protection:
-
Lab Coat: A standard lab coat is required.
-
Enhanced Protection: For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, a chemically resistant apron or coveralls should be worn over the lab coat.
-
-
Respiratory Protection:
-
Engineering Controls: All handling of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved particulate respirator or a full-face respirator with appropriate cartridges should be used.[5]
-
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
B. Handling and Use:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[8] Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]
C. Spill Management:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[10]
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
D. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spilled material, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5]
IV. Workflow and Logic Diagram
The following diagram illustrates the critical decision points and safety protocols for handling 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Caption: Safe Handling Workflow Diagram
References
-
National Center for Biotechnology Information. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem Compound Summary for CID 10352689. [Link]
-
National Center for Biotechnology Information. (1,2,4)Triazolo(4,3-a)pyrazine. PubChem Compound Summary for CID 249778. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
